Product packaging for Propaquizafop(Cat. No.:CAS No. 111479-05-1)

Propaquizafop

Cat. No.: B1679619
CAS No.: 111479-05-1
M. Wt: 443.9 g/mol
InChI Key: FROBCXTULYFHEJ-OAHLLOKOSA-N
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Description

Propaquizafop is a quinoxaline derivative used as systemic herbicide for annual and perennial grasses. It has a role as a xenobiotic, an environmental contaminant, an agrochemical and a phenoxy herbicide. It is an aromatic ether, an organochlorine compound, a quinoxaline derivative, a carboxylic ester and an oxime O-ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClN3O5 B1679619 Propaquizafop CAS No. 111479-05-1

Properties

IUPAC Name

2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
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InChI

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1
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InChI Key

FROBCXTULYFHEJ-OAHLLOKOSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
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Isomeric SMILES

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
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Molecular Formula

C22H22ClN3O5
Record name PROPAQUIZAFOP
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DSSTOX Substance ID

DTXSID8057934
Record name Propaquizafop
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Molecular Weight

443.9 g/mol
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Physical Description

COLOURLESS-TO-BROWN CRYSTALS.
Record name PROPAQUIZAFOP
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Solubility

Solubility in water, g/100ml at 20 °C: 0.06 (very poor)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

Vapor pressure at 20 °C: negligible
Record name PROPAQUIZAFOP
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CAS No.

111479-05-1
Record name Propaquizafop
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Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R)
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Record name 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
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Melting Point

62-64 °C
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Foundational & Exploratory

Propaquizafop's Mechanism of Action on Acetyl-CoA Carboxylase (ACCase): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a detailed technical overview of the mechanism of action of this compound on ACCase, including its inhibitory kinetics, relevant experimental protocols for studying this interaction, and a summary of quantitative data from various studies. The information presented is intended to be a valuable resource for researchers and professionals involved in herbicide development, weed science, and drug discovery.

Introduction to this compound and its Target: ACCase

This compound is a systemic herbicide that is absorbed by the foliage and roots and translocated throughout the plant. It is a member of the aryloxyphenoxypropionate (FOP) group of herbicides, which are known inhibitors of acetyl-CoA carboxylase (ACCase). Only the (R)-enantiomer of this compound exhibits significant herbicidal activity.

Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In grasses (family Poaceae), the plastidic form of ACCase is a homodimeric, multi-domain protein, which is the primary target of FOP herbicides like this compound. Inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species. Broadleaf plants are generally tolerant to FOP herbicides due to a resistant, heterodimeric form of plastidic ACCase.

Molecular Mechanism of ACCase Inhibition by this compound

This compound, after being converted to its active acid form within the plant, acts as a potent and reversible inhibitor of the carboxyltransferase (CT) domain of ACCase. The inhibition by aryloxyphenoxypropionate herbicides is typically noncompetitive with respect to acetyl-CoA, MgATP, and bicarbonate.[1] This suggests that this compound binds to a site on the enzyme that is distinct from the active site for these substrates, likely an allosteric site within the CT domain.[2][3] The binding of the inhibitor induces a conformational change in the enzyme, which prevents the catalytic reaction from proceeding, thereby blocking the production of malonyl-CoA.

The following diagram illustrates the simplified pathway of fatty acid synthesis and the point of inhibition by this compound.

cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell Membranes & Energy Storage Fatty_Acids->Cell_Membranes This compound This compound ACCase_Inhibition ACCase Inhibition This compound->ACCase_Inhibition ACCase_Inhibition->Malonyl_CoA Blocks Conversion

Figure 1: this compound's inhibition of the fatty acid biosynthesis pathway.

Quantitative Data on this compound's Inhibition of ACCase

HerbicideSpeciesEnzyme SourceParameterValueReference
This compound acidCicer arietinum (Chickpea)Chloroplast stromaIC50~700 µM[4]
This compound acidCicer arietinum (Chickpea)CytosolIC50~200 µM[4]
This compoundAlopecurus myosuroides (Resistant)Whole PlantGR50> 3.2 x field rate[1]
This compoundAlopecurus myosuroides (Susceptible)Whole PlantGR50Not specified[1]
This compoundSetaria viridis (Resistant)Whole PlantCross-resistanceNo cross-resistance[5]
DiclofopWheatPurified ACCaseKis (vs Acetyl-CoA)0.06 µM[1]
HaloxyfopCornPurified ACCaseKis (vs Acetyl-CoA)0.02 µM[1]
TrifopBarleyPurified ACCaseKis (vs Acetyl-CoA)0.01 µM[1]

Note: GR50 refers to the dose required to cause a 50% reduction in growth. Kis is the inhibition constant for the inhibitor binding to the free enzyme.

Experimental Protocols for Studying ACCase Inhibition

The study of ACCase inhibition by herbicides like this compound typically involves in vitro enzyme assays. Two common methods are the radioisotope-based assay and the colorimetric malachite green assay.

Malachite Green Colorimetric Assay

This assay measures the production of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction. The Pi reacts with malachite green to produce a colored complex that can be measured spectrophotometrically.

Experimental Workflow:

cluster_workflow Malachite Green ACCase Inhibition Assay Workflow Start Prepare Enzyme Extract (e.g., from susceptible grass species) Prepare_Reaction Prepare Reaction Mixture: - Enzyme Extract - this compound (various concentrations) - Assay Buffer (Tricine, KCl, MgCl2, DTT, BSA, NaHCO3, ATP) Start->Prepare_Reaction Initiate_Reaction Initiate Reaction by adding Acetyl-CoA Prepare_Reaction->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., by adding a stopping reagent) Incubate->Stop_Reaction Add_Malachite_Green Add Malachite Green Reagent Stop_Reaction->Add_Malachite_Green Measure_Absorbance Measure Absorbance (e.g., at ~620-660 nm) Add_Malachite_Green->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Measure_Absorbance->Analyze_Data cluster_workflow Radioisotope-Based ACCase Inhibition Assay Workflow Start Prepare Enzyme Extract Prepare_Reaction Prepare Reaction Mixture: - Enzyme Extract - this compound - Assay Buffer - Acetyl-CoA, ATP, MgCl2 Start->Prepare_Reaction Initiate_Reaction Initiate Reaction by adding NaH¹⁴CO₃ Prepare_Reaction->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acid (e.g., HCl) Incubate->Stop_Reaction Dry_Sample Dry Sample to remove unreacted ¹⁴CO₂ Stop_Reaction->Dry_Sample Add_Scintillant Add Scintillation Cocktail Dry_Sample->Add_Scintillant Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Add_Scintillant->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50/Ki values Measure_Radioactivity->Analyze_Data

References

Chemical structure and properties of Propaquizafop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1][2] It is effective against a wide range of annual and perennial grass weeds in various broadleaf crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mode of action, metabolism, and toxicology of this compound, intended for a scientific audience.

Chemical Structure and Identity

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the (R)-enantiomer.[1]

  • IUPAC Name: 2-((propan-2-ylideneamino)oxy)ethyl (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate

  • CAS Number: 111479-05-1

  • Chemical Formula: C₂₂H₂₂ClN₃O₅

  • Molecular Weight: 443.88 g/mol

  • SMILES: C--INVALID-LINK--Oc1ccc(cc1)Oc2nc3cc(Cl)ccc3nc2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

PropertyValueExperimental Protocol Reference
Melting Point 62-64 °COECD Guideline 102
Boiling Point Decomposes before boilingOECD Guideline 103
Vapor Pressure 1.3 x 10⁻⁸ Pa at 20 °COECD Guideline 104
Water Solubility 2 mg/L at 25 °C (pH 7)OECD Guideline 105
Octanol-Water Partition Coefficient (log Kow) 3.5 at pH 7OECD Guideline 107, 117, 123
Density 1.29 g/cm³ at 20 °COECD Guideline 109

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage.

Signaling Pathway

The inhibition of ACCase by this compound disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in fatty acid synthesis. This leads to a depletion of fatty acids, ultimately causing cessation of growth and death of susceptible grass species.

cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Membrane Integrity & Growth Membrane Integrity & Growth Fatty Acid Synthesis->Membrane Integrity & Growth This compound This compound This compound->ACCase Inhibition ACCase->Malonyl-CoA Product

Caption: Inhibition of ACCase by this compound.

Experimental Protocol: ACCase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of this compound on ACCase activity.

Objective: To quantify the in vitro inhibition of ACCase by this compound.

Materials:

  • Partially purified ACCase enzyme extract from a susceptible grass species.

  • This compound analytical standard.

  • [¹⁴C]-acetyl-CoA or a colorimetric assay kit.

  • Reaction buffer (containing ATP, MgCl₂, NaHCO₃, and other necessary co-factors).

  • Scintillation cocktail and counter (for radiometric assay).

  • Spectrophotometer (for colorimetric assay).

Procedure:

  • Prepare a series of this compound dilutions in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the reaction buffer and the ACCase enzyme extract.

  • Add the this compound dilution or solvent control to the reaction mixture and pre-incubate for a specified time.

  • Initiate the enzymatic reaction by adding [¹⁴C]-acetyl-CoA.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction (e.g., by adding acid).

  • Quantify the amount of [¹⁴C]-malonyl-CoA formed using liquid scintillation counting or measure the colorimetric change.

  • Calculate the percentage of ACCase inhibition for each this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ACCase activity).

cluster_workflow ACCase Inhibition Assay Workflow A Prepare this compound Dilutions C Add this compound & Pre-incubate A->C B Combine Buffer and ACCase B->C D Initiate Reaction with [¹⁴C]-acetyl-CoA C->D E Incubate at Controlled Temperature D->E F Stop Reaction E->F G Quantify Product F->G H Calculate % Inhibition & IC₅₀ G->H

Caption: ACCase Inhibition Assay Workflow.

Metabolism

This compound is metabolized in plants, animals, and the environment. The primary metabolic pathway involves the hydrolysis of the ester linkage.

Metabolic Pathway in Plants

In susceptible and tolerant plants, this compound is rapidly metabolized. A study in chickpeas showed that it is converted to this compound acid and a more polar metabolite.[3]

cluster_metabolism This compound Metabolism in Plants This compound This compound This compound Acid This compound Acid This compound->this compound Acid Hydrolysis Polar Metabolite Polar Metabolite This compound Acid->Polar Metabolite Further Metabolism

Caption: Plant Metabolism of this compound.

Experimental Protocol: Plant Metabolism Study

Objective: To identify and quantify the metabolites of this compound in a target plant species.

Materials:

  • Radiolabeled ([¹⁴C]) this compound.

  • Test plant species grown under controlled conditions.

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • Analytical instruments (e.g., HPLC, LC-MS/MS, TLC).

Procedure:

  • Apply [¹⁴C]-Propaquizafop to the leaves or roots of the test plants.

  • Harvest the plants at various time intervals after treatment.

  • Separate the plant material into different parts (e.g., leaves, stems, roots).

  • Extract the radioactive residues from the plant material using appropriate solvents.

  • Analyze the extracts using chromatographic techniques (TLC, HPLC) to separate the parent compound and its metabolites.

  • Identify the metabolites using mass spectrometry (LC-MS/MS).

  • Quantify the amount of parent this compound and each metabolite at different time points to determine the metabolic rate and pathway.

Toxicology

The toxicological profile of this compound has been evaluated in various studies.

Acute Toxicity
EndpointValueSpecies
Oral LD₅₀ >5000 mg/kgRat
Dermal LD₅₀ >2000 mg/kgRat
Inhalation LC₅₀ >5.2 mg/LRat
Skin Irritation Slightly irritatingRabbit
Eye Irritation Slightly irritatingRabbit
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to have effects on the liver and kidneys in animal studies. It has been demonstrated to induce hepatocarcinogenesis in rodents through a peroxisome proliferator-activated receptor alpha (PPARα)-mediated mode of action.[4] This mode of action is generally considered to be rodent-specific and not relevant to humans.[4]

Experimental Protocol: Rodent Carcinogenicity Study (General Overview)

Objective: To assess the carcinogenic potential of this compound in a rodent model following chronic dietary exposure.

Materials:

  • Test animals (e.g., Sprague-Dawley rats).

  • This compound of known purity.

  • Standard laboratory diet.

  • Equipment for animal housing, feeding, and observation.

  • Facilities for histopathological examination.

Procedure:

  • Select a sufficient number of male and female rodents and divide them into control and treatment groups.

  • Administer this compound mixed into the diet at multiple dose levels for a significant portion of the animal's lifespan (e.g., 2 years).

  • Monitor the animals daily for clinical signs of toxicity.

  • Record body weight and food consumption regularly.

  • Perform periodic hematology and clinical chemistry evaluations.

  • At the end of the study, conduct a full necropsy on all animals.

  • Collect and preserve all major organs and any observed lesions.

  • Perform a detailed histopathological examination of the collected tissues.

  • Statistically analyze the incidence of tumors and other pathological findings to determine the carcinogenic potential of this compound.

Conclusion

This compound is a potent and selective herbicide with a well-defined mode of action. Its physicochemical properties, metabolic fate, and toxicological profile have been extensively studied. This technical guide provides a consolidated resource for researchers and professionals working with this compound, summarizing key data and outlining relevant experimental methodologies. The provided information is essential for the safe and effective use of this compound in agricultural applications and for its continued evaluation in scientific research.

References

Propaquizafop Stereoisomers: A Technical Guide to Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class, renowned for its efficacy against a wide range of grass weeds in broadleaf crops.[1] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1][2] A key feature of this compound is its chirality, existing as two stereoisomers, the (R)- and (S)-enantiomers. This technical guide delves into the core principles of this compound's herbicidal activity with a focus on the differential effects of its stereoisomers. It provides a comprehensive overview of its mechanism of action, quantitative data on the biological activity of related chiral herbicides, and detailed experimental protocols for the separation and analysis of its enantiomers.

Introduction to this compound and its Mechanism of Action

This compound is a systemic herbicide that is absorbed through the foliage and roots of the plant and translocated to the meristematic tissues where it exerts its effect.[1] The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[1][2] By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for cell membrane integrity and plant growth. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed.[3]

The herbicidal activity of this compound is highly selective, primarily affecting grass species while leaving broadleaf crops unharmed. This selectivity is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.

The Significance of Chirality in Herbicidal Activity

This compound possesses a chiral center in its propionate moiety, resulting in the existence of two enantiomers: (R)-propaquizafop and (S)-propaquizafop. It is a well-established principle in pharmacology and agrochemistry that stereoisomers of a chiral molecule can exhibit significantly different biological activities.[4][5][6] This is due to the three-dimensional nature of biological receptors and enzyme active sites, which often interact preferentially with one enantiomer over the other.

In the case of this compound, the (R)-enantiomer is known to be the biologically active isomer, exhibiting significantly higher herbicidal activity.[1] For this reason, commercial formulations of this compound are enriched with the (R)-enantiomer to maximize efficacy and reduce the environmental load of the less active (S)-enantiomer.[1] This is a common strategy for many chiral pesticides, including other aryloxyphenoxypropionate herbicides like quizalofop-ethyl, where the R-isomer is the more active form and is marketed as quizalofop-P-ethyl.[7][8]

Quantitative Analysis of Stereoisomer Activity

Herbicide EnantiomerTarget EnzymeIC50 / Ki ValueReference
(R)-Diclofopyl-CoARat Liver ACCasePotent Inhibitor[9]
(S)-Diclofopyl-CoARat Liver ACCaseLess Potent Inhibitor[9]
(R)-Fluazifopyl-CoARat Liver ACCaseKi = 0.03 µM[9]
(S)-Fluazifopyl-CoARat Liver ACCaseSignificantly less potent[9]

Note: The data presented is for the CoA esters of the herbicides, which are the active forms that inhibit ACCase. The study was conducted on rat liver ACCase, which may have different sensitivities compared to plant ACCase, but the trend of stereoselective inhibition is expected to be similar.

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown good enantioselectivity for aryloxyphenoxypropionate herbicides.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Procedure:

    • A racemic standard of this compound is dissolved in the mobile phase.

    • The solution is injected into the HPLC system.

    • The mobile phase is pumped through the chiral column at a constant flow rate.

    • The enantiomers interact differently with the chiral stationary phase, leading to different retention times.

    • The separated enantiomers are detected by the UV detector, and the resulting chromatogram shows two distinct peaks corresponding to the (R)- and (S)-enantiomers.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay measures the inhibitory effect of this compound enantiomers on the activity of ACCase.

Methodology:

  • Enzyme Source: ACCase can be isolated and partially purified from the leaves of susceptible grass species (e.g., maize, barley).

  • Assay Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA), which is catalyzed by ACCase.

  • Reagents:

    • Partially purified ACCase enzyme preparation.

    • ATP (Adenosine triphosphate).

    • Acetyl-CoA.

    • MgCl₂.

    • Tricine buffer (pH 8.0).

    • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

    • Individual enantiomers of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The reaction mixture containing all reagents except NaH¹⁴CO₃ and the inhibitor is prepared in a microcentrifuge tube.

    • The individual this compound enantiomers are added to the reaction mixtures at various concentrations. A control with no inhibitor is also prepared.

    • The reaction is initiated by the addition of NaH¹⁴CO₃.

    • The mixture is incubated at a specific temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).

    • The reaction is stopped by the addition of HCl.

    • The samples are centrifuged to pellet the precipitated protein.

    • Aliquots of the supernatant are transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter.

    • The concentration of the inhibitor that causes 50% inhibition of ACCase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition This compound This compound (R-enantiomer) Inhibition Inhibition This compound->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) FattyAcid_Synthesis Fatty Acid Biosynthesis ACCase->FattyAcid_Synthesis Catalyzes Disruption Disruption Membrane_Integrity Cell Membrane Integrity FattyAcid_Synthesis->Membrane_Integrity Maintains Cessation Cessation Weed_Growth Grass Weed Growth Membrane_Integrity->Weed_Growth Supports Inhibition->ACCase

Caption: Mechanism of this compound's Herbicidal Action.

Experimental Workflow for Stereoisomer Activity Assessment

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Activity Testing cluster_results Data Analysis Racemic Racemic this compound Synthesis ChiralSep Chiral HPLC Separation Racemic->ChiralSep R_enantiomer Purified (R)-Propaquizafop ChiralSep->R_enantiomer S_enantiomer Purified (S)-Propaquizafop ChiralSep->S_enantiomer ACCaseAssay In Vitro ACCase Inhibition Assay R_enantiomer->ACCaseAssay WholePlantAssay Whole-Plant Herbicidal Activity Assay R_enantiomer->WholePlantAssay S_enantiomer->ACCaseAssay S_enantiomer->WholePlantAssay IC50 IC50 Determination ACCaseAssay->IC50 ED50 ED50 Determination WholePlantAssay->ED50 Comparison Comparison of Stereoisomer Activity IC50->Comparison ED50->Comparison

Caption: Workflow for assessing stereoisomer herbicidal activity.

Conclusion

The herbicidal efficacy of this compound is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the primary contributor to its biological activity. This stereoselectivity is a direct consequence of the specific interactions between the herbicide and its target enzyme, ACCase. Understanding the differential activity of stereoisomers is paramount for the development of more efficient and environmentally benign agrochemicals. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of chiral herbicides, paving the way for the development of enantiomerically pure formulations that offer improved performance and a reduced environmental footprint.

References

A Technical Review of Propaquizafop: Mechanism, Efficacy, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical group, renowned for its efficacy against annual and perennial grass weeds in a multitude of broadleaf crops. Its mode of action is the specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the weed. This compound is absorbed systemically through foliage and roots and translocates to the meristematic tissues. In plants, it is rapidly hydrolyzed to its biologically active acid form. This technical guide provides a comprehensive review of the existing research on this compound, detailing its mechanism of action, metabolic fate, and efficacy. Furthermore, it outlines key experimental protocols for its analysis and presents quantitative data on its toxicological profile and environmental persistence.

Introduction

This compound is a highly effective systemic herbicide used to manage grass weeds in various agricultural settings.[1][2] As a member of the aryloxyphenoxypropionate chemical class, its utility lies in its selective action, which allows for the control of grassy weeds without harming broadleaf crops.[2][3] The herbicidally active stereoisomer is the (R)-enantiomer, which is used in commercial formulations.[4]

Chemical Properties:

  • CAS Number: 111479-05-1[3]

  • Molecular Formula: C₂₂H₂₂ClN₃O₅[3]

  • Appearance: White to slightly yellow crystalline powder[3]

This document serves as an in-depth guide for researchers and scientists, consolidating data on its biochemical interactions, metabolic pathways, and analytical procedures.

Mechanism of Action

Primary Target: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][3][4][5] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[5][6] This process is fundamental for the production of lipids, which are essential for forming cell membranes and storing energy. By blocking ACCase, this compound effectively halts the production of fatty acids, leading to a disruption of cell growth and division, particularly in the highly active meristematic regions (growing points) of the plant.[4][6]

acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids membranes Cell Membrane Formation & Plant Growth fatty_acids->membranes This compound This compound inhibition INHIBITION This compound->inhibition accase->malonyl_coa Catalyzes inhibition->accase

Fig. 1: Mechanism of Action of this compound via ACCase Inhibition.
Plant Response and Selectivity

Symptoms in susceptible grass species appear several days after application and include the yellowing (chlorosis) of new leaves, followed by the browning and decomposition of the growing point, a condition often referred to as "deadheart".[6] The selectivity of this compound is attributed to the structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. Broadleaf species possess an ACCase isoform that is significantly less sensitive to inhibition by aryloxyphenoxypropionate herbicides, rendering them naturally tolerant.[5][6]

Metabolism and Translocation

Absorption and Movement in Plants

This compound is a systemic herbicide, meaning it is absorbed by the plant and moved to other locations.[4] It can be absorbed through both the foliage and the roots and is subsequently translocated via the phloem to areas of active growth, such as the meristems.[2][4]

Metabolic Pathway

Once absorbed, the this compound ester is rapidly metabolized within the plant. The primary metabolic step is the hydrolysis of the ester linkage to form the corresponding this compound acid (quizalofop), which is the herbicidally active molecule.[5][7] This acid form is more mobile within the plant.[5] Further metabolism can lead to the formation of more polar metabolites, which are then conjugated and sequestered within the plant cells, as plants lack an efficient excretory system like animals.[5][8]

start This compound (Ester) Applied to Foliage absorption Absorption into Leaf Tissue start->absorption hydrolysis Rapid Hydrolysis absorption->hydrolysis acid This compound Acid (Active Form) hydrolysis->acid translocation Phloem Translocation acid->translocation conjugation Further Metabolism (Conjugation) acid->conjugation meristems Accumulation in Meristems (Growing Points) translocation->meristems storage Sequestration (Polar Conjugates) conjugation->storage

Fig. 2: Metabolic Fate and Translocation of this compound in Plants.

Efficacy and Application in Weed Management

This compound is effective for the post-emergence control of a wide range of annual and perennial grass weeds in broad-leaved crops such as soybeans, sugar beet, oilseed rape, and various vegetables.[1][2]

Efficacy and Herbicide Combinations

Studies have demonstrated its effectiveness against problematic weeds like Echinochloa colona, but it is not effective against broadleaf weeds such as Ageratum conyzoides.[9][10][11] To manage mixed weed populations, this compound is often applied in a tank mix with broadleaf herbicides. For instance, a combination of this compound and imazethapyr has been shown to provide effective control of both grass and broadleaf weeds in blackgram and soybean.[9][12][13] However, some combinations can lead to antagonistic effects, reducing the efficacy of this compound.[14][15]

CropTarget WeedsApplication Rate (g a.i./ha)Efficacy/OutcomeReference
SoybeanEchinochloa colona, Commelina benghalensis75Significantly enhanced seed yield.[9]
SoybeanMixed Weeds50 (this compound) + 100 (Imazethapyr)Effective in reducing total weed dry weight; comparable to hand weeding.[10]
SesameNarrow-leaved weeds125Lowest narrow-leaved weed density and dry weight.[16]
BlackgramEchinochloa colona, Dinebra retroflexa53 (this compound) + 80 (Imazethapyr)Emerged as an effective control for associated weeds.[12][13]
Rice (Tolerant)Weedy Rice, Barnyardgrass125 - 180Mostly additive interactions with other rice herbicides.[14]

Environmental Fate and Toxicology

Soil Persistence and Dissipation

The dissipation of this compound in soil generally follows first-order decay kinetics.[17][18] Its persistence is influenced by the application dose, with higher doses leading to a longer half-life. It is considered to be highly unstable in soil and is not expected to bioaccumulate.[19]

Soil Type / ConditionApplication RateHalf-Life (DT₅₀) in DaysReference
Turmeric Field Soil50.0 g/ha15.12[17]
Turmeric Field Soil62.5 g/ha17.67[17]
Turmeric Field Soil100.0 g/ha21.29[17]
Turmeric Field Soil125.0 g/ha29.36[17]
Lab (Canning-saline soil)2 and 4 µg/g25.29 - 27.63[18][20]
Lab (Jhargram-lateritic soil)2 and 4 µg/g25.29 - 27.63[18][20]
Ecotoxicology and Toxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[19][21] However, it demonstrates low acute toxicity to mammals.

Test OrganismEndpointValueReference
RatOral LD₅₀> 2000 mg/kg[22]
RatDermal LD₅₀> 2000 mg/kg[22]
RatInhalation LC₅₀ (4h)> 5.35 mg/L[22]
Daphnia magna (Water Flea)LC₅₀ (48h)0.9 mg/L[19]
Pseudokirchneriella subcapitata (Algae)EC₅₀> 2.1 mg/L[19]

Experimental Protocols

Protocol for Residue Analysis in Soil

This protocol is a synthesized methodology based on published studies for determining this compound residues in soil samples.[17][18][20]

  • Sample Preparation: Air-dry soil samples, pass them through a 2 mm sieve, and homogenize. Store at -20°C until analysis.

  • Extraction: Weigh 50 g of the homogenized soil into a flask. Add 100 mL of acetonitrile (or acetone) and shake mechanically for 2-3 hours.

  • Filtration: Filter the extract through a Buchner funnel with Whatman No. 42 filter paper.

  • Concentration: Concentrate the filtrate to approximately 30-50 mL using a rotary vacuum evaporator at 40°C.

  • Liquid-Liquid Partitioning: Transfer the concentrated extract to a 500 mL separatory funnel. Add 30 mL of a 2% Na₂SO₄ solution. Partition three times with 20 mL of dichloromethane (DCM) each time, collecting the DCM layers.

  • Dehydration: Pass the combined DCM layers through a column of anhydrous sodium sulfate to remove residual water.

  • Cleanup: Concentrate the dehydrated extract to dryness. Dissolve the residue in petroleum ether and pass it through a Florisil solid-phase extraction (SPE) cartridge for cleanup.

  • Final Analysis: Elute the cartridge, evaporate the eluent to dryness, and reconstitute the final residue in a suitable solvent (e.g., acetonitrile:water). Analyze using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS).[18][23]

Fig. 3: General Experimental Workflow for this compound Residue Analysis in Soil.
Protocol for Field Efficacy Trials

This protocol outlines a typical design for evaluating the bio-efficacy of this compound in an agricultural setting.[13][16]

  • Experimental Design: Lay out the experiment in a Randomized Block Design (RBD) with at least three replications to minimize the effects of soil variability.

  • Treatments: Include multiple application rates of this compound, tank-mix combinations, a standard herbicide check, a hand-weeding treatment (e.g., at 20 and 40 days after sowing - DAS), and an unweeded (weedy) check.

  • Plot Management: Sow the desired crop using standard agronomic practices. Ensure uniform fertilization and irrigation across all plots.

  • Herbicide Application: Apply post-emergence herbicides at the recommended weed growth stage (e.g., 2-3 leaf stage) using a calibrated knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage.

  • Data Collection:

    • Weed Data: At specified intervals (e.g., 30, 60, 90 DAS), record weed density (count per m²) and weed dry biomass (g/m²) by species.

    • Crop Data: Record crop phytotoxicity symptoms (if any), plant height, number of branches, and final seed yield.

    • Calculations: Determine Weed Control Efficiency (WCE) and Weed Index (WI) to quantify the effectiveness of the treatments.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Conclusion

This compound remains a vital tool for selective grass weed management in modern agriculture. Its specific mechanism of inhibiting the ACCase enzyme provides excellent efficacy against susceptible grass species while ensuring the safety of broadleaf crops. Research has thoroughly characterized its metabolic pathway, environmental fate, and toxicological profile, confirming its rapid degradation in soil and low mammalian toxicity. The provided efficacy data and experimental protocols offer a robust foundation for future research, which may focus on optimizing tank-mix combinations to manage herbicide resistance and broaden the spectrum of weed control.

References

Propaquizafop (CAS Number 111479-05-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propaquizafop, with the CAS number 111479-05-1, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses. This targeted mechanism of action allows for the effective control of grassy weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

PropertyValueReference
Chemical Name 2-[[(1-methylethylidene)amino]oxy]ethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate[1]
CAS Number 111479-05-1[1]
Molecular Formula C₂₂H₂₂ClN₃O₅[1]
Molecular Weight 443.88 g/mol [1]
Appearance Colorless crystals
Melting Point 62-64°C
Water Solubility Low[2]
log Pow (Octanol/Water Partition Coefficient) 4.6

Mechanism of Action and Biological Effects

This compound's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[3] By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass species.[2][3]

Signaling Pathway: ACCase Inhibition

The inhibition of ACCase by this compound disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis. This leads to a cascade of downstream effects, ultimately resulting in plant death.

ACCase_Inhibition This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid Lipids Lipid Production FattyAcid->Lipids Growth Plant Growth Membrane Cell Membrane Integrity Lipids->Membrane Membrane->Growth Death Plant Death

Figure 1: this compound's inhibition of ACCase and its downstream effects.
Downstream Effects of ACCase Inhibition

The disruption of fatty acid synthesis leads to a number of observable downstream effects in susceptible plants:

  • Inhibition of Lipid Biosynthesis: The most direct consequence is the halt of lipid production, which is vital for building new cell membranes required for cell division and growth.[4][5]

  • Growth Arrest: Meristematic tissues, areas of active cell division and growth, are particularly affected, leading to a rapid cessation of shoot and root elongation.[3]

  • Chlorosis and Necrosis: Symptoms typically appear several days after application and include yellowing (chlorosis) of new leaves, followed by tissue death (necrosis).[3]

Toxicological Profile

The toxicological properties of this compound have been evaluated in various model organisms.

Mammalian Toxicity
EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat> 2000 - 5000 mg/kg[1][6]
Acute Dermal LD₅₀ Rat> 2000 mg/kg[1][6]

This compound exhibits low acute oral and dermal toxicity in rats.[1][6] However, studies have shown that it can induce hepatocarcinogenicity in rodents through a mode of action involving the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] This is considered a rodent-specific mechanism and is not deemed relevant to human health risk.[7][8]

Ecotoxicity
EndpointSpeciesValueReference
LC₅₀ (96 h) Oncorhynchus mykiss (Rainbow Trout)3.2 mg/L[6]
EC₅₀ (48 h) Daphnia magna (Water Flea)2.4 mg/L[6]
EC₅₀ (72 h) Pseudokirchneriella subcapitata (Green Algae)1.2 mg/L[6]

This compound is classified as very toxic to aquatic organisms.[6]

Metabolism and Environmental Fate

Metabolism

In plants, this compound is rapidly metabolized to its acid form, which is the active herbicidal compound.[2] Studies on the related compound quizalofop-ethyl in rats show a similar rapid conversion to the acid metabolite, which is then distributed to various tissues before being excreted.[4][5]

Environmental Fate
ParameterValueReference
Soil Half-life (t½) 2.1 days (aerobic)[2]

This compound is not persistent in the soil, with a relatively short half-life.[2] Its potential for environmental transport will depend on soil type, organic matter content, and climatic conditions.[9][10][11][12]

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on ACCase.

Objective: To quantify the in vitro inhibition of ACCase by this compound.

Principle: The activity of ACCase is measured by monitoring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA. The reduction in this incorporation in the presence of this compound indicates inhibition.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species.

  • Assay Buffer: e.g., 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 2.5 mM Acetyl-CoA.

  • [¹⁴C]-Sodium Bicarbonate.

  • This compound (as the active acid metabolite) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ACCase enzyme.

  • Add varying concentrations of the this compound acid metabolite to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding [¹⁴C]-Sodium Bicarbonate.

  • Incubate for a specific time (e.g., 15 minutes) at 30°C.

  • Stop the reaction by adding a strong acid (e.g., HCl) to remove unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂.

  • Transfer an aliquot of the reaction mixture to a scintillation vial containing a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

ACCase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ACCase enzyme and assay buffer C Mix enzyme, buffer, and this compound A->C B Prepare this compound dilutions B->C D Pre-incubate C->D E Add [¹⁴C]-Bicarbonate to start reaction D->E F Incubate E->F G Stop reaction with acid F->G H Measure radioactivity (scintillation counting) G->H I Calculate % inhibition H->I J Determine IC₅₀ value I->J

Figure 2: Workflow for the ACCase Inhibition Assay.
Residue Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound residues in soil samples.

Objective: To quantify the concentration of this compound in soil.

Principle: this compound is extracted from the soil matrix using an organic solvent. The extract is then cleaned up to remove interfering substances before being analyzed by GC-MS.

Materials:

  • Soil sample.

  • Extraction solvent (e.g., acetonitrile or acetone).

  • Anhydrous sodium sulfate.

  • Solid-phase extraction (SPE) cartridges for cleanup (e.g., Florisil or C18).

  • GC-MS system with a suitable capillary column.

  • This compound analytical standard.

Procedure:

  • Extraction:

    • Homogenize the soil sample.

    • Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.

    • Add the extraction solvent (e.g., 20 mL acetonitrile).[13]

    • Shake or vortex vigorously for a defined period (e.g., 30 minutes).[8][13]

    • Centrifuge the sample to separate the solvent from the soil particles.

    • Collect the supernatant (the solvent extract).

  • Cleanup:

    • Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Further clean the extract using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The choice of SPE sorbent will depend on the specific soil type and potential interferences.

    • Elute the this compound from the SPE cartridge with a suitable solvent.

  • Analysis:

    • Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

    • Inject an aliquot of the sample into the GC-MS system.

    • Identify and quantify this compound based on its retention time and mass spectrum, comparing it to a calibration curve prepared from the analytical standard.[14][15]

Residue_Analysis cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Homogenize soil sample B Extract with organic solvent A->B C Centrifuge and collect supernatant B->C D Dry extract with sodium sulfate C->D E Perform Solid-Phase Extraction (SPE) D->E F Concentrate and reconstitute extract E->F G Inject into GC-MS F->G H Identify and quantify this compound G->H

Figure 3: Workflow for this compound Residue Analysis in Soil.

Conclusion

This compound is an effective herbicide for the control of grassy weeds, with a well-defined mechanism of action targeting ACCase. Its toxicological profile indicates low acute mammalian toxicity, although its high aquatic toxicity necessitates careful management to prevent environmental contamination. The provided experimental methodologies offer a foundation for further research into its biological activity and environmental behavior. The continued study of this compound and other ACCase inhibitors is crucial for the development of sustainable weed management strategies and for understanding their broader ecological impacts.

References

Propaquizafop's Mode of Action in Grass Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a highly effective, selective, post-emergence herbicide used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Chemically, it belongs to the aryloxyphenoxypropionate (AOPP or 'FOP') class of herbicides.[3] According to the Herbicide Resistance Action Committee (HRAC), it is classified under Group A, and for the Weed Science Society of America (WSSA), it is in Group 1.[4] Its primary utility lies in its systemic nature, allowing for translocation throughout the plant to target key metabolic processes, offering a critical tool for integrated weed management.[1][2]

Molecular Mechanism of Action

The herbicidal activity of this compound is a multi-step process that begins with its application and culminates in the death of the target grass weed. The core of its mechanism is the specific inhibition of a vital enzyme in lipid biosynthesis.

Absorption, Translocation, and Bio-activation

Following foliar application, this compound is readily absorbed by the leaves and, to a lesser extent, the roots of the grass weed.[1][2] As a systemic herbicide, it is mobile within the plant's vascular tissues (phloem and xylem), allowing it to be translocated to areas of active growth, particularly the meristematic tissues (growing points).[4]

This compound is applied as an ester, which is a pro-herbicide form. Within the plant, it undergoes rapid metabolic hydrolysis, converting it into its biologically active free acid form, This compound acid .[5] This bio-activation is crucial, as it is the acid metabolite that directly interacts with the target enzyme.[5]

Target Site: Acetyl-CoA Carboxylase (ACCase)

The specific molecular target of this compound acid is Acetyl-Coenzyme A Carboxylase (ACCase).[3][4] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] It mediates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is fundamental for the production of the long-chain fatty acids necessary for various cellular functions.

Inhibition of ACCase and Downstream Physiological Effects

This compound acid acts as a potent inhibitor of the ACCase enzyme. By binding to the enzyme, it prevents the formation of malonyl-CoA, effectively shutting down the fatty acid synthesis pathway. The consequences of this inhibition are catastrophic for the plant cell:

  • Cessation of Lipid Production: The block in fatty acid synthesis halts the production of phospholipids and glycolipids.

  • Disruption of Membrane Formation: These lipids are the primary structural components of all cellular membranes, including the plasma membrane and organellar membranes (e.g., chloroplasts, mitochondria). Without a continuous supply of new lipids, the plant cannot build or repair membranes.

  • Inhibition of Growth: Cell division and elongation, which are highly active in the meristematic regions of the roots and shoots, are entirely dependent on the synthesis of new membranes. The inhibition of ACCase leads to a rapid cessation of all growth.[4]

  • Cellular Leakage and Death: The integrity of existing membranes is compromised, leading to leakage of cellular contents and a breakdown of cellular compartmentalization.

Visible symptoms in susceptible grasses typically appear within a few days, starting with the chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death) at the growing points, a condition often referred to as "deadheart".[4][6] The entire plant progressively collapses and dies within two to three weeks.[2]

This compound Signaling Pathway Figure 1. This compound Mechanism of Action Pathway cluster_plant Inside Grass Weed Absorption Absorption (Foliage/Roots) Translocation Systemic Translocation Absorption->Translocation Metabolism Metabolism (Bio-activation) Translocation->Metabolism Acid This compound Acid (Active Form) Metabolism->Acid ACCase ACCase Enzyme Acid->ACCase INHIBITS FAS Fatty Acid Synthesis ACCase->FAS Lipids Phospholipid Production FAS->Lipids Membranes Cell Membrane Formation & Integrity Lipids->Membranes Growth Cell Division & Growth (Meristems) Membranes->Growth Death Plant Death Growth->Death Cessation leads to... This compound This compound (Pro-herbicide Application) This compound->Absorption

Figure 1. This compound Mechanism of Action Pathway

Basis of Herbicide Selectivity

The selectivity of this compound, which allows it to control grass weeds within broadleaf crops, is based on a fundamental structural difference in the target ACCase enzyme between these two plant groups.[7]

  • Grasses (Poaceae family): Susceptible grasses possess a homomeric (or prokaryotic-type) ACCase in their chloroplasts. This enzyme is composed of large, multi-functional polypeptide subunits and is highly sensitive to inhibition by AOPP herbicides like this compound.

  • Broadleaf Plants (Dicots): Tolerant broadleaf species have a heteromeric (or eukaryotic-type) ACCase in their plastids. This enzyme is composed of multiple, smaller, distinct protein subunits. This structural form is insensitive to AOPP herbicides.

This key difference in the target enzyme's structure is the primary reason for the high degree of crop safety observed when this compound is used as directed.

Selectivity Mechanism Figure 2. Basis of this compound Selectivity cluster_grass Grass Weeds (Monocots) cluster_dicot Broadleaf Crops (Dicots) GrassACCase Homomeric ACCase (Sensitive Isoform) GrassOutcome ACCase Inhibited -> Plant Death GrassACCase->GrassOutcome DicotACCase Heteromeric ACCase (Insensitive Isoform) DicotOutcome ACCase Not Inhibited -> Plant Survival DicotACCase->DicotOutcome Herbicide This compound Application Herbicide->GrassACCase Binds Herbicide->DicotACCase Does Not Bind

Figure 2. Basis of this compound Selectivity

Quantitative Analysis of ACCase Inhibition and Whole-Plant Efficacy

The efficacy of this compound is quantifiable at both the molecular (enzyme inhibition) and whole-plant (growth reduction) levels. The concentration of herbicide required to inhibit 50% of ACCase activity is denoted as I50, while the dose required for 50% growth reduction or mortality is GR50 or ED50, respectively. Resistance is often expressed as a Resistance Factor (RF), calculated by dividing the GR50/ED50 of the resistant population by that of a susceptible population.

ParameterSpeciesPopulation/TissueHerbicide FormValueCitation(s)
I50 Cicer arietinum (Chickpea)Chloroplast StromalThis compound Acid~700 µM[5]
I50 Cicer arietinum (Chickpea)CytosolicThis compound Acid~200 µM[5]
GR50 Avena fatua (Wild Oat)Susceptible (S1/S2)This compound< 25 g a.i./ha[1]
GR50 Avena fatua (Wild Oat)Resistant (R1-R6)This compound114 to >800 g a.i./ha[1]
GR50 RF Avena fatua (Wild Oat)Resistant (R1-R6)This compound16.6 to >59[1]
GR50 Alopecurus myosuroidesSusceptibleThis compound26 g a.s./ha[8]
GR50 Alopecurus myosuroidesResistant (ALOMY-001)This compound>800 g a.s./ha[8]
GR50 RF Alopecurus myosuroidesResistant (ALOMY-001)This compound>30.7[8]

Note: The high I50 values for chickpea, a tolerant broadleaf crop, demonstrate the inherent insensitivity of its ACCase enzymes. In contrast, the whole-plant data for Avena fatua and Alopecurus myosuroides highlight the significant difference in dose required to control susceptible versus resistant grass weed populations.

Experimental Protocols

Protocol for Whole-Plant Dose-Response Bioassay

This protocol determines the herbicide dose required to cause 50% mortality (ED50) or growth reduction (GR50) in a weed population.

  • Plant Preparation: Germinate seeds of susceptible and putative resistant weed populations in trays or pots containing a suitable potting medium. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).[1]

  • Herbicide Application: When plants reach the two- to three-leaf stage, treat them with a range of this compound doses. A typical range would include 0 (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate (e.g., the 1x rate for Avena fatua is 100 g a.i./ha).[1][8] Applications should be made using a calibrated cabinet sprayer to ensure uniform coverage.

  • Incubation and Assessment: Return plants to the growth chamber for 21-28 days. At the end of the period, assess plant survival (mortality) and harvest the above-ground biomass for each plant.

  • Data Analysis: Dry the harvested biomass at 70°C for 72 hours and record the dry weight.[1] Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that population. Fit the data to a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR50 or ED50 values.

Whole_Plant_Workflow Figure 3. Experimental Workflow for Whole-Plant Bioassay A Seed Germination (Susceptible & Test Populations) B Plant Growth (2-3 Leaf Stage) A->B C Herbicide Application (Calibrated Sprayer, Dose Range) B->C D Incubation (21-28 Days in Growth Chamber) C->D E Data Collection (Assess Survival, Harvest Biomass) D->E F Biomass Drying (70°C for 72h) E->F G Data Analysis (Non-linear Regression to calculate GR50/ED50) F->G

Figure 3. Experimental Workflow for Whole-Plant Bioassay
Protocol for In Vitro ACCase Activity Assay

This protocol measures the direct inhibitory effect of this compound acid on the ACCase enzyme extracted from plant tissue.

  • Enzyme Extraction: Harvest approximately 10-20 g of fresh leaf tissue from young, healthy plants. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]

  • Homogenization: Suspend the frozen powder in an ice-cold extraction buffer (e.g., 100 mM Tricine pH 8.0, 5 mM DTT, 10 mM MgCl2, 10% glycerol, 1 mM PMSF).[2][9]

  • Clarification: Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 25,000 x g) for 20 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract.[2][9]

  • Partial Purification (Optional): The enzyme can be partially purified by ammonium sulfate precipitation (e.g., 40% saturation) followed by another centrifugation step to pellet the protein, which is then resuspended in a minimal volume of buffer.[2][9]

  • Activity Assay: The assay measures the incorporation of radioactive H¹⁴CO₃⁻ into an acid-stable product (malonyl-CoA). The reaction mixture contains the enzyme extract, buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.

  • Inhibition Assay: To determine I50 values, the reaction is run in the presence of a range of concentrations of this compound acid.

  • Quantification: After incubation (e.g., 10-20 min at 32°C), the reaction is stopped by adding HCl. The sample is dried, and the acid-stable radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Calculate the rate of enzyme activity for each herbicide concentration and express it as a percentage of the activity in the no-herbicide control. Use non-linear regression to determine the I50 value.

ACCase_Assay_Workflow Figure 4. Experimental Workflow for In Vitro ACCase Assay A Harvest Fresh Leaf Tissue B Grind in Liquid Nitrogen A->B C Homogenize in Ice-Cold Extraction Buffer B->C D Centrifugation (25,000 x g) to Remove Debris C->D E Collect Supernatant (Crude Enzyme Extract) D->E G Add Enzyme Extract and This compound Acid (Dose Range) E->G F Prepare Assay Mix (Buffer, ATP, Acetyl-CoA, H¹⁴CO₃⁻, etc.) F->G H Incubate (e.g., 32°C) G->H I Stop Reaction & Quantify Radioactivity (Scintillation Counting) H->I J Data Analysis (Calculate I50 Value) I->J

Figure 4. Experimental Workflow for In Vitro ACCase Assay

Mechanisms of Resistance

The evolution of resistance to ACCase inhibitors, including this compound, is a significant challenge. Two primary mechanisms are responsible:

  • Target-Site Resistance (TSR): This involves mutations in the nuclear gene encoding the plastidial ACCase enzyme. Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions at the herbicide-binding site, reducing the affinity of this compound acid for the enzyme. Common mutation sites in grass weeds include positions 1781, 2027, 2041, 2078, and 2096.[10] Different mutations can confer varying levels of cross-resistance to other AOPP, DIM, or DEN herbicides.

  • Non-Target-Site Resistance (NTSR): This typically involves enhanced metabolic detoxification of the herbicide. Overexpression of certain enzyme families, such as Cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), can lead to the herbicide being broken down into non-toxic metabolites before it can reach the target ACCase enzyme.[1]

Conclusion

This compound is a potent herbicide that selectively controls grass weeds by inhibiting the ACCase enzyme, a critical component of the fatty acid biosynthesis pathway. Its mechanism relies on systemic translocation, bio-activation to its acid form, and specific binding to the sensitive homomeric ACCase isoform found in grasses. The emergence of resistance, through both target-site mutations and enhanced metabolism, underscores the importance of understanding its molecular action to develop sustainable weed management strategies and guide the discovery of new herbicidal compounds.

References

The Environmental Fate and Degradation of Propaquizafop: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is effective in controlling annual and perennial grass weeds in a variety of broadleaf crops. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the hydrolysis, photolysis, and biodegradation of this compound in various environmental compartments. It includes summaries of quantitative data, detailed experimental protocols based on internationally recognized guidelines, and visualizations of key processes to aid in comprehension.

Data Presentation

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions
pHTemperature (°C)Half-life (t½) in daysReference
4Not Specified49.3 - 50.2[1]
52010.5[2]
7Not Specified71.7 - 75.3[1]
72032[2]
9Not Specified1.7 - 2.8[1]
9200.54 (12.9 hours)[2]
Table 2: Photolysis Half-life of this compound in Aqueous Solutions
ConditionHalf-life (t½)Reference
Aqueous solution (pH 7)32 days[2]
Aqueous solution under UV irradiation8.07 - 8.83 hours[3]
Aqueous solution with Nitrate (NO₃⁻)8.07 - 11.24 hours[3]
Aqueous solution with Ferric ions (Fe³⁺)8.07 - 20.79 hours[3]
Aqueous solution with Copper ions (Cu²⁺)8.07 - 16.51 hours[3]
Table 3: Soil Dissipation Half-life (DT₅₀) of this compound
Soil TypeApplication Rate (g a.i./ha)DT₅₀ (days)Reference
Alfisol50.015.1[4]
Alfisol62.5 (recommended)17.7[4]
Alfisol100.021.3[4]
Alfisol125.029.4[4]
Saline Soil2 µg/g25.3[5]
Saline Soil4 µg/g26.0[5]
Red & Lateritic Soil2 µg/g26.2[5]
Red & Lateritic Soil4 µg/g27.6[5]
Table 4: Adsorption and Mobility of this compound in Soil
ParameterValueInterpretationReference
Adsorption Rate (in 5 different soils)46.98% - 57.76%High Adsorption[6]
Freundlich Adsorption Coefficient (Kf)Varies with soil typeIndicates adsorption capacity[6]
Soil Thin-Layer Chromatography (Rf)0.076 - 0.123Low Mobility[6]
Soil Column LeachingNot detected in leachateLow Leaching Potential[6]

Degradation Pathways

The degradation of this compound in the environment proceeds through hydrolysis, photolysis, and microbial degradation, leading to the formation of several metabolites. The primary degradation pathway involves the hydrolysis of the ester linkage to form quizalofop, which is then further degraded.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage is cleaved to yield quizalofop and 2-isopropylideneamino-oxyethanol.

Photolysis

In the presence of light, this compound can undergo photodegradation. This process can involve rearrangement, cracking reactions, dechlorination, and light-induced redox reactions, leading to a variety of transformation products.[3] One of the major photolysis products is quizalofop-phenol.[2]

Biodegradation in Soil

In the soil environment, the primary degradation step is the microbial hydrolysis of the ester bond to form quizalofop.[4] This is followed by further degradation of quizalofop, which includes hydroxylation of the quinoxaline ring to form hydroxy-quizalofop and cleavage of the ether linkage.[4]

G This compound This compound Quizalofop Quizalofop This compound->Quizalofop Hydrolysis / Biodegradation Hydroxy_Quizalofop Hydroxy_Quizalofop Quizalofop->Hydroxy_Quizalofop Hydroxylation Quizalofop_Phenol Quizalofop_Phenol Quizalofop->Quizalofop_Phenol Ether Cleavage / Photolysis Other_Degradates Other_Degradates Hydroxy_Quizalofop->Other_Degradates Further Degradation Quizalofop_Phenol->Other_Degradates Further Degradation CO2 CO2 Other_Degradates->CO2 Mineralization

Caption: Simplified degradation pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on OECD guidelines.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7] A solution of this compound (radiolabeled or non-labeled) is prepared in these buffers at a concentration not exceeding 0.01 M or half of its water solubility.[7]

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for definitive tests).[7][8]

  • Sampling: Aliquots of the test solutions are taken at appropriate time intervals.[7]

  • Analysis: The concentration of this compound and its hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Data Analysis: The rate of hydrolysis and the half-life (t½) are calculated assuming pseudo-first-order kinetics.[7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare sterile buffers (pH 4, 7, 9) prep_solution Prepare this compound test solution prep_buffers->prep_solution incubate Incubate in dark at constant temperature prep_solution->incubate sample Sample at time intervals incubate->sample analyze Analyze samples (HPLC, LC-MS) sample->analyze calculate Calculate half-life analyze->calculate

Caption: Experimental workflow for a hydrolysis study.
Aqueous Photolysis (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Test Substance: A solution of this compound, typically ¹⁴C-labeled, is prepared in a sterilized aqueous buffer.[10]

  • Light Source: A light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) is used.[10]

  • Incubation: The test solutions are irradiated in temperature-controlled quartz glass vessels.[10] Dark controls are run in parallel to account for non-photolytic degradation.[10]

  • Sampling: Samples are taken at various time points during the irradiation period.[10]

  • Analysis: The concentration of this compound and its photoproducts is determined using methods like HPLC with UV and radio-detection, and LC-MS/MS for identification.[10]

  • Data Analysis: The photolysis rate constant and half-life are calculated. The quantum yield can also be determined.[10]

Aerobic Soil Metabolism (based on OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection: Representative soil types are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture, etc.).[11]

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate corresponding to the maximum recommended field application rate.[11]

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture).[11] A flow-through system is often used to trap evolved ¹⁴CO₂.[11]

  • Sampling: Soil samples are collected at various intervals over a period of up to 120 days.[11]

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC and LC-MS to quantify this compound and identify its metabolites. The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.[12]

  • Data Analysis: The dissipation time (DT₅₀ and DT₉₀) for this compound and the formation and decline of major metabolites are determined. A mass balance is established to account for the applied radioactivity.[11]

start Select & Characterize Soil apply Apply ¹⁴C-Propaquizafop to Soil start->apply incubate Incubate under Aerobic Conditions apply->incubate trap Trap Evolved ¹⁴CO₂ incubate->trap sample Sample Soil at Intervals incubate->sample analyze_co2 Quantify ¹⁴CO₂ trap->analyze_co2 extract Solvent Extraction of Soil sample->extract analyze_extract Analyze Extract (HPLC, LC-MS) extract->analyze_extract data_analysis Determine DT₅₀ & Metabolite Kinetics analyze_extract->data_analysis analyze_co2->data_analysis end Establish Mass Balance data_analysis->end

Caption: Workflow for an aerobic soil metabolism study.
Adsorption/Desorption (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying properties are used. A solution of this compound in 0.01 M CaCl₂ is prepared.[13]

  • Adsorption Phase (Batch Equilibrium): Known volumes of the this compound solution are added to soil samples in centrifuge tubes. The mixtures are agitated for a predetermined equilibration time.[13]

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of this compound in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method).[14]

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free solution, and the mixture is agitated again to determine the extent of desorption.

  • Data Analysis: Adsorption and desorption coefficients (Kd, Koc) and Freundlich isotherms are calculated to describe the partitioning behavior of this compound.[15]

Analytical Methodology (Example: QuEChERS with LC-MS/MS)

Objective: To extract and quantify this compound and its metabolites from soil or water samples.

Methodology:

  • Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): A representative sample (e.g., 10g of soil) is homogenized and extracted with an organic solvent like acetonitrile, often with the addition of buffering salts.[16][17]

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.[16]

  • Analysis (LC-MS/MS): The cleaned-up extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry. This technique provides high selectivity and sensitivity for the quantification and confirmation of this compound and its metabolites.[17]

  • Validation: The analytical method is validated for parameters such as linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ).[16]

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. It is moderately persistent in soil, with its degradation rate influenced by factors such as soil type and application rate. The primary degradation pathway involves hydrolysis to quizalofop, which is then further metabolized. This compound exhibits low mobility in soil due to its strong adsorption to soil particles. Understanding these characteristics through standardized experimental protocols is essential for the environmental risk assessment and responsible management of this herbicide. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field.

References

Propaquizafop in Plants: A Deep Dive into its Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Propaquizafop, a selective post-emergence herbicide, is a vital tool in modern agriculture for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy and selectivity are intrinsically linked to its metabolic fate within plants. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, designed for researchers, scientists, and professionals in drug development. This document delves into the absorption, translocation, and subsequent biochemical transformations of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.

Absorption and Translocation

This compound is primarily absorbed through the foliage of plants.[1] Following application, it penetrates the leaf cuticle and enters the plant's vascular system. The compound is systemic, meaning it is translocated throughout the plant via both the xylem and phloem.[2] This mobility allows it to reach its primary sites of action in the meristematic tissues, the growing points of roots and shoots, where it inhibits cell division and growth.[2]

A study on chickpea (Cicer arietinum L.) using radiolabeled 14C-propaquizafop demonstrated that maximum foliar absorption, accounting for approximately 35% of the recovered herbicide, occurred 48 hours after treatment. Of the absorbed amount, about 4% was translocated from the treated leaf within 72 hours.[1]

Metabolic Pathways: Detoxification and Degradation

The metabolism of this compound in plants proceeds through a multi-phase process, analogous to the detoxification pathways for many xenobiotics. This process transforms the active herbicide into less toxic, more water-soluble compounds that can be sequestered or further degraded. The metabolic patterns of this compound are similar to other aryloxyphenoxypropionate (APP) herbicides, such as quizalofop-p-ethyl.[3]

Phase I: Activation and Functionalization

The initial and most critical metabolic step is the rapid hydrolysis of the this compound ester to its biologically active free acid form, quizalofop acid (also known as this compound acid).[1][2] This conversion is catalyzed by esterase enzymes within the plant cells. Quizalofop acid is the actual inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase), which is essential for fatty acid synthesis in susceptible grass species.[2]

Further Phase I reactions can include hydroxylation and cleavage of the ether linkage. In soil, hydroxylation of the quinoxaline ring to form hydroxy-quizalofop has been observed.[4] Cleavage of the ether linkage results in the formation of 2-(4-hydroxyphenoxy)propanoic acid and 6-chloroquinoxalin-2-ol.[3]

Phase II: Conjugation

Following Phase I transformations, the resulting metabolites, particularly the free acid and its hydroxylated forms, undergo conjugation with endogenous molecules to increase their water solubility and reduce their phytotoxicity. The primary conjugation reaction for quizalofop acid and its metabolites in plants is glycosylation, where a sugar moiety, typically glucose, is attached to the molecule.[3] Evidence from studies on the closely related quizalofop-ethyl in soybean and cotton suggests the formation of glucose conjugates of quizalofop.[3] This process is catalyzed by UDP-glucosyltransferases (UGTs).

The formation of these conjugates facilitates their transport and sequestration into the vacuole or cell wall, effectively removing them from the cytoplasm where they could interfere with cellular processes.

The metabolic pathway of this compound in plants is visualized in the following diagram:

Propaquizafop_Metabolism cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III This compound This compound Quizalofop_Acid Quizalofop Acid (this compound Acid) This compound->Quizalofop_Acid Hydrolysis (Esterases) Hydroxylated_Metabolite Hydroxylated Metabolites Quizalofop_Acid->Hydroxylated_Metabolite Hydroxylation (P450s) Ether_Cleavage_Products Ether Cleavage Products (e.g., 2-(4-hydroxyphenoxy)propanoic acid, 6-chloroquinoxalin-2-ol) Quizalofop_Acid->Ether_Cleavage_Products Ether Linkage Cleavage Glucose_Conjugate Glucose Conjugates Quizalofop_Acid->Glucose_Conjugate Glycosylation (UGTs) Hydroxylated_Metabolite->Glucose_Conjugate Glycosylation (UGTs) Sequestration Sequestration (Vacuole/Cell Wall) Glucose_Conjugate->Sequestration

Metabolic pathway of this compound in plants.

Quantitative Data on this compound Metabolism

The extent of absorption, translocation, and metabolism of this compound can vary depending on the plant species, environmental conditions, and application rate. The following tables summarize available quantitative data from studies on this compound and the closely related quizalofop-p-ethyl.

Table 1: Absorption and Translocation of 14C-Propaquizafop in Chickpea 72 Hours After Treatment [1]

Plant Part% of Recovered 14C
Treated Leaf96.0
Other Plant Parts4.0
Total Recovered 100.0

Table 2: Metabolism of 14C-Propaquizafop in Chickpea Leaves 48 Hours After Treatment [1]

Compound% of Absorbed 14C
This compound~70
This compound Acid~30
Polar MetabolitesTrace

Table 3: Residues of 14C-Quizalofop-p-ethyl in Soybean and Cotton at Harvest [5]

CropPlant PartTotal 14C Residue (ppm)
SoybeanMature Beans<0.01
SoybeanPods<0.01
CottonMature Fiber0.08
CottonSeeds0.09

Experimental Protocols

The study of this compound metabolism in plants often involves the use of radiolabeled compounds to trace the fate of the herbicide. Below is a representative experimental protocol for a 14C-propaquizafop metabolism study.

Radiolabeled Herbicide Application and Plant Treatment
  • Plant Material: Grow the target plant species (e.g., soybean, cotton, or a model plant like Arabidopsis thaliana) in a controlled environment (growth chamber or greenhouse) to a specific growth stage (e.g., 2-3 true leaves).

  • Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration of 14C-labeled this compound (e.g., labeled on the quinoxaline or phenyl ring) and formulated with appropriate adjuvants to mimic field application.

  • Application: Apply a precise volume of the radiolabeled herbicide solution to a specific leaf of each plant using a microsyringe. The total amount of radioactivity applied per plant should be recorded.

Sample Collection and Processing
  • Harvesting: At predetermined time points after treatment (e.g., 24, 48, 72, 96 hours), harvest the treated plants.

  • Leaf Wash: To differentiate between absorbed and unabsorbed herbicide, wash the treated leaf with a suitable solvent (e.g., acetone:water, 1:1 v/v) to remove any surface residues. The radioactivity in the leaf wash is quantified by liquid scintillation counting (LSC).

  • Sample Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Homogenization: Freeze the plant parts in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical grinder.

Extraction of Metabolites
  • Solvent Extraction: Extract the homogenized plant tissue with a suitable solvent system, such as acetonitrile/water or methanol/water, to extract this compound and its metabolites. The extraction is typically performed multiple times to ensure complete recovery.

  • Centrifugation and Concentration: Centrifuge the extract to pellet the solid plant material. Combine the supernatants and concentrate them under reduced pressure (e.g., using a rotary evaporator) to a smaller volume.

Analysis of Metabolites
  • Thin-Layer Chromatography (TLC): Spot the concentrated extract onto a TLC plate and develop it with an appropriate solvent system to separate this compound from its metabolites. Visualize the radioactive spots using a phosphorimager or by scraping the bands and quantifying with LSC.

  • High-Performance Liquid Chromatography (HPLC): For more detailed separation and quantification, inject the extract into an HPLC system equipped with a radiodetector and a UV detector. Co-chromatography with authentic standards of this compound and expected metabolites (e.g., quizalofop acid) is used for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation of unknown metabolites, use LC-MS/MS. The mass spectrometer provides accurate mass measurements and fragmentation patterns, which can be used to identify the chemical structure of the metabolites.

A generalized workflow for a radiolabeled herbicide metabolism study is depicted below:

Experimental_Workflow start Plant Growth & Acclimation apply_herbicide Application of 14C-Propaquizafop start->apply_herbicide harvest Plant Harvest at Different Time Points apply_herbicide->harvest leaf_wash Treated Leaf Wash (Quantify Unabsorbed) harvest->leaf_wash sectioning Plant Sectioning (Roots, Shoots, etc.) harvest->sectioning extraction Solvent Extraction of Metabolites sectioning->extraction analysis Metabolite Analysis extraction->analysis tlc TLC Analysis analysis->tlc hplc HPLC with Radiodetector analysis->hplc lcms LC-MS/MS for Structural Elucidation analysis->lcms quantification Quantification of Metabolites tlc->quantification hplc->quantification lcms->quantification data_analysis Data Analysis & Pathway Elucidation quantification->data_analysis

Workflow for a 14C-propaquizafop metabolism study.

Conclusion

The metabolic pathways of this compound in plants are a complex and dynamic process that dictates its herbicidal activity and crop selectivity. The rapid hydrolysis to the active quizalofop acid, followed by hydroxylation, ether cleavage, and subsequent conjugation with glucose, represents a key detoxification mechanism in tolerant plants. Understanding these pathways is crucial for the development of new herbicides, the management of herbicide resistance, and ensuring the safety of this important agricultural tool. Further research focusing on the specific enzymes involved in these transformations and a more detailed quantitative analysis of metabolites in various crop and weed species will continue to enhance our knowledge in this critical area of plant science and agricultural chemistry.

References

Toxicological Profile of Propaquizafop and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Propaquizafop and its metabolites. The information is compiled from regulatory assessments and scientific literature, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. In mammals, this compound is rapidly and extensively metabolized to its active form, quizalofop acid, which is the primary moiety of toxicological concern. This guide summarizes the key toxicological findings for this compound, including its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, reproductive, and developmental effects.

Physicochemical Properties

PropertyValue
Chemical Name 2-isopropylideneamino-oxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
CAS Number 111479-05-1
Molecular Formula C₂₂H₂₂ClN₃O₅
Molecular Weight 443.9 g/mol
Appearance Colorless crystals
Water Solubility 0.63 mg/L (20°C)
LogP (Kow) 4.78 (25°C)

Toxicokinetics and Metabolism

This compound is readily absorbed following oral administration and is rapidly hydrolyzed to its main metabolite, quizalofop acid (2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid). This conversion is a critical step in its bioactivation and subsequent toxicological effects. The toxicological profile of this compound is therefore largely dictated by the toxicity of quizalofop acid. Elimination occurs primarily through urine and feces. Other minor metabolites have been identified, but their toxicological significance is considered low due to their low abundance.

This compound This compound Quizalofop_acid Quizalofop Acid (Primary Metabolite) This compound->Quizalofop_acid Rapid Hydrolysis (in vivo) Other_Metabolites Other Minor Metabolites Quizalofop_acid->Other_Metabolites Further Metabolism Excretion Excretion (Urine and Feces) Quizalofop_acid->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

StudySpeciesRouteValueToxicity Category
Acute Oral LD₅₀ RatOral>5000 mg/kg bw[1]Low
Acute Dermal LD₅₀ RatDermal>2000 mg/kg bw[1]Low
Acute Inhalation LC₅₀ (4h) RatInhalation>2.5 mg/L[1]Low
Skin Irritation RabbitDermalNon-irritant[2]-
Eye Irritation RabbitOcularModerate irritant[1]-
Skin Sensitization Guinea PigDermalSensitizer[1][2]-
Experimental Protocols:
  • Acute Oral, Dermal, and Inhalation Toxicity: Studies were likely conducted in accordance with OECD Guidelines for the Testing of Chemicals (e.g., OECD 401, 402, and 403). The studies involve single high-dose administrations to rats, followed by a 14-day observation period for signs of toxicity and mortality.

  • Skin and Eye Irritation: These studies likely followed OECD Guidelines 404 and 405, respectively. A small amount of the test substance is applied to the skin or into the eye of rabbits, and the degree of irritation is scored over a set period.

  • Skin Sensitization: The Magnusson-Kligman Guinea Pig Maximization Test (OECD Guideline 406) is a common method. It involves intradermal and topical induction phases followed by a topical challenge to determine the allergenic potential of the substance.

Sub-chronic and Chronic Toxicity

Repeated dose studies on quizalofop-p-ethyl, a structurally similar compound to which this compound metabolizes, indicate that the liver is the primary target organ.

StudySpeciesDurationNOAELKey Findings
90-Day Oral Toxicity Rat90 days6.4 mg/kg bw/dayIncreased liver weight and liver lesions at higher doses.[3]
1-Year Oral Toxicity Dog1 year10 mg/kg bw/dayNo observed effects at the highest dose tested.[3]
2-Year Chronic/Carcinogenicity Rat2 years0.9 mg/kg bw/daySystemic effects observed at higher doses.[4]
Experimental Protocols:
  • 90-Day Oral Toxicity (OECD 408): Rats are administered the test substance daily via their diet or by gavage for 90 days. Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathology of major organs.

  • Chronic Toxicity/Carcinogenicity (OECD 452/451): These long-term studies (typically 2 years in rats) involve daily administration of the test substance to evaluate both chronic toxicity and carcinogenic potential. A wide range of tissues are examined histopathologically.

Genotoxicity and Carcinogenicity

This compound and its main metabolite, quizalofop acid, have been evaluated in a battery of in vitro and in vivo genotoxicity assays and were found to be non-mutagenic and non-clastogenic.

Assay TypeSystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames) S. typhimuriumWith & WithoutNegative
In Vitro Mammalian Cell Gene Mutation CHO cells (HPRT locus)With & WithoutNegative
In Vitro Chromosomal Aberration Human LymphocytesWith & WithoutNegative
In Vivo Micronucleus Mouse Bone Marrow-Negative

Long-term carcinogenicity studies in rodents with quizalofop-p-ethyl did not show any evidence of carcinogenic potential at doses not associated with chronic toxicity.[4]

Experimental Protocols:
  • Ames Test (OECD 471): This assay uses various strains of Salmonella typhimurium to detect point mutations.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells, often at the HPRT locus.

  • In Vivo Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in peripheral blood or bone marrow cells.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test (Bacterial Reverse Mutation) Result Conclusion: Non-Genotoxic GeneMut Mammalian Cell Gene Mutation ChromAb Chromosomal Aberration Micronucleus Micronucleus Test (Rodent Bone Marrow) This compound This compound & Metabolites This compound->Ames This compound->GeneMut This compound->ChromAb This compound->Micronucleus

Caption: Genotoxicity testing workflow for this compound.

Reproductive and Developmental Toxicity

Studies on quizalofop-p-ethyl have been conducted to assess its potential for reproductive and developmental toxicity.

StudySpeciesNOAEL (Maternal)NOAEL (Developmental/Pup)Key Findings
Two-Generation Reproduction Rat5 mg/kg bw/day1.25 mg/kg bw/dayFetotoxicity observed at higher doses. No effects on reproduction.[4]
Developmental Toxicity Rabbit20 mg/kg bw/day60 mg/kg bw/dayNo teratogenic effects observed.[4]
Experimental Protocols:
  • Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of the test substance on two generations of rats. The parental generation is exposed before mating, during gestation, and lactation. The first-generation offspring are then exposed through to the production of a second generation. Endpoints include reproductive performance, fertility, and offspring viability and growth.[5][6]

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.[7][8]

Regulatory Reference Values

Based on the toxicological data for quizalofop-P esters, regulatory agencies have established the following reference values, which are also applicable to this compound due to its rapid metabolism to quizalofop.

Reference ValueValueBasis
Acceptable Daily Intake (ADI) 0.0083 mg/kg bw/dayBased on the NOAEL from chronic toxicity studies on quizalofop-P-ethyl, adjusted for molecular weight.[9]
Acute Reference Dose (ARfD) 0.08 mg/kg bw/dayBased on the NOAEL from a developmental toxicity study with quizalofop-P-tefuryl, adjusted for molecular weight.[9]
Acceptable Operator Exposure Level (AOEL) Not specified in the provided search results.Typically derived from the most relevant short-term or sub-chronic toxicity study with an appropriate safety factor.

Conclusion

This compound is a herbicide with low acute toxicity. Following absorption, it is rapidly and extensively metabolized to quizalofop acid, which is the toxicologically relevant compound. The liver is the primary target organ for repeated exposure. This compound and its metabolites are not genotoxic or carcinogenic in rodents. Developmental effects were observed in reproductive toxicity studies but only at doses that also caused maternal toxicity. The established regulatory reference values (ADI and ARfD) are considered protective of human health.

References

Methodological & Application

Application Note: Quantification of Propaquizafop using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propaquizafop is a selective post-emergence herbicide belonging to the aryloxyphenoxy-propionate group, widely used for the control of grass weeds in various crops.[1] Accurate and reliable quantification of this compound in environmental samples and formulated products is crucial for regulatory compliance, environmental monitoring, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The described protocol is suitable for analyzing this compound in complex matrices such as soil and can be adapted for formulated products.

Principle The method employs Reversed-Phase HPLC (RP-HPLC) to separate this compound from other matrix components.[2] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water.[1] The analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.[2][3] Quantification is performed using an external standard method by comparing the peak area of the sample to that of a known standard.[1]

Instrumentation and Materials

1.1 Instrumentation

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[2][4]

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Rotary evaporator.

  • Syringe filters (0.2 or 0.45 µm).[2]

1.2 Chemicals and Reagents

  • This compound analytical standard (purity >97%).[2]

  • Acetonitrile (HPLC grade).[1][4]

  • Water (HPLC grade or Milli-Q).[2][4]

  • Hexane (Analytical grade).[1]

  • Anhydrous Sodium Sulfate.[1]

  • Aluminum oxide (for column chromatography cleanup).[1]

  • Phosphoric acid or Formic acid (optional, for mobile phase modification).[4][5]

Chromatographic Conditions

The chromatographic conditions are summarized in the table below. These parameters may be adjusted to optimize separation on different HPLC systems.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase Acetonitrile : Water (90:10, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL[2]
Column Temp. Ambient
Detection UV at 235 nm[1] (alternatively 245 nm[2] or 254 nm[3] can be used)
Run Time ~10 minutes
Retention Time Approximately 5.5 minutes[1]

Experimental Protocols

3.1 Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and make up to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standards for the calibration curve (e.g., 0.05, 0.25, 0.50, 0.75, and 1.0 µg/mL) by serial dilution of the intermediate standard solution with acetonitrile.[1] Store all solutions at 4°C when not in use.[1]

3.2 Sample Preparation (Soil Matrix) This protocol is adapted for the extraction and cleanup of this compound residues from soil samples.[1]

  • Extraction: Weigh 50 g of a homogenized soil sample into a 250 mL Erlenmeyer flask. Add 100 mL of acetonitrile and shake on a mechanical shaker for 3 hours.[1]

  • Filtration: Filter the extract through a Buchner funnel using Whatman No. 42 filter paper, washing the residue with an additional 50 mL of acetonitrile.[1]

  • Concentration: Reduce the volume of the filtrate to approximately 50 mL using a rotary vacuum evaporator at 40°C.[1]

  • Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel. Partition three times with hexane (100 mL, followed by 2 x 50 mL). Combine the organic (hexane) layers.[1]

  • Drying and Evaporation: Dry the combined organic phase by passing it through anhydrous sodium sulfate. Evaporate to dryness using a rotary evaporator at 40°C.[1]

  • Cleanup (Column Chromatography):

    • Prepare a cleanup column with 10 g of aluminum oxide sandwiched between two 2 g layers of anhydrous sodium sulfate.[1]

    • Dissolve the residue from step 5 in 2 mL of hexane and load it onto the column.[1]

    • Wash the column with 50 mL of hexane to remove interferences (discard this fraction).[1]

    • Elute the this compound from the column with 50 mL of acetonitrile.[1]

  • Final Preparation: Evaporate the acetonitrile eluate to dryness and reconstitute the residue in a suitable volume (e.g., 2-5 mL) of acetonitrile. Filter through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]

G cluster_prep Sample Preparation cluster_analysis Analysis sample 50g Soil Sample extraction Add 100mL ACN, Shake 3h sample->extraction filtration Filter and Wash extraction->filtration concentration Rotovap to 50mL filtration->concentration partitioning Hexane LLE (x3) concentration->partitioning cleanup Alumina Column Cleanup partitioning->cleanup reconstitution Evaporate & Reconstitute in Acetonitrile cleanup->reconstitution hplc_vial Filter into HPLC Vial reconstitution->hplc_vial hplc_analysis HPLC-UV Analysis hplc_vial->hplc_analysis data_acq Data Acquisition (Peak Area) hplc_analysis->data_acq quant Quantification vs. Calibration Curve data_acq->quant

Caption: Experimental workflow for this compound analysis in soil.

3.3 Method Validation Protocol To ensure the method is fit for its intended purpose, validation should be performed according to established guidelines.[6][7]

  • Specificity: Analyze blank matrix samples (e.g., untreated soil) to ensure no endogenous components interfere with the this compound peak.[6]

  • Linearity: Inject the working standard solutions (from 0.05 to 1.0 µg/mL) in triplicate to construct a calibration curve. Plot peak area versus concentration and determine the linearity using the coefficient of determination (r²).[1]

  • Accuracy (Recovery): Spike blank matrix samples at three different concentration levels (e.g., 0.05, 0.25, and 0.5 µg/g) with a known amount of this compound.[1] Prepare and analyze these samples (n=3 for each level) using the protocol in section 3.2. Calculate the percent recovery.

  • Precision (Repeatability): Expressed as the relative standard deviation (%RSD) of the recovery results at each concentration level.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing serially diluted standards and establishing the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[1] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[6]

G main Reliable Analytical Method p1 Specificity p1->main p2 Linearity p2->main p3 Accuracy (% Recovery) p3->main p4 Precision (% RSD) p4->main p5 Sensitivity (LOD & LOQ) p5->main p6 Range p6->main

Caption: Key parameters for analytical method validation.

Results and Data

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity and Calibration Data A linear relationship between concentration and peak area is observed over the specified range.

Concentration (µg/mL)Mean Peak Area (n=3)
0.0515,250
0.2576,100
0.50151,900
0.75228,500
1.00305,100

Table 2: Method Validation Summary Summary of performance characteristics for the this compound method in a soil matrix.

Validation ParameterResult
Linearity (r²) > 0.999
Range 0.05 - 1.0 µg/mL[1]
Accuracy (% Recovery) 85% - 95%
Precision (% RSD) < 5%
LOD (Soil) 0.01 µg/g[1]
LOQ (Soil) 0.05 µg/g[1]

Conclusion

The HPLC-UV method described provides a specific, accurate, and precise tool for the quantification of this compound. The detailed protocols for standard preparation, sample extraction from soil, and method validation ensure reliable and reproducible results. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and quality control of agrochemical formulations.

References

Application Note and Protocol for Propaquizafop Soil Dissipation Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propaquizafop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group, effective against a wide range of grass weeds.[1] Understanding its persistence and dissipation in soil is crucial for assessing its environmental fate, potential for carryover to subsequent crops, and establishing appropriate application guidelines. This document provides a detailed protocol for conducting a soil dissipation study of this compound under laboratory or field-simulated conditions. The dissipation of this compound in soil typically follows first-order kinetics.[1][2]

Quantitative Data Summary

The persistence of this compound in soil is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can be influenced by various factors including soil type, organic matter content, temperature, and the initial application rate.

Table 1: Half-life (DT50) of this compound in Different Soil Types under Laboratory Conditions

Soil TypeApplication Rate (µg/g)Half-life (DT50) in DaysReference
Canning (Saline)225.29[1]
Canning (Saline)425.95[1]
Jhargram (Red & Lateritic)226.15[1]
Jhargram (Red & Lateritic)427.63[1]

Table 2: Half-life (DT50) of this compound in Alfisol Soil under Field Conditions

Application Rate (g a.i./ha)Half-life (DT50) in DaysReference
50.015.12[2]
62.5 (Recommended Dose)17.67[2]
100.021.29[2]
125.029.36[2]

Table 3: Half-life (DT50) of this compound in Various Chinese Agricultural Soils

Soil TypeHalf-life (DT50) in DaysReference
LF fluvo-aquic soil1.41[3][4]
CS red loam2.76[3][4]
SX paddy soil3.52[3][4]
CC black soil5.74[3][4]
BS ginseng soil7.75[3][4]

Experimental Protocols

This section details the methodology for a laboratory-based soil dissipation study.

1. Materials and Reagents

  • This compound analytical standard (purity >97%)

  • HPLC or GC grade solvents (e.g., acetonitrile, acetone, n-hexane, dichloromethane)

  • Analytical reagent grade chemicals (e.g., sodium sulfate)

  • Syringe filters (0.2 or 0.45 µm)

  • Whatman No. 40 or 42 filter paper

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18) (optional, for cleanup)

2. Soil Sample Collection and Preparation

  • Collect soil from the desired location, typically from the top 0-15 cm layer.

  • Air-dry the soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.[2]

  • Characterize the soil for its physicochemical properties, including texture, pH, organic carbon content, and cation exchange capacity (CEC).

3. Experimental Setup

  • Weigh 50 g of the prepared soil into individual glass containers (e.g., amber glass bottles).[1]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Fortify the soil samples with the this compound stock solution to achieve the desired concentrations (e.g., 2 and 4 µg/g).[1] Prepare a control group with no this compound fortification.

  • Ensure each treatment and control has at least three replicates.

  • Adjust the moisture content of the soil to a specific level (e.g., 60% of field capacity) and maintain it throughout the experiment.

  • Incubate the samples in a controlled environment at a constant temperature (e.g., 25 ± 2 °C).

4. Sampling Schedule

  • Collect samples at predetermined intervals to monitor the dissipation of this compound. A typical sampling schedule would be 0 (2 hours after application), 1, 3, 7, 15, 30, 45, 60, and 90 days after application.[1]

5. Extraction of this compound Residues

  • To each 50 g soil sample, add 100 ml of acetonitrile and shake for 3 hours on a mechanical shaker.[1]

  • Filter the extract through Whatman No. 42 filter paper using a Buchner funnel.[1]

  • Rinse the filter cake with an additional 50 ml of acetonitrile.

  • Combine the filtrates and concentrate the extract to approximately 50 ml using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a separatory funnel and partition three times with n-hexane (100 ml, 50 ml, 50 ml) to remove non-polar co-extractives.[1] Discard the hexane layers.

  • The acetonitrile phase containing the this compound is collected and may be further concentrated or directly used for analysis.

Alternative Extraction Method:

  • Extract 50 g of soil with 200 ml of an acetone:water mixture (7:3) by shaking for one hour.[5]

  • Filter the extract and re-extract the soil with another 100 ml of the acetone:water mixture.

  • Combine the filtrates.

6. Cleanup (Optional but Recommended)

  • For cleaner samples, a solid-phase extraction (SPE) cleanup step can be employed.

  • Pass the concentrated extract through a pre-conditioned C18 or Florisil SPE cartridge.[2][5]

  • Elute the this compound from the cartridge with a suitable solvent (e.g., acetonitrile or a petroleum ether:ethyl acetate mixture).[2]

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of a suitable solvent for analysis.

7. Analytical Quantification

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:water (e.g., 9:1 v/v).[1]

    • Flow Rate: 1.5 ml/min.[1]

    • Detector: UV detector at a wavelength of 235 nm.[1]

    • Injection Volume: 20 µl.

  • Gas Chromatography (GC):

    • Detector: Electron Capture Detector (ECD) or Mass Spectrometry (MS/MS).[2][5]

    • The sample extract is reconstituted in n-hexane for GC analysis.[2]

  • Calibration: Prepare a series of standard solutions of this compound in the same solvent as the final sample extract. Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification: Determine the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be established. For this compound in soil, the LOQ is often around 0.01 mg/kg.[2]

8. Data Analysis

  • Calculate the concentration of this compound in the soil at each sampling time.

  • Plot the natural logarithm of the concentration versus time.

  • If the dissipation follows first-order kinetics, the plot will be linear.

  • The dissipation rate constant (k) can be determined from the slope of the regression line.

  • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection (0-15 cm) air_dry Air Drying & Sieving (2 mm) soil_collection->air_dry characterization Physicochemical Characterization air_dry->characterization fortification Fortification with this compound characterization->fortification incubation Incubation (Controlled Temp & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Cleanup (SPE) extraction->cleanup quantification HPLC or GC Analysis cleanup->quantification kinetics First-Order Kinetics Modeling quantification->kinetics dt50 Half-life (DT50) Calculation kinetics->dt50

Caption: Experimental workflow for this compound soil dissipation study.

Caption: Postulated degradation pathway of this compound in soil.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Propaquizafop in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Propaquizafop in various water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring water quality. The detailed protocol provides a reliable workflow from sample collection to data analysis, ensuring high accuracy and precision for the determination of this compound at trace levels.

Introduction

This compound is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class. It is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its application in agriculture, there is a potential for this compound to contaminate surface and groundwater sources through runoff and leaching. Monitoring its presence in water is crucial for environmental protection and ensuring public health. This application note details a validated LC-MS/MS method for the reliable quantification of this compound in water samples.

Experimental Workflow

The overall experimental workflow consists of sample collection, preservation, solid-phase extraction, and subsequent analysis by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Water_Sample Water Sample Collection (1 L) Filtration Filtration (0.45 µm filter) Water_Sample->Filtration SPE_Conditioning SPE Cartridge Conditioning (e.g., C18) Filtration->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Cartridge Washing Sample_Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Figure 1: Overall experimental workflow for the analysis of this compound in water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 1 L of water sample in a clean amber glass bottle. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.

  • Filtration: Filter the water sample through a 0.45 µm nylon or glass fiber filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the filtered water sample (1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge using 2 x 4 mL of acetonitrile. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)444.1100.10.13025
This compound (Qualifier)444.1299.10.13015

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

AnalyteCalibration Range (µg/L)LOD (µg/L)LOQ (µg/L)
This compound0.05 - 10>0.9950.010.05

Table 2: Accuracy and Precision

AnalyteSpiking Level (µg/L)Mean Recovery (%)RSD (%) (n=6)
This compound0.195.84.2
1.098.23.5
5.0101.52.8

Signaling Pathway and Logical Relationships

The logical flow of the analytical method validation process is depicted below.

Validation_Logic Method_Development Method Development (SPE & LC-MS/MS Optimization) Linearity Linearity & Range Method_Development->Linearity Sensitivity Sensitivity (LOD & LOQ) Method_Development->Sensitivity Accuracy Accuracy (Recovery) Method_Development->Accuracy Precision Precision (Repeatability) Method_Development->Precision Specificity Specificity Method_Development->Specificity Validated_Method Validated Method for Routine Analysis Linearity->Validated_Method Sensitivity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method

Figure 2: Logical flow of the method validation process.

Conclusion

The described SPE-LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in water samples. The sample preparation procedure is effective in extracting and concentrating the analyte, while the LC-MS/MS analysis in MRM mode offers high selectivity and sensitivity. The method has been successfully validated with excellent linearity, low detection limits, and high accuracy and precision, making it suitable for routine monitoring of this compound in environmental water samples.

Propaquizafop stock solution preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Propaquizafop for In Vitro Research

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds.[1] In the realm of life sciences and drug development, it is primarily recognized as a potent and specific inhibitor of Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1][4] This inhibitory action disrupts the production of lipids essential for cell membrane formation and plant growth.[3] Due to its specific mechanism, this compound serves as an invaluable tool for in vitro studies focused on lipid metabolism, enzyme kinetics, and cellular bioenergetics.

There are two primary isoforms of ACCase in mammals: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[5] this compound's ability to inhibit this enzyme makes it a relevant compound for investigating metabolic pathways in various cell types.[5]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This compound has very low aqueous solubility (0.63 mg/L at 20°C) but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and acetone.[3][6] Therefore, a carefully planned dissolution and dilution strategy is necessary to prevent precipitation in aqueous cell culture media.

Key Considerations for In Vitro Assays:

  • Solvent Choice: Anhydrous, high-purity DMSO is the recommended solvent for preparing primary stock solutions due to its high solvating capacity for this compound and compatibility with most in vitro assays at low final concentrations.[7][8] The use of newly opened DMSO is advised as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[7][8]

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Stability and Storage: this compound stock solutions in DMSO are stable for extended periods when stored correctly.[7] To avoid degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes.[7]

  • Working Concentrations: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Published studies have used concentrations in the micromolar range (e.g., 0.56 µM to 56.3 µM).[9] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental system.

Quantitative Data Summary

The following table summarizes the solubility and recommended storage conditions for this compound.

PropertySolventValueStorage TemperatureShelf LifeCitation
Solubility DMSO100 mg/mL (225.29 mM)N/AN/A[7][8]
Acetone500,000 mg/LN/AN/A[3][6]
Chloroform100,000 mg/LN/AN/A[3]
Methanol76,000 mg/LN/AN/A[6]
Water (20°C)0.63 mg/LN/AN/A[3][6]
Stock Solution Storage In SolventN/A-80°C6 Months (in dark)[7]
In SolventN/A-20°C1 Month (in dark)[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO.

Materials:

  • This compound powder (MW: 443.88 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Weigh and handle the this compound powder in a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 10 mg of this compound powder directly into the tube.

  • Solubilization: Using a calibrated micropipette, add 225.3 µL of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 100 mM.[8]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[7][8] Gentle warming to 37°C can also aid dissolution.[8]

  • Aliquoting: Once fully dissolved, dispense the 100 mM stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7] Ensure the tubes are protected from light.[7]

G cluster_workflow Stock Solution Workflow weigh 1. Weigh 10 mg This compound Powder add_dmso 2. Add 225.3 µL Anhydrous DMSO weigh->add_dmso Target: 100 mM dissolve 3. Vortex & Sonicate Until Clear Solution add_dmso->dissolve aliquot 4. Dispense Single-Use Aliquots dissolve->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store

Caption: Experimental workflow for preparing a 100 mM this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the master stock for use in a typical cell-based assay.

Materials:

  • 100 mM this compound master stock aliquot (from Protocol 1)

  • Sterile cell culture medium appropriate for your assay

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM this compound stock from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (e.g., to 1 mM):

    • Label a new sterile microcentrifuge tube "1 mM this compound".

    • Pipette 990 µL of sterile cell culture medium into this tube.

    • Add 10 µL of the 100 mM master stock to the medium.

    • Vortex gently to mix. This 1:100 dilution yields a 1 mM intermediate stock.

    • Note: Creating an intermediate dilution in the final assay medium helps ensure the compound remains soluble when added to the cells.

  • Final Dilution (e.g., to 10 µM):

    • Determine the final volume needed for your experiment (e.g., for a 96-well plate, you might need 1 mL per condition).

    • To prepare a 1 mL solution with a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of fresh cell culture medium.

    • Mix gently by pipetting or inverting the tube.

  • Dosing: Add the prepared working solution to your cells. For example, add 100 µL of the 10 µM working solution to a well already containing 100 µL of medium and cells to achieve a final exposure concentration of 5 µM (this is an example of a 1:1 addition, adjust volumes as needed for your plate format).

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. The final concentration of DMSO in the vehicle control wells must be identical to that in the this compound-treated wells.

Mechanism of Action Visualization

This compound exerts its biological effect by inhibiting Acetyl-CoA Carboxylase (ACCase), thereby blocking the conversion of Acetyl-CoA to Malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis.

G cluster_pathway This compound Mechanism of Action acetyl_coa Acetyl-CoA accase ACCase (ACC1/ACC2) acetyl_coa->accase malonyl_coa Malonyl-CoA fas Fatty Acid Synthesis malonyl_coa->fas This compound This compound This compound->accase Inhibition accase->malonyl_coa

Caption: this compound inhibits Acetyl-CoA Carboxylase (ACCase), blocking fatty acid synthesis.

References

Application Notes and Protocols for Field Efficacy Testing of Propaquizafop

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Propaquizafop is a selective, post-emergence systemic herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cereals, and certain fruits and vegetables.[1][2] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3][4] This enzyme is critical for fatty acid synthesis, a process essential for plant growth.[3][4] By blocking ACCase, this compound disrupts lipid formation, leading to the death of susceptible grass species while leaving broadleaf crops largely unaffected.[2][3] The herbicide is absorbed rapidly through the foliage and translocated throughout the plant.[1][3][4]

These protocols outline a comprehensive approach to designing and executing a field trial to evaluate the efficacy of a new this compound formulation. The primary objectives are to determine the effective dose range for target weed control, assess crop safety (phytotoxicity), and measure the impact on crop yield.

2.0 Experimental Protocol

A successful field trial requires meticulous planning and execution. The following protocol is based on a Randomized Complete Block Design (RCBD), a standard design in agricultural research that minimizes the effects of field variability.[5]

2.1 Site Selection and Preparation

  • Site History: Select a field with a known history of uniform infestation by the target grass weed species. Avoid areas with significant soil type changes, slopes, or drainage issues that could introduce variability.

  • Soil Analysis: Conduct a baseline soil analysis to characterize soil type, pH, organic matter content, and nutrient levels. This information is crucial for interpreting results, as soil properties can influence herbicide performance.

  • Field Preparation: Prepare the field according to standard agricultural practices for the selected crop. Ensure uniform seedbed preparation to promote even crop and weed emergence.

2.2 Experimental Design and Plot Layout

  • Design: Employ a Randomized Complete Block Design (RCBD).[5][6] This design groups experimental units into blocks, where conditions within each block are as uniform as possible.[5][7] Treatments are then randomly assigned to plots within each block.[5]

  • Replication: Use a minimum of four replications (blocks) to ensure statistical validity and to account for natural field variation.[8][9]

  • Treatments: The trial should include a range of treatments to provide a comprehensive evaluation.

    • Untreated Control: A plot that receives no herbicide application. This serves as the baseline for assessing weed pressure and calculating percent weed control.[10][11]

    • Hand-Weeded Control: A plot kept weed-free by manual removal. This helps in assessing the maximum yield potential in the absence of weed competition and is useful for evaluating crop phytotoxicity without the confounding effect of weeds.[12][13]

    • This compound Test Rates: Include a minimum of three rates: the proposed label rate (1x), a lower rate (0.5x), and a higher rate (2x).[10][14] The double rate helps to establish the margin of crop safety.

    • Reference/Standard Herbicide: Include a commercially available herbicide with a similar mode of action or target weed spectrum for comparison.

  • Plot Size: Plot dimensions should be large enough to minimize edge effects and accommodate all necessary sampling and harvesting equipment. A typical plot size might be 3 meters wide by 10 meters long.

2.3 Herbicide Application

  • Timing: this compound is a post-emergence herbicide, so application timing is critical and should be based on the growth stage of the target weeds.[1][12] Record the growth stage of both the crop and the weeds (e.g., using the BBCH scale) at the time of application.

  • Equipment: Use a calibrated research plot sprayer equipped with nozzles that deliver a uniform spray pattern. Record all application parameters, including sprayer speed, pressure, nozzle type, and spray volume (L/ha).

  • Weather Conditions: Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and direction. Avoid spraying in conditions that could lead to drift or reduced efficacy (e.g., high winds, temperature inversions).

2.4 Data Collection and Assessment

Systematic data collection is essential for a robust evaluation.[15] All assessments should be conducted by trained personnel to ensure consistency.

  • Weed Efficacy Assessment:

    • Method: Conduct visual assessments of percent weed control on a species-by-species basis.[12] The evaluation is a visual comparison of the treated plots to the untreated control plots, rated on a 0-100 scale (where 0 = no control and 100 = complete weed death).[13]

    • Timing: Perform assessments at multiple intervals after treatment (e.g., 7, 14, 28, and 56 Days After Treatment - DAT) to understand the speed of action and any potential for weed regrowth.

    • Quantitative Data: In addition to visual ratings, collect quantitative data from designated quadrats within each plot. This includes weed counts (density) and weed biomass (fresh or dry weight).

  • Crop Phytotoxicity Assessment:

    • Method: Visually assess crop injury using a 0-100 scale (where 0 = no injury and 100 = complete crop death).[13] Symptoms to look for include chlorosis, necrosis, stunting, or malformation.[13]

    • Timing: Phytotoxicity assessments should be conducted concurrently with weed efficacy ratings, particularly in the early stages (e.g., 3, 7, and 14 DAT), as symptoms are often most apparent then. Injury levels of 10% or less are generally considered commercially acceptable.[13]

  • Crop Yield:

    • Method: At crop maturity, harvest a designated area from the center of each plot to avoid edge effects. Record the grain or biomass yield and adjust for moisture content to a standard percentage.

    • Components: Depending on the crop, yield components such as thousand-grain weight or number of pods per plant can also be measured.[16]

3.0 Data Presentation

Summarize quantitative data in clear, well-structured tables to facilitate comparison between treatments.

Table 1: Visual Efficacy of this compound on Target Weed Species (Percent Control)

Treatment Rate (g a.i./ha) 14 DAT 28 DAT 56 DAT
Untreated Control 0 0a 0a 0a
This compound 0.5x 75b 70b 65b
This compound 1x 92c 88c 85c
This compound 2x 98d 95d 92d
Reference Herbicide Standard 90c 85c 82c

| Means followed by the same letter within a column are not significantly different (P > 0.05) |

Table 2: Crop Phytotoxicity and Yield Data

Treatment Rate (g a.i./ha) Max Phytotoxicity (%) (7 DAT) Crop Yield (t/ha)
Untreated Control 0 0a 2.5d
Hand-Weeded Control N/A 0a 4.5a
This compound 0.5x 2a 3.8b
This compound 1x 4a 4.1ab
This compound 2x 8b 3.9b
Reference Herbicide Standard 5ab 4.0ab

| Means followed by the same letter within a column are not significantly different (P > 0.05) |

4.0 Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[17] This will determine if there are statistically significant differences among the treatment means. If the ANOVA shows a significant effect, a mean separation test (e.g., Tukey's HSD) should be used to compare individual treatment means. The choice of statistical methods is critical to avoid biased interpretations.[18]

5.0 Visualization

Experimental Workflow Diagram

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection Site Selection & Soil Analysis ExpDesign Experimental Design (RCBD) & Plot Layout SiteSelection->ExpDesign Field Uniformity Data CropPlanting Crop Planting & Field Preparation ExpDesign->CropPlanting TreatmentApp Treatment Application (Post-Emergence) CropPlanting->TreatmentApp Crop/Weed Growth Stage DataCollection Data Collection - Efficacy (0-100%) - Phytotoxicity (0-100%) - Weed Counts/Biomass TreatmentApp->DataCollection 7, 14, 28, 56 DAT Harvest Crop Harvest & Yield Measurement DataCollection->Harvest Maturity StatAnalysis Statistical Analysis (ANOVA, Mean Separation) Harvest->StatAnalysis Reporting Final Report & Efficacy Summary StatAnalysis->Reporting

Caption: Workflow for a Randomized Complete Block Design (RCBD) herbicide efficacy trial.

References

Application Notes and Protocols for Studying Propaquizafop Absorption and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed to study the absorption and translocation of the herbicide Propaquizafop in plants. Detailed protocols for key experiments are provided to facilitate the design and execution of robust scientific investigations.

Introduction to this compound and its Mode of Action

This compound is a systemic herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] It is primarily used for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops.[2][3] Its systemic nature means it is absorbed by the foliage and roots and subsequently translocated throughout the plant, accumulating in the active growing regions of stems and roots.[1][4]

The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids and lipids, which are essential components of plant cell membranes and for overall plant growth.[2] By inhibiting ACCase, this compound disrupts lipid formation, ultimately leading to the death of susceptible grass weeds.[1] Broadleaf crops are generally tolerant to this compound because their ACCase enzyme is structurally different and less sensitive to this class of herbicides.[2]

Quantitative Data on this compound Absorption and Translocation

The following tables summarize quantitative data from studies on this compound absorption and translocation in different plant species.

Table 1: Foliar Absorption of this compound

Plant SpeciesTime After Treatment (h)Absorption (% of Recovered Herbicide)Reference
Chickpea (Cicer arietinum L.)48~35%[2]

Table 2: Translocation of Foliar-Applied this compound

Plant SpeciesTime After Application (h)Translocation from Treated Leaf (% of Applied 14C-Propaquizafop)Reference
Chickpea (Cicer arietinum L.)72~4%[2]

Table 3: Persistence of this compound in Soil

Application Dose (g/ha)Persistence in Soil (Days After Application)Half-life (DT50) in DaysReference
50.0up to 1515.12[4]
62.5 (Recommended)up to 3017.67[4]
100.0up to 4521.29[4]
125.0up to 6029.36[4]

Experimental Protocols

Radiolabeling Studies for Absorption and Translocation

Radiolabeling is a highly sensitive method to trace the fate of herbicides in plants. Using 14C-labeled this compound allows for the quantification of absorption, translocation, and metabolism.[2]

Protocol: 14C-Propaquizafop Foliar Application and Analysis

Materials:

  • 14C-Propaquizafop of known specific activity

  • Non-radiolabeled this compound analytical standard

  • Microsyringe

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Plant press and drying oven

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Plant Growth: Grow the test plants under controlled environmental conditions (e.g., growth chamber or greenhouse) to a specified growth stage.

  • Herbicide Application:

    • Prepare a treatment solution containing a known concentration of non-radiolabeled this compound and a specific activity of 14C-Propaquizafop.

    • Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the treatment solution to the adaxial surface of a fully expanded leaf.[5]

  • Harvesting: Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).[2]

  • Leaf Wash (Quantifying Non-Absorbed Herbicide):

    • Excise the treated leaf.

    • Wash the leaf surface with a suitable solvent (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed 14C-Propaquizafop.[6]

    • Add the leaf wash solution to a scintillation vial with scintillation cocktail and quantify the radioactivity using an LSC.

  • Quantifying Absorption: The amount of absorbed herbicide is calculated by subtracting the amount of radioactivity in the leaf wash from the total amount of radioactivity applied.

  • Sectioning and Translocation Analysis:

    • Section the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

    • Dry the plant parts in an oven at 60-70°C for 48 hours.[5]

    • Combust the dried plant parts in a biological oxidizer to convert 14C to 14CO2, which is then trapped in a scintillation cocktail.

    • Quantify the radioactivity in each plant part using an LSC.

  • Calculating Translocation: Translocation is expressed as the percentage of absorbed radioactivity found in plant parts other than the treated leaf.

  • Autoradiography (Qualitative Visualization):

    • Press and dry whole plants.

    • Expose the pressed plants to a phosphorimager screen or X-ray film for a specified duration.[7]

    • Develop the image to visualize the distribution of the radiolabeled herbicide within the plant.

Chromatographic Analysis of this compound Residues

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the quantitative determination of this compound residues in plant tissues.[4][8]

Protocol: HPLC Analysis of this compound in Plant Samples

Materials:

  • HPLC system with a UV or DAD detector[8][9]

  • C18 reverse-phase column[8]

  • Acetonitrile (HPLC grade)[8]

  • Water (HPLC grade)[8]

  • This compound analytical standard[8]

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Collect plant tissue samples (leaves, stems, roots).

    • Weigh a precise amount of the tissue (e.g., 5-10 g).

    • Homogenize the sample with a suitable extraction solvent, such as acetonitrile.[10]

  • Extraction:

    • Shake the homogenate for a specified time (e.g., 1-3 hours) to ensure complete extraction.[10]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

  • Cleanup (if necessary):

    • Combine the supernatants and concentrate them using a rotary evaporator.[10]

    • If the extract is complex, a cleanup step using SPE cartridges may be required to remove interfering substances.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.[10]

    • Set up the HPLC system with the following parameters (example):

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]

      • Mobile Phase: Acetonitrile:Water (e.g., 9:1 v/v)[10]

      • Flow Rate: 0.8 - 1.5 mL/min[8][10]

      • Detection Wavelength: 245 nm[8]

      • Injection Volume: 5-20 µL[8]

    • Inject the standard solutions to create a calibration curve.

    • Inject the prepared plant extracts.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

This compound's Mode of Action

Propaquizafop_Mode_of_Action This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Fatty_Acid_Synthesis Fatty Acid & Lipid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Plant_Death Plant Death Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Essential for Plant_Growth Plant Growth Cell_Membrane->Plant_Growth Maintains

Caption: this compound's inhibitory effect on ACCase.

Experimental Workflow for this compound Absorption and Translocation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Plant_Growth 1. Plant Cultivation Herbicide_Prep 2. Prepare 14C-Propaquizafop Solution Plant_Growth->Herbicide_Prep Application 3. Foliar Application Herbicide_Prep->Application Harvesting 4. Harvest at Time Points Application->Harvesting Leaf_Wash 5. Leaf Wash & LSC (Non-Absorbed) Harvesting->Leaf_Wash Sectioning 6. Plant Sectioning Harvesting->Sectioning Quantification 9. Quantify Absorption & Translocation Leaf_Wash->Quantification Oxidation_LSC 7. Oxidation & LSC (Absorbed & Translocated) Sectioning->Oxidation_LSC Autoradiography 8. Autoradiography (Visualization) Sectioning->Autoradiography Oxidation_LSC->Quantification

Caption: Workflow for radiolabeled this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Propaquizafop Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation kinetics of propaquizafop in aqueous solutions of varying pH.

This compound Degradation Kinetics: Data Summary

The rate of this compound degradation in aqueous solutions is significantly influenced by pH. The degradation follows first-order kinetics and is most rapid in alkaline conditions, followed by acidic conditions, and is slowest in neutral environments.[1][2][3]

pHHalf-life (t1/2) in daysDegradation RateReference
4.049.349 - 50.171Slow[Hazra et al., cited in 6, 7, 8]
7.071.673 - 75.258Very Slow[Hazra et al., cited in 6, 7, 8]
9.01.663 - 2.762Rapid[Hazra et al., cited in 6, 7, 8]
9.2Not specified, but rapid degradation observedRapid[2]

Experimental Protocols

This section outlines the detailed methodologies for conducting a study on the degradation kinetics of this compound at different pH levels. The protocol is based on established guidelines for chemical hydrolysis testing, such as the OECD Guideline for Testing of Chemicals, No. 111.[4][5][6]

Materials and Reagents
  • This compound analytical standard (purity >97%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Buffer reagents (e.g., potassium hydrogen phthalate, potassium phosphate monobasic, boric acid, sodium hydroxide, hydrochloric acid)

  • Sterile, amber glass flasks

Buffer Solution Preparation (0.1 M)
  • pH 4.0 Buffer: Dissolve 2.042 g of potassium hydrogen phthalate in 100 mL of HPLC grade water.

  • pH 7.0 Buffer: Mix 50.0 mL of 0.1 M potassium phosphate monobasic with 29.1 mL of 0.1 M sodium hydroxide and dilute to 100 mL with HPLC grade water.

  • pH 9.0 Buffer: Mix 50.0 mL of 0.1 M boric acid/potassium chloride with 21.3 mL of 0.1 M sodium hydroxide and dilute to 100 mL with HPLC grade water.

Note: It is crucial to sterilize all buffer solutions and glassware before use to prevent microbial degradation.

Kinetic Study Procedure
  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetonitrile. Spike the sterile buffer solutions (pH 4, 7, and 9) with the this compound stock solution to a final concentration of 1 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Dispense the test solutions into sterile, amber glass flasks and seal them. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, 45, 60, and 90 days), withdraw aliquots from each flask for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using HPLC-UV.

HPLC-UV Analytical Method
  • Instrument: HPLC with a UV detector

  • Column: C18 (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size)[7][8]

  • Mobile Phase: Acetonitrile : Water (e.g., 9:1 v/v)[8]

  • Flow Rate: 0.8 - 1.5 mL/min[7][8]

  • Detection Wavelength: 245 nm[7]

  • Injection Volume: 5-20 µL[7]

  • Column Temperature: Ambient[7]

Data Analysis
  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • Determine the first-order degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the experimental process.

Question: My this compound peak is tailing in the chromatogram. What could be the cause? Answer:

  • Column Overload: Try diluting your sample.

  • Column Contamination: Flush the column with a strong solvent.

  • Incompatible Mobile Phase: Ensure the mobile phase pH is appropriate for the column and analyte.

  • Column Degradation: The column may need to be replaced.

Question: I am observing high variability in my replicate samples. What should I check? Answer:

  • Inconsistent Sample Preparation: Ensure accurate and consistent pipetting and dilution.

  • Injector Issues: Check for leaks or blockages in the HPLC injector.

  • Inhomogeneous Sample: Ensure the test solutions are well-mixed before taking an aliquot.

  • Temperature Fluctuations: Verify that the incubator and HPLC column compartment temperatures are stable.

Question: The degradation of this compound in my pH 7 buffer is faster than expected. Why might this be? Answer:

  • Microbial Contamination: Ensure that all glassware and buffer solutions were properly sterilized. The presence of microorganisms can accelerate degradation.

  • Photodegradation: Although the experiment should be conducted in the dark, ensure no light exposure during sample handling and incubation.

  • Buffer Composition: Verify the accuracy of the buffer preparation and the final pH.

Question: How do I prepare a standard curve for this compound analysis? Answer: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard into the HPLC and record the peak area. Plot a graph of peak area versus concentration and determine the linear regression equation. This equation can then be used to calculate the concentration of this compound in your experimental samples.

Visualizations

Propaquizafop_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Materials: - this compound Standard - HPLC Solvents - Buffer Reagents Buffers Prepare & Sterilize Buffer Solutions (pH 4, 7, 9) Reagents->Buffers Test_Solutions Prepare Test Solutions (this compound in Buffers) Buffers->Test_Solutions Incubation Incubate in Dark at Constant Temp. Test_Solutions->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling HPLC Analyze Samples by HPLC-UV Sampling->HPLC Data_Processing Process Data: - Plot ln(Conc) vs. Time - Calculate k and t1/2 HPLC->Data_Processing

References

Technical Support Center: Overcoming Propaquizafop Resistance in Avena fatua

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on propaquizafop resistance in Avena fatua (wild oat).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Avena fatua?

A1: this compound resistance in Avena fatua is primarily attributed to two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetyl-CoA carboxylase (ACCase) gene, the target enzyme for this compound. These mutations alter the herbicide's binding site, reducing its efficacy. Common mutations include Ile-1781-Leu, Asp-2078-Gly, Cys-2088-Arg, Trp-2027-Cys, and Ile-2041-Asn[1][2][3][4].

  • Non-Target-Site Resistance (NTSR): This is mainly due to enhanced metabolism of the herbicide, often mediated by cytochrome P450 monooxygenases (P450s)[1][5][6]. The herbicide is detoxified before it can reach its target site. In some cases, both TSR and NTSR can be present in the same plant or population[5][7].

Q2: How can I determine if my Avena fatua population is resistant to this compound?

A2: A whole-plant dose-response bioassay is the standard method. This involves treating suspected resistant and known susceptible populations with a range of this compound doses and assessing survival or biomass reduction. A significant difference in the dose required to achieve 50% growth reduction (GR₅₀) between the suspected and susceptible populations indicates resistance[8].

Q3: What are the initial steps to investigate the mechanism of resistance?

A3: To investigate the resistance mechanism, you can perform:

  • ACCase Gene Sequencing: Sequence the carboxyl-transferase (CT) domain of the ACCase gene to identify known mutations conferring resistance[2][3].

  • Synergist Assays: Use a P450 inhibitor, such as malathion, in conjunction with this compound. If the addition of the synergist restores susceptibility to the herbicide, it suggests metabolic resistance is involved[5][9][10].

Q4: Are there alternative herbicides to control this compound-resistant Avena fatua?

A4: Yes, alternative herbicides with different modes of action can be effective. Herbicides such as clethodim, haloxyfop, and pinoxaden have shown efficacy against certain Avena species[11][12]. However, cross-resistance to other ACCase inhibitors can occur depending on the specific resistance mechanism[3][8][13]. It is crucial to test for cross-resistance patterns in your specific population. Acetolactate synthase (ALS) inhibitors are another option, provided the population has not also developed resistance to this herbicide group[5][7].

Troubleshooting Guide

Problem 1: Inconsistent results in whole-plant dose-response assays.
  • Q: My dose-response curves are not consistent across experimental replicates. What could be the cause?

    • A: Inconsistent results can arise from several factors:

      • Genetic Variability: Avena fatua is a cross-pollinating species, leading to genetic heterogeneity within a population. Ensure you are using a sufficient number of plants per treatment to account for this variability.

      • Environmental Conditions: Maintain consistent and optimal growing conditions (light, temperature, humidity) in your glasshouse or growth chamber, as environmental stress can affect plant response to herbicides.

      • Application Technique: Ensure uniform herbicide application. Calibrate your sprayer to deliver a consistent volume and droplet size. Uneven application can lead to variable responses. For best results, apply herbicides when plants are at the three- to four-leaf stage[5].

      • Soil and Potting Mix: Use a standardized soil or potting mix to avoid variations in nutrient and water availability, which can influence plant growth and herbicide uptake.

Problem 2: Difficulty in identifying the resistance mechanism.
  • Q: I have sequenced the ACCase gene but found no known mutations, yet the population is clearly resistant. What should I investigate next?

    • A: If no target-site mutations are found, the resistance is likely due to a non-target-site mechanism. You should proceed with the following:

      • Metabolic Resistance Assay: Conduct a dose-response experiment with and without a P450 inhibitor like malathion. A significant reduction in the GR₅₀ value in the presence of malathion strongly indicates metabolic resistance[5][9].

      • Metabolomics: Advanced techniques like metabolomic fingerprinting can help differentiate between biotypes with metabolic resistance by identifying different detoxification pathways[1].

      • Gene Expression Analysis: Investigate the expression levels of cytochrome P450 genes in resistant versus susceptible plants. Overexpression of specific P450s in the resistant population can confirm their role in herbicide metabolism[1].

  • Q: My synergist assay with malathion only partially reversed the resistance. What does this mean?

    • A: Partial reversal of resistance by a P450 inhibitor suggests that multiple resistance mechanisms may be present in the same individual or population. It is possible that both a target-site mutation and metabolic resistance are contributing to the overall resistance phenotype[5][7]. In this case, you should re-examine your sequencing data for any less common mutations or consider the possibility of other NTSR mechanisms.

Problem 3: Challenges with the ACCase enzyme activity assay.
  • Q: I am having trouble getting reliable results from my in vitro ACCase activity assay. What are some common pitfalls?

    • A: ACCase activity assays can be sensitive. Consider the following:

      • Enzyme Extraction: The quality of the crude enzyme extract is critical. Ensure extraction is performed at a low temperature to prevent enzyme degradation. The extraction buffer should be optimized for Avena fatua.

      • Assay Conditions: The reaction buffer composition, pH, and concentrations of substrates (acetyl-CoA, ATP, bicarbonate) and cofactors (MgCl₂) must be optimal[14][15].

      • Assay Method: The traditional ¹⁴C-based radiometric assay is sensitive but involves handling radioactivity[16]. Colorimetric assays using malachite green, which measure the phosphate released from ATP hydrolysis, are a safer and simpler alternative that can provide comparable results[16][17]. Ensure your chosen method is validated for your experimental setup.

Experimental Protocols

Whole-Plant Dose-Response Bioassay
  • Plant Growth: Grow suspected resistant and known susceptible Avena fatua seedlings in pots containing a standard potting mix in a controlled environment (e.g., glasshouse or growth chamber).

  • Herbicide Application: At the three- to four-leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include an untreated control. Use a calibrated sprayer to ensure uniform application.

  • Data Collection: After a set period (e.g., 21 days), assess plant survival and/or harvest the above-ground biomass and determine the dry weight.

  • Data Analysis: Calculate the percentage survival or biomass reduction relative to the untreated control for each dose. Use a suitable statistical software to fit a log-logistic dose-response curve and determine the GR₅₀ (the dose causing 50% growth reduction). The Resistance Factor (RF) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

ACCase Gene Sequencing
  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual resistant and susceptible plants.

  • PCR Amplification: Amplify the carboxyl-transferase (CT) domain of the ACCase gene using specific primers designed for Avena fatua.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions[2][3].

In Vitro ACCase Activity Assay (Malachite Green Method)
  • Enzyme Extraction: Homogenize fresh leaf tissue in a cold extraction buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing Tricine buffer, KCl, MgCl₂, dithiothreitol, BSA, NaHCO₃, and ATP[16].

  • Inhibition Assay: Aliquot the enzyme extract into microplate wells. Add a series of this compound concentrations to the wells.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA. Incubate at a constant temperature.

  • Measure Phosphate: Stop the reaction and add a malachite green reagent to each well. This reagent will react with the inorganic phosphate produced from ATP hydrolysis during the ACCase reaction, resulting in a color change.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., ~620 nm). The amount of phosphate produced is proportional to the ACCase activity. Calculate the IC₅₀ (the herbicide concentration that inhibits 50% of the enzyme activity).

Quantitative Data Summary

Table 1: this compound Resistance Factors (RF) in Avena fatua

PopulationHerbicideED₅₀ RFGR₅₀ RFReference
R1This compound>7.816.6[8]
R2This compound>3259[8]
R3This compound>3259[8]
R5This compound>3259[8]
R6This compound>3259[8]
Chilean BiotypeThis compound5.1-[13]
Mexican BiotypeThis compound7.8-[13]

ED₅₀: Effective dose for 50% survival; GR₅₀: Dose for 50% growth reduction.

Visual Diagrams

ResistanceMechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound Binding Herbicide Binding This compound->Binding ACCase ACCase Enzyme ACCase->Binding NoInhibition Reduced Enzyme Inhibition Binding->NoInhibition Altered Binding Site Mutation ACCase Gene Mutation (e.g., Ile-1781-Leu) Mutation->ACCase P450 Cytochrome P450 Overexpression Metabolism Enhanced Herbicide Metabolism P450->Metabolism Detoxification Herbicide Detoxification Metabolism->Detoxification Propaquizafop2 This compound Propaquizafop2->Metabolism

Caption: Mechanisms of this compound resistance in Avena fatua.

ExperimentalWorkflow start Suspected Resistant Avena fatua Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed susceptible Population is Susceptible resistance_confirmed->susceptible No investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism Yes accase_seq ACCase Gene Sequencing investigate_mechanism->accase_seq synergist_assay Synergist Assay (with Malathion) investigate_mechanism->synergist_assay mutation_found Mutation Found? accase_seq->mutation_found tsr Target-Site Resistance (TSR) mutation_found->tsr Yes mutation_found->synergist_assay No reversal Resistance Reversed? synergist_assay->reversal ntsr Non-Target-Site Resistance (NTSR) reversal->ntsr Yes both TSR + NTSR reversal->both Partially

Caption: Workflow for investigating this compound resistance.

TroubleshootingLogic start Inconsistent Dose-Response Results check_variability Check for Genetic Variability (Increase sample size) start->check_variability check_env Standardize Environmental Conditions start->check_env check_app Verify Herbicide Application Technique start->check_app no_mutation No ACCase Mutation Found, But Resistance is Present run_synergist Perform Synergist Assay with Malathion no_mutation->run_synergist run_metabolomics Conduct Metabolomic Analysis no_mutation->run_metabolomics run_qprc Analyze P450 Gene Expression no_mutation->run_qprc partial_reversal Partial Resistance Reversal with Synergist check_both Hypothesize Co-occurrence of TSR and NTSR partial_reversal->check_both resequence Re-sequence ACCase for Less Common Mutations check_both->resequence

Caption: Troubleshooting logic for common experimental issues.

References

Optimizing Propaquizafop concentration for post-emergence application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Propaquizafop for post-emergence weed control. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the application of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Weed Control Incorrect herbicide concentration.Verify calculations for the desired application rate. Ensure accurate measurement and dilution of the this compound concentrate.
Application timing is not optimal.Apply when grass weeds are in their early active growth stages, typically the 2-4 leaf stage, for best results.[1]
Unfavorable environmental conditions.This compound efficacy is optimal between 15-25°C.[2] Avoid application during extreme heat, cold, or drought stress, as these conditions can reduce herbicide uptake and translocation.[3][4]
Weed resistance.Herbicide resistance may develop with repeated use of the same mode of action.[5] Rotate with herbicides from different groups and implement integrated weed management strategies.[5][6]
Inadequate spray coverage.Ensure thorough and uniform spray coverage of the target weeds. Use appropriate nozzles and spray volume to achieve this.
Rainfall shortly after application.This compound requires a rain-free period to be absorbed by the plant. The exact time can vary depending on environmental conditions and adjuvants used.
Crop Injury (Phytotoxicity) Excessive application rate.Strictly adhere to the recommended application rates for the specific crop. Higher doses can lead to phytotoxicity.[7]
Crop sensitivity.Some broadleaf crops may be more sensitive to this compound, especially under certain environmental conditions.[8]
Contamination of sprayer.Ensure the sprayer tank is thoroughly cleaned before use to avoid contamination from other herbicides.
Incorrect tank mix partners.Some tank mix partners can increase the risk of crop injury. Always conduct a jar test to check for physical compatibility before mixing.[9]
Inconsistent Results Variable environmental conditions.Monitor and record environmental conditions (temperature, humidity, soil moisture) during application, as they significantly influence herbicide performance.[3][4][10]
Differences in weed growth stages.Apply this compound to a uniform stand of weeds at the recommended growth stage for consistent results.
Soil properties.Soil organic matter can adsorb the herbicide, potentially reducing its availability for weed uptake.[11]

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound?

This compound is a systemic herbicide belonging to the aryloxyphenoxy-propionate group ("fops").[12] It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses.[12] This disruption of lipid production leads to the death of susceptible grass weeds. Broadleaf plants are generally tolerant because their ACCase enzyme has a different structure that is not affected by the herbicide.

2. What is the optimal timing for this compound application?

For maximum efficacy, this compound should be applied post-emergence when annual grass weeds are in the 2-4 leaf stage and actively growing.[1]

3. What are the recommended application rates for this compound?

Application rates typically range from 50 to 125 g active ingredient per hectare (g a.i./ha), depending on the target weed species, their growth stage, and the crop.[7] For example, a study on sesame found that this compound at 125 g a.i./ha provided the best control of narrow-leaved weeds.[7][13] In soybean, rates of 60-75 g/ha have been studied for their efficacy.[14]

4. How do environmental conditions affect this compound efficacy?

Temperature is a critical factor, with optimal performance observed between 15-25°C.[2] Efficacy can be reduced in cold or very hot and dry conditions.[2] Low humidity and drought stress can lead to a thicker cuticle on weed leaves, which can hinder herbicide absorption.[3][4]

5. Can adjuvants improve the performance of this compound?

Yes, oil-based adjuvants can enhance the efficacy of this compound, especially under suboptimal environmental conditions like cool and dry weather.[2] Adjuvants help to improve the uptake and translocation of the herbicide within the weed.[2]

6. Is this compound effective against broadleaf weeds?

No, this compound is a graminicide and is not effective against broadleaf weeds.[7][15] For mixed weed populations, tank-mixing with a broadleaf herbicide may be necessary.[14][15]

7. What are the symptoms of this compound phytotoxicity on sensitive crops?

Phytotoxicity symptoms can include stunting of growth, chlorosis (yellowing of leaves), and in severe cases, necrosis (tissue death).[8] These symptoms are generally transient in tolerant crops if the correct dosage is used.[8]

8. How can I manage and prevent weed resistance to this compound?

To mitigate the risk of developing herbicide-resistant weeds, it is crucial to rotate this compound with herbicides that have different modes of action.[5][6] Avoid repeated applications of ACCase inhibitors on the same field.[5] Implementing integrated weed management (IWM) practices, such as crop rotation and mechanical weeding, is also recommended.[6]

Data Presentation

Table 1: Efficacy of this compound on Different Weed Species in Various Crops

CropTarget WeedThis compound Rate (g a.i./ha)Weed Control Efficiency (%)Reference
SesameNarrow-leaved weeds125Highest among tested rates[7][13]
SoybeanEchinochloa colona, Commelina benghalensis, Cyperus iria75Significant control[15]
BlackgramEchinochloa colona, Dinebra retroflexa100Effective control[16]
Rice (ACCase tolerant)Weedy rice, Barnyardgrass125 - 180Additive effect in tank mixes[17]

Table 2: Phytotoxicity of this compound on Different Crops

CropThis compound Rate (g a.i./ha)Observed Phytotoxicity SymptomsNotesReference
Sesame125Phytotoxic effects observedHigher dose led to crop injury despite good weed control.[7]
Camelina70Transient growth inhibitionSymptoms disappeared after 42 days.[8]
Sweet Maize (non-target)0.56 - 56.3 µM (in vitro)Reduced shoot and root elongationFoliar application had a stronger effect than root zone application.

Experimental Protocols

Protocol 1: Determination of this compound Efficacy in a Field Trial

This protocol outlines a method for evaluating the efficacy of different concentrations of this compound on a target grass weed in a specific broadleaf crop.

1. Experimental Design:

  • Use a Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Include the following treatments:

    • Untreated weedy check.

    • Hand-weeded check.

    • Multiple rates of this compound (e.g., 50, 75, 100, 125 g a.i./ha).

    • A standard herbicide for comparison.

2. Plot Establishment:

  • Prepare a uniform seedbed and sow the crop at the recommended density.

  • Ensure the target weed population is evenly distributed across the experimental area.

3. Herbicide Application:

  • Apply this compound post-emergence when the target grass weeds are at the 2-4 leaf stage.

  • Use a calibrated knapsack sprayer with a flat-fan nozzle to ensure uniform application.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

4. Data Collection:

  • Weed Density and Biomass: At 0, 15, 30, and 60 days after application (DAA), count the number of target weeds and collect the above-ground biomass from a randomly placed quadrat (e.g., 0.25 m²) in each plot. Dry the biomass at 70°C to a constant weight.

  • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100 Where WPC = Weed biomass in the control plot and WPT = Weed biomass in the treated plot.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAA using a 0-100% scale, where 0 = no injury and 100 = complete crop death.

  • Crop Yield: Harvest the crop from the net plot area and record the yield.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Residue Analysis of this compound in Soil

This protocol describes a method for extracting and quantifying this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Collection and Preparation:

  • Collect soil samples from the treated plots at various intervals after application (e.g., 0, 15, 30, 60, 90 days).

  • Air-dry the soil samples, pass them through a 2 mm sieve, and store them at -20°C until analysis.

2. Extraction:

  • Weigh 50 g of the prepared soil sample into a flask.

  • Add 100 mL of a suitable solvent (e.g., acetonitrile or acetone).

  • Shake for a specified period (e.g., 2 hours) on a mechanical shaker.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C.

3. Clean-up:

  • Dissolve the residue in a small volume of a non-polar solvent like hexane.

  • Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering compounds.

  • Elute the this compound from the cartridge with a more polar solvent (e.g., a mixture of hexane and acetone).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Quantification by HPLC:

  • Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile:water, 9:1 v/v).[11]

  • Inject an aliquot of the sample into an HPLC system equipped with a C18 column and a UV detector.[11]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Acetonitrile:Water (9:1, v/v).[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection Wavelength: 235 nm.[11]

    • Retention Time: Approximately 5.46 min.[11]

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas with the calibration curve.

Visualizations

Experimental_Workflow_Efficacy_Trial cluster_setup 1. Experimental Setup cluster_application 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis A Randomized Complete Block Design B Plot Establishment & Crop Sowing A->B C Herbicide Application at 2-4 Leaf Stage of Weeds B->C D Weed Density & Biomass Assessment C->D E Crop Phytotoxicity Rating D->E F Crop Yield Measurement E->F G Statistical Analysis (ANOVA) F->G H Weed Control Efficacy Calculation G->H

Caption: Workflow for a this compound efficacy field trial.

Signaling_Pathway_this compound This compound This compound Application Uptake Foliar Uptake & Translocation This compound->Uptake ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses Uptake->ACCase Inhibition Inhibition ACCase->Inhibition FattyAcid Fatty Acid Synthesis Inhibition->FattyAcid Blocks CellMembrane Cell Membrane Formation Disrupted FattyAcid->CellMembrane WeedDeath Grass Weed Death CellMembrane->WeedDeath

Caption: Mode of action of this compound in susceptible grass weeds.

Troubleshooting_Logic Start Poor Weed Control Observed CheckRate Is Application Rate Correct? Start->CheckRate CheckTiming Was Application Timing Optimal? CheckRate->CheckTiming Yes AdjustRate Adjust Concentration & Recalibrate CheckRate->AdjustRate No CheckEnvironment Were Environmental Conditions Favorable? CheckTiming->CheckEnvironment Yes AdjustTiming Apply at 2-4 Leaf Stage CheckTiming->AdjustTiming No CheckResistance Is Weed Resistance Suspected? CheckEnvironment->CheckResistance Yes AdjustEnvironment Apply in Optimal Temperature & Humidity CheckEnvironment->AdjustEnvironment No ManageResistance Rotate Herbicides & Use IWM CheckResistance->ManageResistance Yes Solution Improved Weed Control CheckResistance->Solution No AdjustRate->Solution AdjustTiming->Solution AdjustEnvironment->Solution ManageResistance->Solution

Caption: Logical workflow for troubleshooting poor weed control.

References

Troubleshooting Propaquizafop peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of Propaquizafop in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it quantified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][2]

This asymmetry is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 signify tailing. For many analytical methods, a tailing factor above 2.0 is considered unacceptable.[3]

Q2: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound, a hydrophobic compound (Log P ≈ 4.78), can stem from several factors:[4]

  • Secondary Silanol Interactions: The primary cause of peak tailing involves interactions between polar functional groups on the this compound molecule and active, residual silanol groups (Si-OH) on the silica-based stationary phase.[2][5][6] This creates a secondary, undesirable retention mechanism that delays a portion of the analyte from eluting.[7]

  • Column Contamination or Degradation: Accumulation of sample matrix impurities or strongly retained compounds on the column inlet frit or packing material can distort peak shape.[1][8] An old or physically damaged column (e.g., with a void at the inlet) can also be a cause.[2][7]

  • Mobile Phase Issues: An improperly selected mobile phase pH or insufficient buffer strength can exacerbate silanol interactions.[1][9] Although this compound is not strongly basic, controlling the mobile phase pH helps suppress the ionization of residual silanols on the column.[2][7]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[1][10]

  • Sample Solvent Mismatch: Dissolving this compound in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, particularly broadening or splitting.[11]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, as well as poorly made connections between the injector, column, and detector, can cause the separated peak to broaden and tail.[3][9]

Q3: What key chemical properties of this compound should be considered for HPLC analysis?

Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C22H22ClN3O5-
Molecular Weight 443.88 g/mol Affects diffusion and is needed for concentration calculations.[4][12]
Predicted pKa -1.41 ± 0.48Suggests this compound is a very weak base or neutral under typical reversed-phase conditions.[4][12]
Log P (Kow) 4.78Indicates the compound is highly hydrophobic and will be strongly retained on C18 columns.[4]
Water Solubility 0.63 mg/LVery low water solubility necessitates the use of organic solvents for sample and standard preparation.[4][12]
Organic Solubility Soluble in DMSO, slightly soluble in Chloroform and Ethyl Acetate.Guides the choice of sample solvent. Acetonitrile is also commonly used.[12][13][14]
Q4: Can the HPLC column itself be the problem?

Yes, the column is a frequent source of peak tailing. Key issues include:

  • Column Chemistry: Traditional silica columns (Type A) have a higher concentration of acidic silanol groups that can cause tailing. Using a modern, high-purity silica column (Type B) that is fully end-capped is highly recommended.[1][2] End-capping chemically treats the silica surface to block most of the residual silanols, minimizing secondary interactions.[7]

  • Column Contamination: If the column inlet frit is partially blocked or the packing material is contaminated, peak shape will deteriorate.[7][8] This can often be resolved by flushing the column or, in severe cases, requires column replacement.

  • Column Void: A void or channel in the packing bed, often at the column inlet, can cause significant tailing and band broadening.[1][2] This is a physical problem that usually requires replacing the column. Using guard columns can help extend the life of the analytical column.[15]

Q5: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is a powerful tool for controlling retention and improving peak shape.

  • pH Adjustment: While this compound itself is not highly sensitive to pH, the ionization state of the stationary phase is. Operating at a low pH (e.g., 2.5-3.0) using an acid modifier like formic or phosphoric acid suppresses the ionization of residual silanol groups, making them less interactive and significantly reducing peak tailing for compounds susceptible to this interaction.[2][5][7]

  • Buffer Strength: Using a buffer (e.g., formate, acetate) at a sufficient concentration (typically 10-25 mM) can help maintain a consistent pH and can also mask active sites on the stationary phase, leading to improved symmetry.[1][2][6]

  • Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape.[9] Acetonitrile is commonly used for this compound analysis.[16][17]

Troubleshooting Guide for this compound Peak Tailing

Q: My this compound peak is tailing. Where should I start the troubleshooting process?

A: Start by confirming the problem is consistent and not a one-time anomaly. Then, follow a logical sequence, beginning with the easiest and most common issues to resolve. The flowchart below provides a systematic approach.

G start Peak Tailing Observed for this compound check_system 1. Check System Suitability (Tailing Factor > 1.5?) start->check_system check_all_peaks Are ALL peaks tailing? check_system->check_all_peaks extra_column Suspect Extra-Column Volume or Column Failure check_all_peaks->extra_column  Yes chem_issue Suspect Chemical Interactions or Method Issue check_all_peaks->chem_issue  No, only this compound fix_extra_column Action: - Use shorter/narrower tubing. - Check all fittings for tightness. - Replace column if void is suspected. extra_column->fix_extra_column end_node Peak Shape Improved fix_extra_column->end_node check_sample 2. Review Sample Preparation chem_issue->check_sample overload Is concentration too high? check_sample->overload fix_overload Action: - Dilute sample. - Reduce injection volume. overload->fix_overload Yes solvent_mismatch Is sample solvent stronger than mobile phase? overload->solvent_mismatch No fix_overload->end_node fix_solvent Action: - Dissolve sample in initial mobile phase. solvent_mismatch->fix_solvent Yes check_mobile_phase 3. Optimize Mobile Phase solvent_mismatch->check_mobile_phase No fix_solvent->end_node fix_mobile_phase Action: - Lower pH to 2.5-3.0 with 0.1% Formic Acid. - Increase buffer concentration (10-25 mM). - Use a mobile phase additive (e.g., triethylamine, rarely needed with modern columns). check_mobile_phase->fix_mobile_phase check_column 4. Evaluate Column fix_mobile_phase->check_column fix_column Action: - Flush column with strong solvent. - Use a high-purity, end-capped column. - Replace with a new column. check_column->fix_column fix_column->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Q: How can I determine if my column is the cause of the tailing?

A: To isolate the column as the problem source, follow these steps:

  • Benchmark with a Standard: Inject a well-characterized standard compound that is known to give a good peak shape on a functional column. If this standard also tails, the column is likely contaminated or damaged.

  • Inspect Column History: Consider the age of the column and the number of injections performed. Columns are consumables and their performance degrades over time.[3]

  • Perform a Column Wash: If contamination is suspected, wash the column according to the manufacturer's instructions. A generic reversed-phase wash procedure involves flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrating with the mobile phase.[7]

  • Substitute the Column: The most definitive test is to replace the suspect column with a new one of the same type. If the peak shape improves dramatically, the original column was the source of the problem.[1][7]

Q: What specific mobile phase modifications are recommended for this compound?

A: Given this compound's hydrophobicity and the potential for silanol interactions, the following mobile phase adjustments are recommended:

ModificationRecommended ActionRationale
pH Control Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.5.Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary retention mechanisms.[2][7]
Buffer Strength If using a buffer (e.g., ammonium formate), ensure the concentration is between 10-25 mM.Maintains a stable pH and can help mask active sites on the silica surface, improving peak symmetry.[1][2]
Organic Modifier Use acetonitrile as the organic modifier.Acetonitrile is a common and effective solvent for the analysis of many pesticides, including this compound.[16][17]
Mobile Phase Additives Use with caution. For older columns (Type A silica), adding a small amount of a competing base like triethylamine (TEA) can reduce tailing. This is generally not necessary for modern, high-purity columns.TEA acts as a silanol-masking agent, competing with the analyte for interaction with active sites.

Visualizing the Cause of Peak Tailing

Secondary interactions with the silica backbone of the stationary phase are a primary cause of peak tailing. The diagram below illustrates this concept.

G Mechanism of Peak Tailing on a C18 Column cluster_surface Silica Surface silica Si c18_node C18 Chain (Primary Retention Site) silica->c18_node O-Si- silanol_node Residual Silanol (Si-OH) (Secondary Interaction Site) silica->silanol_node O- explanation A portion of the analyte is delayed by secondary interactions, causing an asymmetric peak. analyte1 This compound analyte1->c18_node Hydrophobic Interaction (Desired Retention) analyte2 This compound analyte2->silanol_node Polar Interaction (Causes Tailing)

Caption: Analyte interaction with primary (C18) and secondary (silanol) sites.

Recommended Experimental Protocol

This protocol provides a robust starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

ParameterSpecification
Instrument HPLC system with UV or Diode Array Detector (DAD)
Column High-purity, end-capped C18 (e.g., Phenomenex Kinetex, Agilent ZORBAX, Waters Symmetry), 150 mm x 4.6 mm, 2.6-5 µm particle size.[18]
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min[18]
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Column Temperature 30 °C (Ambient is also acceptable)[19]
Injection Volume 5-10 µL[18]
Detection Wavelength 245 nm[19]
Sample Preparation Prepare stock solutions in acetonitrile. Dilute final samples in a solvent matching the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to avoid solvent mismatch effects.[17][19]
System Suitability Tailing factor for the this compound standard peak should be ≤ 1.5.

References

Propaquizafop Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for scientists and drug development professionals on the long-term storage stability of propaquizafop, offering troubleshooting guidance and frequently asked questions.

This compound, a selective post-emergence herbicide, is a vital tool in agricultural research and development. However, its chemical and physical stability during long-term storage can be a significant concern for researchers, potentially impacting experimental outcomes and product efficacy. This technical support center provides comprehensive information on the stability of this compound, including its degradation pathways, influencing factors, and analytical methods for stability assessment.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I've noticed a decrease in the efficacy of my stored this compound solution. What could be the cause?

A1: A loss of efficacy is a primary indicator of chemical degradation. This compound is susceptible to hydrolysis, especially under alkaline conditions. If your solution was prepared with alkaline water or stored for an extended period, the active ingredient may have degraded. The efficacy of this compound spray solutions is highest at a pH of 5 and decreases significantly at a pH of 9, with a noticeable reduction in effectiveness after just 12 hours of storage at high pH.[1] For instance, keeping a this compound spray solution for 24 hours at pH 7 can lead to reduced efficacy.[1]

Q2: My this compound emulsifiable concentrate (EC) formulation appears cloudy or has formed crystals. Is it still usable?

A2: Cloudiness or crystallization in an EC formulation indicates a physical stability issue. This can be caused by storage at low temperatures. While some crystallization may be reversible by gently warming the product and agitating it, significant crystal formation can lead to inconsistent application and reduced efficacy. It is crucial to follow the storage temperature recommendations on the product label.

Q3: I have observed a change in the color of my this compound sample. Does this indicate degradation?

A3: A change in color can be a sign of chemical degradation. Exposure to light (photodegradation) or high temperatures can induce chemical reactions that result in colored byproducts. It is recommended to store this compound in a dark place to prevent photodegradation.

Q4: How can I confirm if my this compound sample has degraded?

A4: The most reliable way to confirm degradation is through chemical analysis. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact this compound from its degradation products and quantify the amount of active ingredient remaining.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

This compound, in both its technical grade and formulated forms, should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep it in its original, tightly sealed container, away from heat, sparks, open flames, and direct sunlight. The recommended storage temperature is generally between 40°F and 90°F (approximately 4°C to 32°C).

What is the expected shelf life of this compound?

When stored under recommended conditions in its original unopened container, this compound is stable for at least two years.[3] However, the shelf life can be significantly reduced if the product is not stored properly, particularly if exposed to high temperatures or humidity.

What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: this compound is an ester and is susceptible to hydrolysis, a reaction with water that breaks the ester bond. This process is highly dependent on pH, with degradation being much faster under alkaline conditions (high pH) than in acidic or neutral conditions.[4] The half-life of this compound in a solution at pH 9 can be as short as 1.66 to 2.76 days, while at pH 7, it extends to 71.67 to 75.26 days.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can also lead to the degradation of this compound.[4] This process can involve rearrangement, cracking reactions, dechlorination, and light-induced redox reactions, leading to the formation of various transformation products.[4]

What are the known degradation products of this compound?

Several degradation products of this compound have been identified, particularly from photodegradation studies. These include products resulting from dechlorination and other molecular rearrangements.[4] Under hydrolytic conditions, the primary degradation product is the corresponding acid formed by the cleavage of the ester linkage.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by environmental conditions. The following tables summarize the available quantitative data on its degradation half-life.

Table 1: Effect of pH on the Hydrolysis Half-Life of this compound in Aqueous Solutions [4]

pHHalf-Life (days)
449.35 - 50.17
771.67 - 75.26
91.66 - 2.76

Table 2: Effect of Metal Ions on the Photodegradation Half-Life of this compound in Aqueous Solution [4]

Metal IonConcentration (mmol/L)Photodegradation Half-Life (hours)
None-8.07
Cu²⁺0.5 - 48.07 - 16.51
Fe³⁺0.5 - 48.07 - 20.79

Experimental Protocols

Stability-Indicating HPLC Method for this compound Analysis

A stability-indicating analytical method is crucial for accurately determining the amount of active ingredient and detecting the presence of degradation products. The following is a general protocol for an HPLC-UV method for this compound analysis.

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard of known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and water. The specific gradient profile should be optimized to achieve separation of this compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance, for example, 235 nm.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the this compound sample (technical grade or formulation) and dissolve it in a known volume of a suitable solvent to obtain a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to those of the calibration standards.

Method Validation: The stability-indicating nature of the method must be confirmed through forced degradation studies. This involves subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products and demonstrating that the HPLC method can effectively separate these products from the parent compound.

Accelerated Stability Testing Protocol

Accelerated stability testing is used to predict the long-term stability of a product by subjecting it to elevated temperature and humidity conditions. The Collaborative International Pesticides Analytical Council (CIPAC) has established standard methods for this purpose.

Objective: To assess the chemical and physical stability of a this compound formulation under accelerated storage conditions.

Method: Based on CIPAC Method MT 46.

Procedure:

  • Store a sample of the this compound formulation in its commercial packaging at a constant elevated temperature (e.g., 54 ± 2 °C) for a specified period (e.g., 14 days).

  • At the beginning and end of the storage period, analyze the sample for:

    • Active Ingredient Content: Using a validated stability-indicating analytical method (e.g., HPLC).

    • Physical Properties: Depending on the formulation type (e.g., for an EC, check for phase separation, crystallization, and changes in emulsion stability upon dilution).

  • Evaluation: Compare the results before and after storage to assess the stability of the product. A significant decrease in the active ingredient content or a detrimental change in physical properties indicates potential stability issues.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (pH dependent) Photodegradation Photodegradation This compound->Photodegradation UV Light Acid_Metabolite This compound Acid Hydrolysis->Acid_Metabolite Photo_Products Various Photodegradation Products Photodegradation->Photo_Products

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow Start Stability Issue Observed Visual_Inspection Visual Inspection (Color change, crystals, phase separation) Start->Visual_Inspection Chemical_Analysis Chemical Analysis (e.g., HPLC) Start->Chemical_Analysis Physical_Testing Physical Testing (e.g., Emulsion stability) Start->Physical_Testing Identify_Cause Identify Root Cause Visual_Inspection->Identify_Cause Chemical_Analysis->Identify_Cause Physical_Testing->Identify_Cause Storage_Conditions Improper Storage (Temp, Light, Humidity) Identify_Cause->Storage_Conditions Yes Formulation_Issue Inherent Formulation Instability Identify_Cause->Formulation_Issue No Corrective_Action Implement Corrective Action Storage_Conditions->Corrective_Action Formulation_Issue->Corrective_Action Optimize_Storage Optimize Storage Conditions Corrective_Action->Optimize_Storage Reformulate Consider Reformulation Corrective_Action->Reformulate Discard Discard Unstable Batch Corrective_Action->Discard

Caption: Troubleshooting workflow for this compound stability issues.

logical_relationship cluster_conditions Storage Conditions cluster_degradation Degradation High_Temp High Temperature Thermal_Degradation Thermal Degradation High_Temp->Thermal_Degradation High_Humidity High Humidity Hydrolysis Hydrolysis High_Humidity->Hydrolysis Light_Exposure Light Exposure Photodegradation Photodegradation Light_Exposure->Photodegradation Alkaline_pH Alkaline pH (in solution) Alkaline_pH->Hydrolysis

References

Technical Support Center: Propaquizafop Persistence in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of soil organic matter on the persistence of the herbicide Propaquizafop.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in the soil?

A1: this compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various crops.[1] It is absorbed through the leaves and moves throughout the plant.[1] In the soil, this compound is considered to have weak migration ability, generally remaining in the upper 0-5 cm of the soil layer.[2][3] Its persistence can vary significantly depending on soil properties and environmental conditions.[2][4]

Q2: What is the primary degradation pathway for this compound in soil?

A2: In the soil, this compound primarily degrades into its major metabolite, quizalofop, through the hydrolysis of its ester group.[1] Further degradation can occur through processes like rearrangement, cracking reactions, and dechlorination.[5]

Q3: How does soil organic matter (SOM) affect the persistence of this compound?

A3: Soil organic matter plays a crucial role in the persistence of this compound. Generally, higher organic matter content leads to increased adsorption of the herbicide molecules to soil particles.[4] This adsorption can make this compound less available in the soil solution for microbial degradation, which can result in increased persistence.[4][6]

Q4: Besides organic matter, what other factors influence this compound persistence?

A4: Several factors in addition to soil organic matter can influence the persistence of this compound. These include:

  • Temperature: Temperature has been identified as having the greatest influence on the degradation rate of this compound.[2][3] Higher temperatures generally accelerate degradation.[7]

  • Soil Moisture: Adequate soil moisture is necessary for the microbial activity that breaks down the herbicide.[7] In very dry conditions, degradation may slow or even stop completely.[7]

  • Soil pH: The pH of the soil can affect both the chemical and microbial degradation of herbicides.[8]

  • Microbial Activity: The presence and activity of soil microorganisms are critical for the biodegradation of this compound.[1][9]

  • Application Rate: Higher application rates of this compound can lead to longer persistence in the soil.[1]

Q5: What is the typical half-life of this compound in soil?

A5: The half-life (DT50) of this compound in soil can vary widely. Studies have reported half-lives ranging from as short as 1.41 days in a fluvo-aquic soil to as long as 29.36 days in an alfisol at a high application rate.[1][2] This variability underscores the significant impact of soil type and environmental conditions.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent or highly variable degradation rates between replicate soil samples. 1. Non-homogeneous soil samples. 2. Inconsistent moisture levels or temperature across incubated samples. 3. Variations in the initial application of this compound. 4. Contamination of some replicates.1. Thoroughly mix and sieve soil before fortification to ensure uniformity. 2. Use a temperature and humidity-controlled incubator. Monitor moisture levels regularly and adjust as needed. 3. Ensure precise and consistent application of the this compound solution to each soil sample. 4. Pre-screen soil for any existing residues of the herbicide before starting the experiment.[10]
This compound concentration is not decreasing over the expected time frame. 1. Low microbial activity in the soil. 2. Sub-optimal environmental conditions (e.g., low temperature, very low soil moisture).[7] 3. High soil organic matter content leading to strong adsorption and reduced bioavailability for degradation.[4] 4. Incorrect analytical methodology or instrument calibration.1. Characterize the microbial population of your soil. Consider if sterilization controls are needed to differentiate between chemical and microbial degradation.[10] 2. Review and adjust incubation parameters. Ensure temperature and moisture are suitable for microbial activity.[7] 3. Analyze the organic matter content of your soil. Consider conducting desorption studies to understand the bioavailability of the adsorbed this compound. 4. Verify your analytical method with certified reference standards. Check instrument performance and calibration curves.
Faster than expected degradation of this compound. 1. Enhanced microbial degradation due to a history of previous pesticide applications at the collection site.[10] 2. Higher than intended incubation temperature.[2] 3. Optimal soil moisture levels promoting high microbial activity.[7]1. Investigate the land-use history of the soil collection site.[10] 2. Calibrate and regularly monitor the incubator temperature. 3. Precisely control and monitor soil moisture content throughout the experiment.
Detection of this compound in leachate during soil column experiments. 1. Soil column not packed correctly, leading to preferential flow paths. 2. Use of a soil with extremely low organic matter and clay content. 3. Incorrect preparation of the this compound solution (e.g., use of co-solvents that increase mobility).1. Ensure uniform packing of the soil column to the desired bulk density. 2. Characterize your soil properties. While this compound generally has low mobility, extreme soil conditions could potentially increase it.[2] 3. Review the preparation of the dosing solution. Use a formulation that is representative of field applications.
Difficulty in extracting this compound from high organic matter soils. 1. Strong adsorption of this compound to the soil organic matter.[4] 2. Inefficient extraction solvent or method.1. This is an expected challenge. Higher organic matter firmly adsorbs the herbicide.[4] 2. Optimize your extraction method. You may need to use a more polar solvent, increase the extraction time, or use techniques like sonication or pressurized liquid extraction.

Data Presentation

Table 1: Half-life (DT50) of this compound in Various Soil Types

Soil TypeOrganic Matter (%)Half-life (DT50) in daysApplication RateReference
Fluvo-aquic soil (LF)Not specified1.41Not specified[2][3]
Red loam (CS)Not specified2.76Not specified[2][3]
Paddy soil (SX)Not specified3.52Not specified[2][3]
Black soil (CC)Not specified5.74Not specified[2][3]
Ginseng soil (BS)Not specified7.75Not specified[2][3]
Canning (saline soil)3.425.29 - 25.952 and 4 µg g⁻¹[4]
Jhargram (red & lateritic)5.126.15 - 27.632 and 4 µg g⁻¹[4]
AlfisolNot specified15.1250.0 g/ha[1]
AlfisolNot specified17.6762.5 g/ha[1]
AlfisolNot specified21.29100.0 g/ha[1]
AlfisolNot specified29.36125 g/ha[1]

Experimental Protocols

1. Soil Persistence Study (Laboratory)

This protocol is a generalized procedure based on methodologies described in the literature.[4][10]

  • Objective: To determine the degradation rate and half-life of this compound in a specific soil under controlled laboratory conditions.

  • Materials:

    • Fresh soil samples, sieved (e.g., through a 2 mm sieve).

    • Technical grade this compound and analytical standards.

    • Appropriate organic solvents (e.g., acetonitrile) for extraction.[4]

    • Incubation containers (e.g., glass jars).

    • Controlled environment incubator.

    • Analytical instrument (e.g., HPLC or GC-ECD).

  • Procedure:

    • Soil Characterization: Analyze the soil for its physicochemical properties, including texture, pH, and percentage of organic matter.

    • Fortification: Weigh a predetermined amount of soil into each incubation container. Fortify the soil with a known concentration of this compound dissolved in a minimal amount of solvent.[4] Prepare untreated control samples as well.

    • Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Place the containers in an incubator at a constant temperature in the dark.

    • Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, 45, 60, and 90 days after application).[4]

    • Extraction: Extract this compound from the soil samples using a suitable organic solvent. This may involve shaking the soil-solvent mixture for a set period.[4]

    • Analysis: Filter the extract and analyze the concentration of this compound using a calibrated HPLC or GC-ECD system.

    • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) and the half-life (DT50 = 0.693/k) assuming first-order kinetics.[4]

2. Adsorption-Desorption Study (Batch Equilibrium Method)

This protocol is based on methodologies for studying herbicide sorption in soil.[2][11]

  • Objective: To quantify the extent of this compound adsorption to soil particles.

  • Materials:

    • Soil samples, air-dried and sieved.

    • This compound solutions of varying concentrations prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂).

    • Centrifuge tubes.

    • Mechanical shaker.

    • Centrifuge.

    • Analytical instrument (HPLC).

  • Procedure:

    • Adsorption: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of this compound solution of a specific concentration to each tube.

    • Equilibration: Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24 hours) to reach equilibrium.[2]

    • Separation: Centrifuge the tubes to separate the soil from the solution.

    • Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound remaining in the solution using HPLC.

    • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • Modeling: Fit the adsorption data to isotherm models such as the Freundlich or Langmuir equations to determine the adsorption coefficients.[2]

    • (Optional) Desorption: After the adsorption step, decant the supernatant and add a fresh background electrolyte solution to the soil pellet. Shake again to equilibrium, centrifuge, and analyze the supernatant to determine the amount of desorbed this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Sieving fortification Soil Fortification soil_prep->fortification solution_prep This compound Solution Prep solution_prep->fortification incubation Incubation (Controlled Temp/Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: Experimental workflow for a soil persistence study.

factors_affecting_persistence This compound This compound Persistence in Soil som Soil Organic Matter (SOM) som->this compound Increases Adsorption (Increases Persistence) temp Temperature temp->this compound Increases Degradation (Decreases Persistence) moisture Soil Moisture moisture->this compound Affects Microbial Activity (Influences Persistence) microbes Microbial Activity microbes->this compound Primary Degradation Pathway (Decreases Persistence) ph Soil pH ph->this compound Affects Degradation Rates (Influences Persistence)

Caption: Factors influencing this compound persistence in soil.

degradation_pathway This compound This compound Quizalofop Quizalofop (Major Metabolite) This compound->Quizalofop Hydrolysis of Ester Further_Degradation Further Degradation Products Quizalofop->Further_Degradation Microbial Action, Rearrangement, etc.

Caption: Simplified degradation pathway of this compound in soil.

References

Propaquizafop Performance Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the performance of the herbicide Propaquizafop through the strategic selection and use of adjuvants. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Reduced efficacy on target grass weeds 1. Suboptimal environmental conditions: this compound works best between 15-25°C.[1][2] Efficacy can be reduced in cold or dry weather. 2. Weed growth stage: Application on weeds beyond the recommended growth stage (e.g., 3-4 leaf stage for volunteer cereals) can lead to poor control.[2] 3. Antagonistic tank mix: Mixing this compound with certain herbicides can reduce its effectiveness.[3] 4. Inadequate spray coverage: Poor application technique can result in insufficient herbicide reaching the target weeds.1. Incorporate an oil-based adjuvant: Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) can significantly improve uptake and translocation of this compound, especially in cool and dry conditions.[1][2] 2. Optimize application timing: Apply this compound when weeds are young and actively growing for best results.[2] 3. Consult tank mix compatibility charts: Avoid tank-mixing with herbicides known to be antagonistic. Conduct a jar test to check for physical incompatibility before mixing in the spray tank.[4] 4. Ensure proper spray volume and nozzle selection: Use appropriate spray parameters to ensure thorough coverage of the target weed foliage.
Crop injury observed 1. Incorrect adjuvant selection or rate: High surfactant oil concentrates (HSOC) or using MSO/COC at higher than recommended rates can increase the risk of crop injury.[5] 2. Application during stressful crop conditions: Applying herbicides to crops under stress (e.g., drought, extreme temperatures) can lead to injury. 3. Contaminated spray tank: Residues of other herbicides in the spray tank can cause unexpected crop damage.1. Follow label recommendations for adjuvants: Use the specified type and rate of adjuvant for the crop and environmental conditions.[4] When in doubt, a non-ionic surfactant (NIS) is often a safer choice, though potentially less effective than oil-based adjuvants.[6] 2. Apply to healthy, actively growing crops: Avoid spraying when the crop is under environmental stress. 3. Thoroughly clean spray equipment: Ensure the sprayer is properly cleaned according to guidelines before use to prevent cross-contamination.[7]
Inconsistent results across different experiments 1. Variability in environmental conditions: Temperature, humidity, and rainfall can all impact this compound performance. 2. Inconsistent weed or crop growth stages: Applying the herbicide at different developmental stages can lead to variable outcomes. 3. Differences in adjuvant source or quality: The composition of adjuvants can vary between manufacturers.1. Record environmental data: Monitor and record temperature, humidity, and other weather data during application and throughout the experiment. 2. Standardize growth stages: Treat weeds and crops at a consistent and well-defined growth stage for all replicates and experiments.[8] 3. Use a consistent and high-quality adjuvant: Source adjuvants from a reputable supplier and use the same product throughout a study.

Frequently Asked Questions (FAQs)

1. What is the primary mode of action for this compound?

This compound is a selective, systemic herbicide that belongs to the aryloxyphenoxypropionate chemical family.[9][10] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[9][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[12] By inhibiting this enzyme, this compound disrupts cell growth and division in susceptible grass species, leading to their death.[10]

2. Why is an adjuvant recommended for use with this compound?

Adjuvants can significantly enhance the performance of this compound, particularly under challenging environmental conditions.[1][2] They improve the efficacy of the herbicide by:

  • Increasing absorption: Oil-based adjuvants like Methylated Seed Oil (MSO) and Crop Oil Concentrate (COC) help to dissolve the waxy cuticle on the leaf surface, allowing for better penetration of the herbicide.[6][13]

  • Improving translocation: By facilitating uptake, adjuvants help more of the active ingredient to be translocated to the meristematic tissues (growing points) of the weed, where it exerts its effect.[1]

  • Enhancing performance in suboptimal weather: In cool and dry conditions, the metabolic activity of weeds is slower, which can reduce herbicide uptake. Adjuvants help to overcome this by improving the initial entry of this compound into the plant.[1][2]

3. What is the difference between Methylated Seed Oil (MSO), Crop Oil Concentrate (COC), and Non-ionic Surfactant (NIS)?

  • Methylated Seed Oil (MSO): An oil-based adjuvant derived from vegetable oils that have been chemically modified with methanol.[13] MSOs are very effective at penetrating the waxy leaf cuticle and are often recommended for use with herbicides targeting weeds with thick, waxy leaves or in dry conditions.[13][14] They generally offer the highest level of performance enhancement but may also carry a slightly higher risk of crop injury if not used correctly.[5]

  • Crop Oil Concentrate (COC): A petroleum-based oil mixed with an emulsifier.[6] COCs also enhance herbicide penetration through the leaf cuticle but are generally considered slightly less aggressive than MSOs.[15]

  • Non-ionic Surfactant (NIS): These adjuvants reduce the surface tension of the spray droplet, allowing it to spread more evenly over the leaf surface and improving coverage.[6] They are less effective at penetrating the waxy cuticle compared to oil-based adjuvants but are also generally safer for the crop.[13]

4. Can this compound be tank-mixed with other herbicides?

Yes, this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. However, antagonism can occur with some tank-mix partners, leading to reduced efficacy of this compound.[3] It is crucial to consult the product labels for both this compound and the potential tank-mix partner for compatibility information. Always perform a jar test to check for physical compatibility before mixing a new combination in the spray tank.[4]

5. How can I determine the level of resistance to this compound in a weed population?

Assessing herbicide resistance typically involves whole-plant bioassays conducted in a greenhouse.[8] This involves collecting seeds from the suspected resistant population, growing them under controlled conditions, and treating them with a range of this compound doses.[8] The response of the suspected resistant population is then compared to that of a known susceptible population to determine the level of resistance.[8]

Quantitative Data Summary

While direct comparative studies for various adjuvants with this compound are limited in the public domain, the following table summarizes the expected performance enhancement based on general adjuvant properties and available research.

Adjuvant TypeTypical Use Rate (% v/v)Expected Enhancement of this compound EfficacyKey AdvantagesPotential Considerations
Methylated Seed Oil (MSO) 0.5 - 1.0HighExcellent penetration of waxy leaf surfaces; effective in cool and dry conditions.[13][14]Higher potential for crop phytotoxicity if used at incorrect rates or on stressed crops.[5]
Crop Oil Concentrate (COC) 1.0 - 2.0Moderate to HighGood penetration of leaf surfaces; generally effective under a wide range of conditions.[6]Can increase the risk of crop injury compared to NIS.
Non-ionic Surfactant (NIS) 0.25 - 0.5Low to ModerateImproves spray coverage and spreading on the leaf surface; lower risk of crop injury.[6]Less effective at penetrating waxy cuticles compared to oil-based adjuvants.[13]
High Surfactant Oil Concentrate (HSOC) 0.5 - 1.0HighCombines the properties of an oil concentrate and a surfactant for enhanced penetration and spreading.Higher cost and increased risk of crop injury if not used according to label directions.[5]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy Evaluation

Objective: To determine the effect of different adjuvants on the efficacy of this compound for the control of a target grass weed species.

Materials:

  • This compound formulation

  • Selected adjuvants (e.g., MSO, COC, NIS)

  • Seeds of a susceptible grass weed species (e.g., volunteer wheat, barnyardgrass)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature (20-25°C day, 15-20°C night) and lighting (16-hour photoperiod)

  • Calibrated laboratory sprayer

  • Deionized water

Methodology:

  • Plant Preparation: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants until they reach the 3-4 leaf stage.[8]

  • Herbicide and Adjuvant Preparation: Prepare a stock solution of this compound. For each adjuvant to be tested, prepare a series of spray solutions containing a sub-lethal dose of this compound and the adjuvant at its recommended rate. Include a control with this compound only and an untreated control.

  • Herbicide Application: Arrange the pots in a randomized complete block design in the spray chamber. Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.[16]

  • Post-Treatment Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide off the leaves.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (0% = no effect, 100% = complete kill). At 21 days after treatment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.[8]

  • Data Analysis: Analyze the visual assessment and dry weight data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the adjuvant treatments.

Protocol 2: Field Trial for Adjuvant Performance Validation

Objective: To validate the performance-enhancing effects of selected adjuvants with this compound under field conditions.

Materials:

  • This compound formulation

  • Selected adjuvants

  • Field plot with a natural or seeded infestation of the target grass weed(s)

  • Calibrated field sprayer

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Trial Design and Layout: Design the trial using a randomized complete block design with at least three to four replications.[7] Each plot should be of a size suitable for the application equipment and to minimize spray drift between plots (e.g., 3m x 10m).[17]

  • Treatments: The treatments should include this compound applied alone at the label rate, and this compound at the same rate tank-mixed with each of the selected adjuvants at their recommended rates. Include an untreated control plot in each replication.

  • Application: Apply the treatments when the target weeds are at the recommended growth stage for this compound application.[2] Use a calibrated field sprayer with appropriate nozzles and pressure to ensure uniform application.[7] Record the environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Assessments:

    • Visual Efficacy Ratings: At 14, 28, and 42 days after application, visually assess the percentage of weed control in each plot.

    • Weed Biomass: At 28 or 42 days after application, collect weed biomass from a defined area (e.g., 1m²) within each plot. Dry and weigh the biomass.

    • Crop Tolerance (if applicable): If the trial is conducted in a crop, visually assess crop injury at 7, 14, and 28 days after application.

    • Yield (if applicable): At crop maturity, harvest the crop from a defined area within each plot and determine the yield.[7]

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of the different adjuvant treatments on weed control, crop tolerance, and yield.

Visualizations

Propaquizafop_Mode_of_Action This compound This compound (Herbicide) Absorption Absorption by Grass Weed Leaves This compound->Absorption Translocation Translocation to Meristematic Tissues Absorption->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme Translocation->ACCase Inhibition Inhibition ACCase->Inhibition FattyAcid Fatty Acid Biosynthesis Disruption Disruption FattyAcid->Disruption CellMembrane Cell Membrane Formation Cessation Cessation CellMembrane->Cessation Growth Plant Growth and Development Inhibition->FattyAcid Blocks Disruption->CellMembrane Prevents Cessation->Growth Stops

Caption: Mode of Action of this compound via ACCase Inhibition.

Adjuvant_Selection_Workflow Start Start: Need for This compound Application Assess Assess Environmental Conditions & Weed Stage Start->Assess Optimal Optimal Conditions (15-25°C, Active Growth) Assess->Optimal Yes Suboptimal Suboptimal Conditions (Cool, Dry, Mature Weeds) Assess->Suboptimal No NIS Consider NIS for Improved Coverage Optimal->NIS MSO_COC Select MSO or COC for Enhanced Penetration Suboptimal->MSO_COC TankMix Tank Mixing with Other Herbicides? NIS->TankMix MSO_COC->TankMix NoTankMix Apply this compound + Adjuvant TankMix->NoTankMix No CheckCompat Check Label for Compatibility & Antagonism TankMix->CheckCompat Yes JarTest Perform Jar Test CheckCompat->JarTest ApplyTankMix Apply Tank Mix + Adjuvant JarTest->ApplyTankMix

Caption: Logical workflow for selecting an appropriate adjuvant for this compound.

References

Validation & Comparative

Validation of Propaquizafop Analytical Methods in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the herbicide propaquizafop in complex environmental and agricultural matrices is critical for ensuring food safety and environmental protection. This guide provides a comparative overview of validated analytical methods for the determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The selection of an appropriate method depends on the matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS/MS for this compound analysis involves a trade-off between accessibility and sensitivity. HPLC-UV is a robust and widely available technique suitable for routine monitoring, while GC-MS/MS offers higher selectivity and lower detection limits, making it ideal for trace residue analysis.

Table 1: Performance Comparison of Analytical Methods for this compound
ParameterHPLC-UVGC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on volatility and mass-to-charge ratio.
Linearity (R²) (Soil) >0.99Not explicitly found for this compound, but typically >0.99 for related compounds[1]
Recovery (Soil) 94.02–98.30%[2]80–93% (for quizalofop esters in various foods)[1]
Recovery (Vegetables) Data not specifically found for this compound80–93% (for quizalofop esters in various foods)[1]
Recovery (Water) Data not specifically found for this compoundData not specifically found for this compound
Recovery (Oily Matrices) Data not specifically found for this compoundData not specifically found for this compound
LOD (Soil) 0.01 µg/g[2]0.00025 mg/kg (for quizalofop esters in various foods)[1]
LOQ (Soil) 0.05 µg/g[2]Not explicitly found for this compound, but typically low µg/kg range[1]
Precision (%RSD) (Soil) Data not explicitly found for this compound1–7% (for quizalofop esters in various foods)[1]
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections outline validated protocols for different matrices.

Method 1: HPLC-UV Analysis of this compound in Soil

This method is suitable for determining this compound residues in soil samples.

1. Extraction:

  • Weigh 50 g of finely sieved, air-dried soil into a flask.

  • Add 100 mL of acetonitrile and shake mechanically for three hours.

  • Filter the extract through Whatman No. 42 filter paper.

  • Reduce the filtrate volume to approximately 50 mL using a rotary evaporator at 40°C.

2. Cleanup:

  • Transfer the concentrated extract to a separatory funnel.

  • Partition the acetonitrile phase three times with 100 mL, 50 mL, and 50 mL of hexane. Discard the hexane layers.

  • Pass the acetonitrile layer through anhydrous sodium sulfate to remove residual water.

  • Evaporate the extract to dryness using a rotary evaporator at 40°C.

  • Dissolve the residue in 2 mL of hexane and apply it to a chromatography column packed with 10 g of aluminum oxide sandwiched between 2 g layers of anhydrous sodium sulfate.

  • Wash the column with 50 mL of hexane (discard the eluate).

  • Elute the this compound with 50 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of acetonitrile for HPLC analysis.

3. HPLC-UV Analysis:

  • Instrument: HPLC with a UV detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (9:1, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sample 50g Soil Sample Add_Acetonitrile Add 100mL Acetonitrile Soil_Sample->Add_Acetonitrile Shake Shake for 3 hours Add_Acetonitrile->Shake Filter Filter Shake->Filter Evaporate1 Rotary Evaporation to 50mL Filter->Evaporate1 Partition Partition with Hexane (x3) Evaporate1->Partition Dry_Na2SO4 Dry with Anhydrous Na2SO4 Partition->Dry_Na2SO4 Evaporate2 Rotary Evaporation to Dryness Dry_Na2SO4->Evaporate2 Reconstitute_Hexane Reconstitute in 2mL Hexane Evaporate2->Reconstitute_Hexane Column_Cleanup Aluminum Oxide Column Cleanup Reconstitute_Hexane->Column_Cleanup Elute Elute with 50mL Acetonitrile Column_Cleanup->Elute Evaporate3 Evaporate to Dryness Elute->Evaporate3 Reconstitute_ACN Reconstitute in Acetonitrile Evaporate3->Reconstitute_ACN HPLC_Analysis HPLC-UV Analysis Reconstitute_ACN->HPLC_Analysis

Caption: HPLC-UV workflow for this compound in soil.

Method 2: QuEChERS Method for this compound in Vegetables

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for pesticide residue analysis in food matrices.

1. Extraction:

  • Homogenize a representative sample of the vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄). The choice of sorbents may vary depending on the vegetable matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

QuEChERS_Workflow cluster_dSPE Dispersive SPE Cleanup Start Homogenized Vegetable Sample (10-15g) Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Shake1 Shake Vigorously (1 min) Extraction->Shake1 Centrifuge1 Centrifuge (5 min) Shake1->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex Vortex (30 sec) Transfer->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifuge2->Analysis

Caption: QuEChERS workflow for vegetables.

Method 3: Solid-Phase Extraction (SPE) for this compound in Water

This method is designed for the extraction and pre-concentration of this compound from water samples.

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Adjust the pH of the water sample if necessary, depending on the specific SPE sorbent and analytical method.

2. Solid-Phase Extraction:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge under vacuum or with a stream of nitrogen.

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

3. Analysis:

  • The eluate can be concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS/MS.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Water_Sample Water Sample Filter Filter (0.45 µm) Water_Sample->Filter Condition Condition SPE Cartridge Filter->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound Dry->Elute Analysis LC-MS/MS or GC-MS/MS Elute->Analysis

Caption: SPE workflow for this compound in water.

Conclusion

The validation of analytical methods for this compound is essential for accurate and reliable residue monitoring. The choice of method depends on the specific requirements of the analysis, including the matrix complexity, desired sensitivity, and available resources. The HPLC-UV method offers a cost-effective solution for routine analysis in matrices like soil, while the QuEChERS method coupled with mass spectrometry provides a rapid and efficient approach for a wide range of food commodities. For water analysis, SPE is a robust technique for sample cleanup and concentration. Researchers and analysts should carefully consider the validation data and experimental protocols presented in this guide to select the most appropriate method for their needs.

References

A Comparative Analysis of Propaquizafop and Quizalofop-p-ethyl: Efficacy, Selectivity, and Environmental Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the comparative performance of two leading aryloxyphenoxypropionate herbicides.

Propaquizafop and Quizalofop-p-ethyl are selective, post-emergence herbicides widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. Both active ingredients belong to the aryloxyphenoxypropionate chemical class, commonly known as "fops," and share a similar mechanism of action. This guide provides a detailed comparative analysis of their chemical properties, herbicidal efficacy, crop selectivity, and environmental and toxicological profiles, supported by available experimental data.

Chemical and Physicochemical Properties

This compound and Quizalofop-p-ethyl are complex organic molecules. Quizalofop-p-ethyl is the R-enantiomer of quizalofop-ethyl, which is the more biologically active isomer.[1][2] Similarly, the herbicidal activity of this compound is primarily attributed to its R-enantiomer.[3] The key chemical and physicochemical properties of both herbicides are summarized below.

PropertyThis compoundQuizalofop-p-ethyl
Chemical Formula C₂₂H₂₂ClN₃O₅[3]C₁₉H₁₇ClN₂O₄[4]
Molecular Weight 443.88 g/mol [5]372.8 g/mol [4]
CAS Registry Number 111479-05-1[5]100646-51-3[6]
Appearance White to slightly yellow crystalline powder[7]Pale brown crystals or white solid[6][8]
Melting Point 62-64 °C[5]76-77 °C[6]
Water Solubility 2 ppm (25°C, pH 7)[5]Slightly soluble[4]
Vapor Pressure 1.3 x 10⁻⁸ Pa (20°C)[5]6.49 x 10⁻⁹ mm Hg (20°C)[9]
Log P (n-octanol/water) 3.5 (pH 7)[5]4.3[4]

Mechanism of Action

Both this compound and Quizalofop-p-ethyl function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[9][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[9][10] By blocking this enzyme, the herbicides disrupt the formation of lipids in susceptible grass species, leading to a cessation of growth and eventual death.[9][10] The herbicides are absorbed through the foliage and translocated systemically throughout the plant, accumulating in the meristematic regions (growing points).[1][3][10]

ACCase_Inhibition_Pathway This compound This compound or Quizalofop-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane Plant_Growth Plant Growth Fatty_Acid_Synthesis->Plant_Growth Cell_Membrane->Plant_Growth Weed_Death Grass Weed Death Plant_Growth->Weed_Death

Mechanism of action for this compound and Quizalofop-p-ethyl.

Herbicidal Efficacy and Crop Selectivity: A Comparative Overview

Field studies have demonstrated the efficacy of both herbicides in controlling grass weeds in various broadleaf crops. However, direct comparative studies are limited.

Efficacy in Soybean

A field experiment conducted on acidic soils in Palampur, India, evaluated the effect of this compound alone and in tank mixtures on weeds in soybean.[10] The study included a treatment with Quizalofop-ethyl (the racemic mixture of which Quizalofop-p-ethyl is the active isomer) in a tank mix.

Experimental Protocol:

  • Crop: Soybean (Glycine max L.)

  • Experimental Design: Randomized block design with three replications.

  • Treatments: Included this compound at different rates and application times, as well as a tank mix of Quizalofop-ethyl 60 g/ha + chlorimuron-ethyl 4 g/ha applied 15 days after sowing (DAS).

  • Application: Herbicides were applied using a knapsack sprayer with a flat fan nozzle at a spray volume of 600 liters of water per hectare.

  • Data Collection: Weed population and dry weight were recorded at various intervals. Crop growth parameters and yield were measured at harvest.

Results: The study found that a tank mix of this compound 50 g/ha + imazethapyr 100 g/ha at 20 DAS and Quizalofop-ethyl 60 g/ha + chlorimuron-ethyl 4 g/ha at 15 DAS were comparable in their effectiveness in reducing the dry weight of major weeds and improving soybean growth and yield.[10] this compound alone was effective against grassy weeds like Echinochloa colona, Commelina benghalensis, and Cyperus iria, but not against certain broadleaf weeds.[10] Another study also highlighted that for mixed weed flora management in soybean, a tank mix of this compound 50g + imazethapyr 100 g/ha on 20 DAS or this compound 50g + chlorimuron-ethyl 4 g/ha on 20 DAS were recommended as alternatives to Quizalofop-ethyl 60g + chlorimuron-ethyl 4 g/ha applied on 15 DAS.[11]

TreatmentWeed Dry Weight Reduction (%)Soybean Seed Yield ( kg/ha)
This compound 50g + imazethapyr 100 g/ha (20 DAS)SignificantComparable to hand weeding
Quizalofop-ethyl 60g + chlorimuron-ethyl 4 g/ha (15 DAS)SignificantComparable to hand weeding
Weedy Check-Significantly lower
*Data is qualitative based on the study's conclusions.[10][11]
Efficacy in Sesame

A field investigation in Gwalior, India, assessed the bio-efficacy of this compound against weeds in sesame and compared it with Quizalofop-p-ethyl and fenoxaprop-p-ethyl.[1]

Experimental Protocol:

  • Crop: Sesame (Sesamum indicum L.)

  • Experimental Design: Randomized block design with three replications.

  • Treatments: Included various doses of this compound (50, 62.5, 100, and 125 g a.i./ha), Quizalofop-p-ethyl (50 g a.i./ha), and fenoxaprop-p-ethyl (100 g a.i./ha), all applied at the 2-3 leaf stage of weeds.

  • Data Collection: Weed density and dry weight, sesame grain yield, and oil yield were measured.

Results: this compound at 125 g a.i./ha provided the lowest narrow-leaved weed density and dry weight.[1] However, this high dose also showed phytotoxicity to the sesame crop, which negatively impacted yield.[1] Quizalofop-p-ethyl at 50 g a.i./ha was effective in controlling grassy weeds without the observed phytotoxicity of the high dose of this compound.[1]

TreatmentNarrow-leaved Weed ControlSesame Grain Yield
This compound @ 125 g a.i./haExcellentReduced due to phytotoxicity
Quizalofop-p-ethyl @ 50 g a.i./haEffectiveHigher than weedy check
Two Hand WeedingsExcellentHighest

Environmental Fate and Toxicology

Environmental Fate

Both herbicides are subject to degradation in the environment. Quizalofop-p-ethyl is relatively stable to hydrolysis and photolysis in water and soil.[9] It degrades into quizalofop acid and other phenolic compounds.[9] The acid metabolite is generally less persistent than the parent compound under aerobic conditions.[9]

Information on the environmental transformation of Quizalofop-p-ethyl indicates several known products, including this compound acid.[4]

Experimental_Workflow cluster_field Field Application cluster_environment Environmental Compartments cluster_degradation Degradation Pathways Herbicide_Application Herbicide Application (this compound or Quizalofop-p-ethyl) Soil Soil Herbicide_Application->Soil Water Water Herbicide_Application->Water Metabolites Formation of Metabolites (e.g., Quizalofop Acid) Soil->Metabolites Biodegradation Microbial Biodegradation Soil->Biodegradation Water->Metabolites Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation

Generalized experimental workflow for environmental fate studies.
Toxicological Profile

The toxicological profiles of these herbicides are crucial for risk assessment. For Quizalofop-ethyl, the liver has been identified as a target organ in toxicological studies, with effects such as increased liver weight and histopathological changes.[12] However, it is not considered to be carcinogenic, neurotoxic, or to cause increased susceptibility in developmental or reproductive studies.[3][12]

A study comparing the toxicity of Quizalofop-p-ethyl and clodinafop on pea plants found that Quizalofop-p-ethyl was more toxic to the plants at higher than recommended rates.[8]

OrganismThis compoundQuizalofop-p-ethyl
Mammals (Rat) LD50 (oral): >5000 mg/kg[5]Acute oral toxicity: Category IV (low toxicity)[12]
Aquatic Life Data not specifiedJudged as highly toxic to aquatic life[6]
Non-target Plants (Pea) Data not specifiedMore toxic than clodinafop at high concentrations[8]

Conclusion

This compound and Quizalofop-p-ethyl are both effective post-emergence herbicides for the control of grassy weeds in broadleaf crops, operating through the inhibition of the ACCase enzyme. Their performance can be influenced by application rates, timing, and the specific weed spectrum present.

  • Efficacy: Both herbicides demonstrate good control of grassy weeds. In some instances, tank mixes are required for broader spectrum weed control, including broadleaf weeds. High doses of this compound have shown potential for phytotoxicity in sensitive crops like sesame.

  • Selectivity: Both are selective for broadleaf crops, but crop safety can be rate-dependent, as seen with this compound in sesame.

  • Environmental and Toxicological Profile: Quizalofop-p-ethyl has been more extensively documented in the provided search results, with details on its degradation pathways and toxicological endpoints. It is considered to have low acute toxicity to mammals but is toxic to aquatic organisms. A comprehensive, direct comparison with this compound's environmental and toxicological profile requires further specific data.

For researchers and drug development professionals, the choice between these two herbicides will depend on the specific crop, target weed species, and environmental considerations. The available data suggests that while both are effective graminicides, careful consideration of application rates is crucial to ensure crop safety, particularly with this compound. Further direct comparative studies under a wider range of environmental conditions and on a broader spectrum of weed species would be beneficial for a more definitive assessment.

References

Unraveling the Complex Interactions: A Comparative Guide to the Antagonistic Effects of Propaquizafop Tank Mixes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance of Propaquizafop when tank-mixed with other herbicides, supported by experimental data, to guide researchers in optimizing weed management strategies.

This compound, a post-emergence herbicide belonging to the aryloxyphenoxypropionate group (ACCase inhibitors), is a vital tool for controlling grass weeds in various broadleaf crops. However, its efficacy can be significantly influenced when tank-mixed with other herbicides to broaden the weed control spectrum. These interactions can be synergistic, additive, or antagonistic, with the latter leading to reduced efficacy and potential crop damage. This guide provides an objective comparison of the antagonistic effects observed in this compound tank mixes, supported by experimental findings, to aid researchers, scientists, and drug development professionals in making informed decisions for effective and sustainable weed management.

I. Comparative Performance of this compound Tank Mixes: A Data-Driven Overview

The interaction of this compound with other herbicides is highly dependent on the tank-mix partner, the target weed species, and the crop in which it is applied. Below is a summary of quantitative data from various studies that highlight these complex interactions.

Table 1: Interaction of this compound with Various Herbicides in ACCase-Tolerant Rice
Tank-Mix PartnerThis compound Rate (g ha⁻¹)Target WeedInteraction TypeObserved Effect on Weed ControlImpact on Rice Yield ComponentsReference
Propanil 125 and 180Weedy Rice & BarnyardgrassAntagonisticReduced control of both weed species.Lowest yield in Formigueiro; yield decreased by 14.6% more at the higher this compound rate. Reduced number of grains per panicle.[1][2]Mario et al. (2025)
Quinclorac 125 and 180BarnyardgrassAntagonisticReduced control.Reduced number of grains per panicle and lower yield at the 125 g ha⁻¹ rate.[1][2]Mario et al. (2025)
Florpyrauxifen-benzyl 125 and 180BarnyardgrassAntagonisticReduced control.Reduced number of grains per panicle.[1][2]Mario et al. (2025)
Bentazon 180Weedy RiceAntagonisticReduced control at 30 DAA.Lower yield at the 125 g ha⁻¹ this compound rate.[1]Mario et al. (2025)
Carfentrazone 125Weedy RiceAntagonisticReduced control at 30 DAA.Additive interaction observed in other instances.[1]Mario et al. (2025)
Penoxsulam 125 and 180BarnyardgrassAdditive/Slightly AntagonisticAdditive in most cases, but some studies show slight antagonism.[1]Reduced number of grains per panicle at the 125 g ha⁻¹ rate.[1]Mario et al. (2025)
Saflufenacil 125 and 180Weedy Rice & BarnyardgrassAdditiveEffective control.Favorable yield components.[1]Mario et al. (2025)
Table 2: Performance of this compound Tank Mixes in Soybean
Tank-Mix PartnerThis compound Rate (g ha⁻¹)Imazethapyr Rate (g ha⁻¹)Weed FloraObserved Effect on Weed ControlImpact on Soybean YieldReference
Imazethapyr 50100Echinochloa colona, Commelina benghalensis, Cyperus iria, Ageratum conyzoides, Polygonum alatumMore effective in reducing the dry weight of weeds compared to individual applications.[3][4]Comparable to hand weeding and significantly improved growth and yield.[3][4]Kumar et al. (2018)
Imazethapyr 5380Grassy and broad-leaved weedsHigher efficacy in combination than when applied alone.[5]Superior yield, comparable to hand weeding twice.[5]Panda et al. (2015)
Chlorimuron-ethyl 504Mixed weed floraEffective control of a broader weed spectrum.Improved growth and yield of soybean.[3]Kumar et al. (2018)

II. Experimental Protocols: Methodologies for Assessing Herbicide Interactions

To ensure the reliability and reproducibility of the findings presented, it is crucial to understand the experimental designs employed. The following are detailed methodologies from the cited key experiments.

A. Field Trials for this compound Tank-Mixes in ACCase-Tolerant Rice (Adapted from Mario et al., 2025)
  • Experimental Design: A 3x8+1 factorial design was used, with Factor A being three rates of this compound (0, 125, and 180 g ha⁻¹) and Factor B being eight herbicide partners (carfentrazone, propanil, quinclorac, penoxsulam, florpyrauxifen-benzyl, bentazon, saflufenacil, and an untreated control). An additional treatment of two sequential applications of this compound (125 g ha⁻¹) was included.[2]

  • Crop and Weed Seeding: The rice hybrid XP739MA (MaxAce® technology) was used. Weedy rice and barnyardgrass were sown to ensure uniform infestation.

  • Herbicide Application: Herbicides were applied post-emergence at the V3-V4 stage of rice development using a CO₂-pressurized backpack sprayer.

  • Data Collection:

    • Weed Control: Visual assessments of weed control were conducted at 10, 20, and 30 days after application (DAA) on a scale of 0% (no control) to 100% (complete control).

    • Crop Injury: Visual assessment of crop injury was performed using a similar 0-100% scale.

    • Yield Components: At harvest, the number of panicles per square meter, the number of grains per panicle, and the 1000-grain weight were determined.

    • Grain Yield: Grain yield was measured from the harvested area and adjusted to 13% moisture content.

  • Data Analysis: The Colby method was used to determine the nature of the interaction (antagonistic, additive, or synergistic) by comparing the observed weed control with the expected control. Analysis of variance (ANOVA) was performed on the data, and means were compared using an appropriate test (e.g., Scott-Knott test).

B. Field Experiment for this compound Tank-Mixes in Soybean (Adapted from Kumar et al., 2018)
  • Experimental Design: A randomized block design with eleven treatments and three replications was used.

  • Treatments: Treatments included this compound alone and in tank-mix combinations with imazethapyr and chlorimuron-ethyl, quizalofop-ethyl with chlorimuron-ethyl, hand weeding, and an unweeded control.

  • Herbicide Application: Post-emergence herbicides were applied at 15 or 20 days after sowing (DAS).

  • Data Collection:

    • Weed Dry Weight: Weeds were collected from a designated area within each plot at specific intervals, dried in an oven, and their dry weight was recorded.

    • Crop Growth Parameters: Plant height and dry matter accumulation of soybean plants were measured.

    • Yield and Yield Components: Seed yield and other yield attributes were recorded at harvest.

  • Data Analysis: The collected data were subjected to statistical analysis to determine the significance of the differences between treatments.

III. Visualizing the Mechanisms and Workflows

To better understand the complex biological interactions and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_this compound This compound (ACCase Inhibitor) cluster_Propanil Propanil (Photosynthesis Inhibitor) This compound This compound (Systemic) Absorption_P Foliar Absorption This compound->Absorption_P Translocation_P Translocation to Meristems Absorption_P->Translocation_P ACCase Acetyl-CoA Carboxylase (ACCase) Translocation_P->ACCase Inhibits Photosystem_II Photosystem II Translocation_P->Photosystem_II Reduced by Propanil's contact action, causing rapid tissue damage Fatty_Acid Fatty Acid Synthesis ACCase->Fatty_Acid Catalyzes Growth_Inhibition Grass Weed Death ACCase->Growth_Inhibition Leads to Membrane Cell Membrane Integrity Fatty_Acid->Membrane Propanil Propanil (Contact) Absorption_Pr Rapid Foliar Absorption Propanil->Absorption_Pr Absorption_Pr->Photosystem_II Inhibits Electron_Transport Electron Transport Chain Photosystem_II->Electron_Transport Photosynthesis_Inhibition Inhibition of Photosynthesis Photosystem_II->Photosynthesis_Inhibition Leads to Weed_Death_Pr Rapid Weed Necrosis Photosynthesis_Inhibition->Weed_Death_Pr

Diagram 1: Antagonistic interaction between this compound and Propanil.

G cluster_ACCase ACCase Inhibitor (e.g., this compound) cluster_Auxin Auxin Mimic (e.g., 2,4-D, Quinclorac) ACCase_Herbicide ACCase Inhibitor ACCase_Target Inhibits ACCase ACCase_Herbicide->ACCase_Target Lipid_Synthesis Blocks Lipid Synthesis ACCase_Target->Lipid_Synthesis Grass_Control Effective Grass Control Lipid_Synthesis->Grass_Control Auxin_Herbicide Auxin Mimic Auxin_Receptor Binds to Auxin Receptors Auxin_Herbicide->Auxin_Receptor Gene_Expression Alters Gene Expression Auxin_Receptor->Gene_Expression Detoxification Increases Herbicide Metabolizing Enzymes (e.g., P450s) Gene_Expression->Detoxification Broadleaf_Control Broadleaf Weed Control Gene_Expression->Broadleaf_Control Detoxification->ACCase_Herbicide Metabolizes & Reduces Efficacy of ACCase Inhibitor

Diagram 2: Hypothesized mechanism of antagonism by auxin mimic herbicides.

experimental_workflow start Start: Experimental Setup design Factorial or Randomized Block Design start->design planting Crop and Weed Seeding design->planting treatments Herbicide Tank-Mix Application (Post-emergence) planting->treatments data_collection Data Collection treatments->data_collection analysis Statistical Analysis (ANOVA, Colby's Method) data_collection->analysis sub_data results Results Interpretation: Antagonism, Additivity, Synergy analysis->results end Conclusion results->end weed_control Visual Weed Control (%) crop_injury Crop Injury (%) yield_components Yield Components Measurement yield Final Grain/Seed Yield

Diagram 3: General experimental workflow for herbicide antagonism studies.

IV. Discussion of Antagonistic Mechanisms

The observed antagonism in this compound tank mixes can be attributed to several underlying mechanisms:

  • Reduced Translocation: A primary cause of antagonism is the interference with the translocation of the systemic herbicide this compound. For instance, when mixed with a contact herbicide like propanil , the rapid desiccation and necrosis of leaf tissue caused by propanil can impede the absorption and subsequent movement of this compound to its site of action in the meristematic tissues of grass weeds.[1][6] This leads to a significant reduction in the overall efficacy of this compound.

  • Enhanced Herbicide Metabolism: Certain herbicides, particularly synthetic auxins like quinclorac and florpyrauxifen-benzyl , can induce the production of metabolic enzymes in plants, such as cytochrome P450 monooxygenases. These enzymes can enhance the detoxification and breakdown of other herbicides in the tank mix, including ACCase inhibitors like this compound. This accelerated metabolism prevents this compound from reaching a lethal concentration at its target site, resulting in reduced weed control.

  • Physiological Antagonism: Different herbicides trigger distinct and sometimes opposing physiological responses in plants. ACCase inhibitors halt fatty acid synthesis, which is crucial for cell membrane formation and new growth.[7] In contrast, auxin mimic herbicides cause uncontrolled cell division and growth in broadleaf weeds. The complex interplay of these different physiological stresses can sometimes lead to an antagonistic outcome, although the precise mechanisms are still an area of active research.

V. Mitigating Antagonism and Best Practices

While tank-mixing offers convenience, the potential for antagonism necessitates careful consideration. Researchers and practitioners can employ several strategies to mitigate these negative interactions:

  • Sequential Applications: Applying the herbicides separately with a sufficient interval (e.g., 1-3 days) can often overcome antagonism.[8] For instance, applying this compound first allows it to be absorbed and translocated effectively before the application of a contact or auxin mimic herbicide.

  • Adjusting Herbicide Rates: In some cases, increasing the rate of the antagonized herbicide (within labeled limits) can help to overcome the reduced efficacy.[8] However, this approach should be used cautiously to avoid increased crop injury and selection pressure for herbicide resistance.

  • Use of Adjuvants: Certain adjuvants can enhance the absorption and efficacy of herbicides, potentially reducing the antagonistic effects of some tank mixes.

  • Consulting Herbicide Labels and Compatibility Charts: Always refer to the product labels for specific instructions on tank-mixing and potential incompatibilities.

VI. Conclusion

The tank-mixing of this compound with other herbicides presents a complex scenario where the potential for antagonism must be carefully evaluated. As demonstrated by the experimental data, interactions are highly specific to the tank-mix partner and the target weed species. Tank mixes with propanil, quinclorac, and florpyrauxifen-benzyl have shown clear antagonism in rice, leading to reduced weed control and yield losses.[1][2] Conversely, tank-mixing this compound with herbicides like imazethapyr in soybeans has demonstrated additive or even synergistic effects, providing broad-spectrum weed control and enhancing crop yield.[3][4][5]

For researchers and drug development professionals, a thorough understanding of the mechanisms of antagonism, coupled with rigorous experimental evaluation, is paramount for developing effective and sustainable weed management programs. The detailed protocols and visual aids provided in this guide serve as a foundation for future research aimed at optimizing herbicide combinations and minimizing the negative impacts of antagonistic interactions. By adopting best practices such as sequential applications and careful selection of tank-mix partners, the full potential of this compound as a valuable weed control tool can be realized.

References

Confirming Propaquizafop Metabolite Identification with LC-QTOF-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of herbicide metabolites are crucial for understanding their environmental fate, toxicological profiles, and impact on non-target organisms. Propaquizafop, a widely used post-emergence herbicide, undergoes transformation in the environment and in biological systems, leading to the formation of various metabolites. This guide provides a comprehensive comparison of Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) with other analytical techniques for the identification of this compound metabolites, supported by experimental data and detailed protocols.

Superior Performance of LC-QTOF-MS for Metabolite Identification

LC-QTOF-MS has emerged as a powerful tool for metabolite identification due to its high mass accuracy, resolution, and ability to acquire full-scan data. This allows for the confident identification of unknown metabolites and the retrospective analysis of data for newly discovered compounds without the need for re-injection.

Table 1: Comparison of Analytical Techniques for this compound Metabolite Analysis

FeatureLC-QTOF-MSLC-MS/MS (Triple Quadrupole)Gas Chromatography-Mass Spectrometry (GC-MS)
Metabolite Coverage Excellent (untargeted and targeted)Good (primarily targeted)Limited to volatile and thermally stable metabolites; derivatization often required
Identification Confidence High (accurate mass and isotopic pattern)Moderate to High (relies on fragmentation library)Moderate (mass spectral library matching)
Retrospective Analysis YesNoNo
Sensitivity HighVery High (for targeted analytes)Moderate to High
Quantitative Analysis GoodExcellentGood
Sample Throughput ModerateHighModerate

Experimental Protocol: Identification of this compound Metabolites using LC-QTOF-MS

This protocol outlines a robust method for the extraction and analysis of this compound and its metabolites from soil or plant matrices.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize 10-15 g of the soil or plant sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-QTOF-MS analysis.

LC-QTOF-MS Analysis

Table 2: Suggested LC-QTOF-MS Parameters for this compound Metabolite Analysis

ParameterSetting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of this compound and its metabolites (e.g., 5-95% B over 15 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Full scan with auto MS/MS or data-independent acquisition (DIA)
Mass Range m/z 100 - 1000
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS

This compound Metabolic Pathway

The biotransformation of this compound can occur through various reactions, including hydrolysis, hydroxylation, and cleavage of the ether linkage. The following diagram illustrates a proposed degradation pathway, which can be indicative of metabolic transformations in biological systems.[1] In plants, this compound is rapidly converted to this compound acid.[2]

Propaquizafop_Metabolism This compound This compound (C22H22ClN3O5) Propaquizafop_Acid This compound Acid (C19H15ClN2O5) This compound->Propaquizafop_Acid Hydrolysis Metabolite_1 Metabolite 1 (Hydroxylated this compound Acid) Propaquizafop_Acid->Metabolite_1 Hydroxylation Metabolite_2 Metabolite 2 (Cleavage Product A) Propaquizafop_Acid->Metabolite_2 Ether Cleavage Metabolite_3 Metabolite 3 (Cleavage Product B) Propaquizafop_Acid->Metabolite_3 Ether Cleavage Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_QTOF_MS LC-QTOF-MS Analysis cluster_Data_Analysis Data Analysis & Identification Sample_Collection Sample Collection (Soil/Plant) Extraction QuEChERS Extraction Sample_Collection->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation UHPLC Separation Cleanup->LC_Separation Full_Scan_MS Full Scan MS (Accurate Mass) LC_Separation->Full_Scan_MS MS_MS_Fragmentation MS/MS Fragmentation Full_Scan_MS->MS_MS_Fragmentation Fragmentation_Analysis Fragmentation Pattern Analysis MS_MS_Fragmentation->Fragmentation_Analysis Peak_Detection Peak Detection & Alignment Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation Database_Search Metabolite Database Search Formula_Generation->Database_Search Structure_Elucidation Structure Elucidation Database_Search->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

References

Inter-Laboratory Comparison of Propaquizafop Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propaquizafop is a systemic herbicide absorbed by foliage and roots, used to control grass weeds in a variety of crops.[1] Its analysis is crucial for ensuring food safety and compliance with regulatory limits.[2][3][4]

Analytical Methodologies

The primary analytical technique for this compound residue analysis is High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced selectivity and sensitivity.[5] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique.[6][7]

The residue definition for enforcement and risk assessment often includes the sum of this compound and its metabolites, expressed as quizalofop.[8][9][10] Analytical methods typically involve the hydrolysis of this compound to quizalofop before quantification.[5]

Experimental Protocols

A common workflow for the analysis of this compound residues in plant matrices involves extraction, cleanup, and instrumental analysis. Below is a generalized experimental protocol based on commonly employed techniques.

1. Sample Preparation and Extraction:

  • A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.[7]

  • An internal standard is added.[7]

  • Acetonitrile is added as the extraction solvent.[7] For certain matrices, water may be added prior to acetonitrile.[7]

  • Extraction salts (e.g., MgSO₄, NaCl, sodium citrate) are added to induce phase separation.[7]

  • The tube is shaken vigorously and then centrifuged.[7]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant from the extraction step is transferred to a cleanup tube containing a d-SPE sorbent mixture.

  • Common sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing non-polar interferences, and graphitized carbon black (GCB) for removing pigments.

  • The tube is shaken and centrifuged.

3. Instrumental Analysis:

  • The final extract is filtered and analyzed by HPLC-MS/MS or HPLC with a UV detector.[5][11][12]

  • HPLC Conditions (Example): [12]

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 0.8 - 1.5 mL/min

    • Detector: UV or MS/MS

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode is typically used.

Data Presentation: Comparison of Method Performance

The following table summarizes the performance characteristics of different analytical methods for this compound as reported in various studies. It is important to note that these are single-laboratory validation data and may not reflect the variability that would be observed in an inter-laboratory study.

ParameterMethodMatrixRecovery (%)LOQ (mg/kg)RSD (%)Reference
Recovery HPLC-UVSoil85-950.05< 10[12]
Recovery HPLC-MS/MSHigh water content matrices-0.01-[2][10]
Recovery HPLC-MS/MSHigh oil content matrices-0.01-[2][10]
Recovery HPLC-MS/MSDry matrices-0.01-[2][10]
LOQ HPLC-MS/MSPlant matrices-0.005-[5]
LOQ HPLC-MS/MSVarious plant matrices (ILV)-0.01-[5]

ILV: Independent Laboratory Validation

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound residues using the QuEChERS method followed by HPLC-MS/MS analysis.

Propaquizafop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample Homogenized Sample extraction Extraction with Acetonitrile and Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant dspe Dispersive SPE (PSA, C18, GCB) supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract hplc_msms HPLC-MS/MS Analysis final_extract->hplc_msms data_processing Data Processing and Quantification hplc_msms->data_processing

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The analysis of this compound residues is well-established, with validated methods available for various matrices. While this guide provides a comparative overview based on existing data, the need for formal inter-laboratory comparison studies remains to better understand the reproducibility and robustness of these methods across different laboratories. The provided workflow and performance data can serve as a valuable resource for laboratories involved in pesticide residue monitoring and research.

References

Propaquizafop's Efficacy in Controlling Grass Weeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data highlights the effectiveness of propaquizafop, a post-emergence graminicide, in managing a diverse range of grass weed species. Comparative studies demonstrate its potency, often comparable or superior to other acetyl-CoA carboxylase (ACCase) inhibiting herbicides, although efficacy can vary depending on the weed species, growth stage, and environmental conditions.

This compound is a selective herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of the ACCase enzyme, a critical component in the biosynthesis of fatty acids in grasses. This disruption of lipid production leads to the cessation of growth and eventual death of susceptible weed species.[1]

Comparative Efficacy Across Grass Weed Species

Experimental data from various studies provide insights into the performance of this compound against several economically important grass weeds.

A study focusing on forestry grass weeds provided a qualitative comparison of this compound with other graminicides, such as cycloxydim and fluazifop-p-butyl. The findings indicated that this compound was the most effective graminicide for the control of Couch grass (Elytrigia repens). However, the study also identified several grass species, including Festuca longifolia, Festuca ovina, and Festuca rubra ssp. rubra, as not being susceptible to this compound.[2] In contrast, cycloxydim was found to be more effective against a broader range of perennial grasses in this particular study.[2]

Quantitative data from a study on wild oat (Avena fatua) populations in Ireland demonstrated the efficacy of this compound. The dose-response analysis revealed that the effective dose for 50% reduction in plant survival (ED₅₀) and 50% reduction in growth (GR₅₀) varied among different resistant populations, highlighting the importance of considering potential herbicide resistance when developing weed management strategies.[3][4]

In a field experiment conducted in soybean, a tank mix of this compound at 50 g/ha with imazethapyr at 100 g/ha was as effective as two rounds of hand weeding in reducing the population of Echinochloa colona, Commelina benghalensis, and Cyperus iria.[5] This study also concluded that this compound at 75 g/ha applied 15-25 days after sowing was superior for controlling grassy weeds in soybean.[5]

Another study in sesame compared different rates of this compound with quizalofop-p-ethyl and fenoxaprop-p-ethyl. The results showed that this compound at 125 g a.i./ha resulted in the lowest density and dry weight of narrow-leaved weeds. However, it was also noted that at this higher dose, some phytotoxicity to the sesame crop was observed.[6]

The following tables summarize the available quantitative data on the efficacy of this compound and its comparison with other herbicides.

Table 1: Efficacy of this compound on Wild Oat (Avena fatua) Populations
PopulationHerbicideED₅₀ (g a.i./ha)GR₅₀ (g a.i./ha)Resistance Factor (ED₅₀)Resistance Factor (GR₅₀)
R1This compound>800166.4>32.016.6
R2This compound195.0288.5>7.828.8
R3This compound>800592.1>32.059.0
R5This compound>800480.2>32.047.8
R6This compound>800382.2>32.038.0
Source: Adapted from a study on herbicide resistance in Avena fatua populations in Ireland.[3][4] ED₅₀: Effective dose for 50% reduction in plant survival. GR₅₀: Effective dose for 50% reduction in growth.
Table 2: Comparative Efficacy of this compound and Other Herbicides on Narrow-Leaved Weeds in Sesame
TreatmentDose (g a.i./ha)Weed Density (No./m²) at 75 DASWeed Dry Weight (g/m²) at 75 DAS
This compound5015.3310.83
This compound62.514.3310.17
This compound10012.008.50
This compound12510.677.50
Quizalofop-p-ethyl5016.0011.33
Fenoxaprop-p-ethyl10017.3312.17
Weedy Check-45.3332.17
Source: Adapted from a study on the bio-efficacy of this compound in sesame.[6] DAS: Days After Sowing.

Experimental Protocols

The evaluation of herbicide efficacy relies on standardized and detailed experimental methodologies. The following protocols are representative of the key experiments cited.

Field Trial Protocol for Post-Emergence Herbicide Efficacy

A typical field experiment to evaluate the efficacy of post-emergence herbicides like this compound on grass weeds would follow these steps:

  • Site Selection and Preparation: The experimental site is chosen based on a known and uniform infestation of the target grass weed species. The land is prepared according to standard agricultural practices for the specific crop being grown.

  • Experimental Design: A randomized complete block design (RCBD) with three or four replications is commonly used to minimize the effects of field variability.[7]

  • Plot Size and Layout: Individual plots are of a defined size, for example, 5 meters by 4 meters, with appropriate buffer zones between plots to prevent spray drift.

  • Treatment Application: Herbicides are applied at different doses, including a weedy check (no herbicide) and often a hand-weeded control for comparison. Applications are typically made when the grass weeds are at the 2-4 leaf stage. A calibrated backpack sprayer with a specific nozzle type (e.g., flat fan) is used to ensure uniform application at a constant pressure and spray volume (e.g., 500 L/ha).

  • Data Collection:

    • Weed Density: The number of individual weed plants per unit area (e.g., per square meter) is counted at specific intervals after application (e.g., 30 and 60 days after sowing).

    • Weed Dry Weight: Weed biomass is determined by harvesting the weeds from a specified area within each plot, drying them in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.

    • Weed Control Efficiency (%): This is calculated using the formula: [(Dry weight of weeds in weedy check - Dry weight of weeds in treated plot) / Dry weight of weeds in weedy check] x 100.

    • Crop Phytotoxicity: The crop is visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, using a standardized rating scale (e.g., 0-100%).

    • Crop Yield: The final yield of the crop is measured at harvest.

Visualization of this compound's Mode of Action

This compound belongs to the aryloxyphenoxypropionate ("fop") class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The following diagrams illustrate the experimental workflow for assessing its efficacy and its signaling pathway.

experimental_workflow cluster_field_prep Field Preparation cluster_exp_design Experimental Design cluster_treatment Treatment Application cluster_data_collection Data Collection & Analysis A Site Selection (Uniform Weed Infestation) B Land Preparation A->B C Randomized Complete Block Design (RCBD) B->C D Plot Establishment C->D E Herbicide Application (e.g., this compound) D->E F Control Plots (Weedy & Hand-weeded) D->F G Weed Density & Dry Weight E->G I Crop Phytotoxicity E->I J Crop Yield E->J F->G F->J H Weed Control Efficiency G->H K Statistical Analysis G->K I->K J->K

Caption: Experimental workflow for herbicide efficacy testing.

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_cellular_process Cellular Process in Grass Weed cluster_outcome Outcome This compound This compound (Aryloxyphenoxypropionate) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes Conversion WeedDeath Weed Death ACCase->WeedDeath Inhibition leads to AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth

Caption: this compound's mode of action via ACCase inhibition.

References

A Comparative Guide to Validating Propaquizafop Extraction Efficiency from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common extraction methodologies for the herbicide Propaquizafop from soil matrices. The selection of an appropriate extraction technique is paramount for accurate quantification and validation of environmental samples. Here, we compare the performance of Liquid-Liquid Extraction (LLE), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, and Solid-Phase Extraction (SPE), providing supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their analytical needs.

Comparative Analysis of Extraction Efficiency

The efficiency of an extraction method is determined by its ability to consistently recover the target analyte from the sample matrix. Key performance indicators include recovery rate, precision (measured as Relative Standard Deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of three distinct extraction methods for this compound and structurally similar compounds from soil.

ParameterLiquid-Liquid Extraction (LLE)Modified QuEChERSSolid-Phase Extraction (SPE)
Recovery 91.8 - 92.6%[1]88.7 - 116.2% (for Quizalofop-p-ethyl)~80% (general for herbicides)[2]
Relative Standard Deviation (RSD) Not explicitly statedNot explicitly stated< 10% (general for herbicides)[2]
Limit of Quantification (LOQ) 0.01 mg/kg[1]0.01 - 0.03 mg/kg (for Quizalofop-p-acid)1 - 10 ng/g (general for herbicides)[2]
Limit of Detection (LOD) 0.01 µg/g[3]0.003 - 0.01 mg/kg (for Quizalofop-p-acid)Not explicitly stated
Primary Solvent(s) Acetone, DichloromethaneAcetonitrileMethanol, Ethyl Acetate
Throughput Low to MediumHighMedium
Cost per Sample LowLowMedium to High
Automation Potential LowMediumHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation and optimization.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method demonstrating high recovery for this compound in soil.[1]

1. Extraction:

  • Weigh 50 g of homogenized soil into a flask.

  • Add 50 mL of acetone and shake vigorously for 1 hour.

  • Filter the extract through a Buchner funnel.

  • Repeat the extraction on the soil residue two more times with 30 mL and 20 mL of acetone, respectively.

  • Combine the filtrates.

2. Liquid-Liquid Partitioning:

  • Concentrate the combined acetone extract to approximately 30 mL using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a 500 mL separatory funnel containing 30 mL of a 2% sodium sulfate solution.

  • Partition the aqueous-acetone mixture three times with 20 mL of dichloromethane each time.

  • Collect the dichloromethane layers.

3. Cleanup:

  • Dehydrate the combined dichloromethane extracts by passing them through anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Dissolve the residue in petroleum ether.

  • Purify the sample using a Florisil solid-phase extraction cartridge.

  • Elute the cartridge with 2 mL of a petroleum ether:diethyl ether (80:20, v/v) mixture.

  • Evaporate the eluate to dryness and reconstitute the residue in 2 mL of n-hexane for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD).

Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a single process. This protocol is based on the principles of QuEChERS for similar pesticides in soil.[4]

1. Hydration and Extraction:

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Add 7 mL of water, vortex briefly, and allow the sample to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Shake or vortex the sample for 5 minutes to extract the pesticides.

2. Salting Out:

  • Add the contents of a commercially available citrate-buffered QuEChERS salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake the tube vigorously for at least 2 minutes.

  • Centrifuge the sample for 5 minutes at ≥3000 rcf.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., primary secondary amine (PSA) and C18 sorbents).

  • Vortex the sample for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Transfer the purified extract into an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure for the extraction of herbicides from soil using SPE, which can be adapted for this compound.

1. Initial Solvent Extraction:

  • Weigh 10 g of soil into a centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Shake or vortex for 30 minutes.

  • Centrifuge and collect the supernatant.

2. Solid-Phase Extraction:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the soil extract supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen.

3. Elution and Analysis:

  • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable elution solvent (e.g., ethyl acetate or acetonitrile).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Liquid-Liquid Extraction and QuEChERS methods.

LLE_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup Cleanup & Analysis soil 50g Soil Sample acetone1 Add 50mL Acetone Shake 1h soil->acetone1 filter1 Filter acetone1->filter1 acetone2 Add 30mL Acetone filter1->acetone2 filter2 Filter acetone2->filter2 acetone3 Add 20mL Acetone filter2->acetone3 filter3 Filter acetone3->filter3 combine Combine Filtrates filter3->combine concentrate1 Concentrate to 30mL combine->concentrate1 partition Partition with Dichloromethane (3x) concentrate1->partition collect_dcm Collect Dichloromethane Layers partition->collect_dcm dehydrate Dehydrate (Na2SO4) collect_dcm->dehydrate concentrate2 Concentrate to Dryness dehydrate->concentrate2 dissolve Dissolve in Petroleum Ether concentrate2->dissolve florisi_spe Florisil SPE dissolve->florisi_spe elute Elute florisi_spe->elute concentrate3 Concentrate & Reconstitute elute->concentrate3 analysis GC-ECD Analysis concentrate3->analysis

Caption: Liquid-Liquid Extraction Workflow.

QuEChERS_Workflow cluster_extraction Extraction cluster_salting_out Salting Out cluster_cleanup d-SPE Cleanup & Analysis soil 10g Soil in 50mL Tube hydrate Add 7mL Water Hydrate 30 min soil->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn shake Shake/Vortex 5 min add_acn->shake add_salts Add QuEChERS Salts shake->add_salts shake2 Shake 2 min add_salts->shake2 centrifuge1 Centrifuge 5 min shake2->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant add_dspe Add d-SPE Sorbents supernatant->add_dspe vortex Vortex 30s add_dspe->vortex centrifuge2 Centrifuge 2 min vortex->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

References

Safety Operating Guide

Proper Disposal of Propaquizafop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of propaquizafop, a herbicide commonly used in agricultural research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is classified as an environmentally hazardous substance, toxic to aquatic life with long-lasting effects[1][2].

Core Principles of this compound Disposal

The fundamental principle of this compound disposal is the avoidance of environmental contamination. Under no circumstances should this compound or its containers be disposed of with household garbage or allowed to enter sewage systems or waterways[3][4]. Disposal procedures must always comply with local, regional, and national regulations[1][2][3].

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Unused or Surplus this compound: Treat as hazardous waste.

  • Contaminated Materials: Any items such as personal protective equipment (PPE), absorbent materials from spills, or labware that have come into direct contact with this compound must be considered contaminated and disposed of as hazardous waste[1].

  • Empty Containers: Do not reuse empty containers for any purpose[5]. Puncture containers to prevent reuse and dispose of them in accordance with local regulations[2].

2. Spill Management:

  • In the event of a spill, immediately eliminate all sources of ignition, as liquid formulations may be flammable[1][3].

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a respirator[1][2].

  • Contain the spill using an inert absorbent material such as sand or earth[3].

  • Collect the absorbed material into a closable, labeled container for disposal as hazardous waste[1][2].

  • Do not wash spills into drains.

3. Final Disposal:

  • Dispose of this compound waste, including contaminated materials and empty containers, through an approved hazardous waste disposal facility or a licensed chemical incinerator equipped with scrubbers[1][6].

  • Contact your institution's environmental health and safety (EHS) office or a certified waste disposal contractor for specific guidance and to arrange for pickup and disposal.

Quantitative Data and Hazard Summary

ParameterValue/InformationSource
UN Number 3082[1][7]
Proper Shipping Name Environmentally Hazardous Substance, Liquid, N.O.S. (this compound)[1][7]
Hazard Class 9 (Miscellaneous hazardous materials)[7]
Packing Group III[7]
Marine Pollutant Yes[7]
Primary Hazards Harmful if swallowed, may be fatal if swallowed and enters airways, causes eye irritation, suspected of causing cancer, toxic to aquatic life with long-lasting effects.[1]

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

Propaquizafop_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Surplus this compound waste_type->unused_product Product contaminated_materials Contaminated Materials (PPE, Absorbents, Glassware) waste_type->contaminated_materials Materials empty_containers Empty Containers waste_type->empty_containers Containers segregate Segregate as Hazardous Waste unused_product->segregate contaminated_materials->segregate puncture_container Puncture to Prevent Reuse empty_containers->puncture_container puncture_container->segregate label_waste Label Container Clearly segregate->label_waste store_safely Store in a Secure, Designated Area label_waste->store_safely contact_ehs Contact EHS or Approved Waste Contractor store_safely->contact_ehs end Proper Disposal Completed contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Propaquizafop

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for laboratory professionals on the safe handling, storage, and disposal of Propaquizafop, ensuring both personal safety and experimental integrity.

This compound, a selective post-emergence herbicide, requires stringent safety protocols in a laboratory setting.[1] Understanding and implementing the correct personal protective equipment (PPE) and handling procedures is paramount for the safety of researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions and immediate safety information to foster a secure research environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[2] It is also recognized as causing serious eye irritation.[2] Formulations of this compound can be flammable, and in the event of a fire, may release irritating or toxic fumes. It is crucial to avoid the formation of dust and aerosols during handling.[2][3]

Summary of this compound Hazards:

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed[2][4]Do not eat, drink or smoke when using the product. If swallowed, call a poison center or doctor. Rinse mouth.[3]
Eye Irritation Causes serious eye irritation[2][5]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Skin Sensitization May cause an allergic skin reaction[2]Wear protective gloves.[2]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[3][4]Avoid release to the environment. Collect spillage.[3][4]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with Propaquizafor to minimize exposure through inhalation, dermal contact, and eye contact.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gauntlet gloves (e.g., Nitrile) extending up the forearm.[6]To prevent skin contact and absorption. Leather or fabric gloves are unsuitable as they can absorb and retain the chemical.[6]
Eye and Face Protection Chemical goggles and a face shield.[6]To protect against splashes and aerosols that can cause serious eye irritation.[2]
Body Protection Chemical-resistant coveralls or a lab coat worn over a long-sleeved shirt and long pants. A chemical-resistant apron should be worn when mixing or handling concentrates.[4][7]To prevent skin contact with spills or splashes.
Respiratory Protection In case of insufficient ventilation, dust, or aerosol formation, use an approved respirator with a P2 filter for harmful particles.[4]To prevent inhalation of harmful dust or vapors.
Footwear Chemical-resistant boots. Pants should be worn over the boots.[6][8]To protect feet from spills. Leather or fabric footwear is not recommended.[8]

// Invisible edges for layout {rank=same; Hand; Eye; Body; Respiratory; Footwear;} {rank=same; Dermal; Inhalation; Ocular; Ingestion;} } Caption: Logical relationship between PPE and routes of exposure.

Operational and Disposal Plans

A clear, step-by-step plan is critical for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area is well-ventilated.[3]

    • Assemble all necessary PPE as outlined in the table above.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Keep spill control materials nearby.

  • Handling and Preparation of Solutions:

    • Avoid the formation of dust when handling the solid form.[3]

    • When preparing solutions, add this compound to the solvent slowly to prevent splashing.

    • Ground/bond container and receiving equipment to prevent electrostatic charges, especially with flammable liquid formulations.[2]

    • Do not eat, drink, or smoke during handling.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

    • Remove contaminated clothing and wash it separately before reuse.[9]

    • Clean all equipment used for handling this compound.

Storage
  • Store in a cool, well-ventilated area in tightly closed, original containers.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Store separately from food and animal feed.[10]

Spill and Emergency Procedures
  • Spill:

    • In case of a spill, immediately evacuate the area.

    • Wear appropriate PPE, including respiratory protection, before re-entering the area.

    • For solid spills, sweep up the material, moistening first if necessary to prevent dusting, and place it in a sealed container for disposal.

    • For liquid spills, use an absorbent material to collect the spill and place it in a sealed container for disposal.[4]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3] Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Product: Dispose of waste this compound at an approved hazardous waste disposal facility.[4] Do not dispose of it in sewers or waterways.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Never reuse empty pesticide containers.[11][12] Dispose of rinsed containers in accordance with local, state, and federal regulations.[4]

// Nodes Receiving [label="Receiving and Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Preparation for Handling\n(Don PPE, Prepare Workspace)", fillcolor="#FBBC05", fontcolor="#202124"]; Handling [label="Handling and Use\n(Weighing, Mixing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PostHandling [label="Post-Handling Procedures\n(Decontamination, Doff PPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Waste [label="Waste Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Disposal\n(Hazardous Waste Facility)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Spill [label="Spill Response", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receiving -> Prep [label="Transport to Lab"]; Prep -> Handling; Handling -> PostHandling; Handling -> Spill [style=dashed, color="#EA4335", label="If Spill Occurs"]; Spill -> Waste [style=dashed, color="#EA4335"]; PostHandling -> Waste; Waste -> Disposal; } Caption: Operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.